2-Chloro-5-(trifluoromethyl)benzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCMZYUQWVACMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371525 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15996-78-8 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzylamine
Introduction: A Key Building Block in Modern Chemistry
2-Chloro-5-(trifluoromethyl)benzylamine is a substituted aromatic amine that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—a trifluoromethyl group imparting lipophilicity and metabolic stability, a chloro group providing a site for further functionalization, and a reactive benzylamine moiety—makes it a highly valuable synthon, particularly in the fields of medicinal chemistry and agrochemical development. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling, grounded in established scientific principles and practical application.
Part 1: Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. The Chemical Abstracts Service (CAS) has assigned the number 15996-78-8 to this compound.[1][2][3][4] Its identity is further defined by its molecular structure and associated physicochemical characteristics, which are critical for reaction planning, purification, and formulation.
The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. In drug design, this moiety is often employed to block metabolic oxidation, increase binding affinity, and enhance membrane permeability, thereby improving the overall pharmacokinetic profile of a drug candidate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 15996-78-8 | [1][3] |
| Molecular Formula | C₈H₇ClF₃N | [1][5] |
| Molecular Weight | 209.60 g/mol | [1][3] |
| Density | 1.338 g/mL at 25 °C | [3] |
| Boiling Point | 90-94 °C at 13 mmHg | [4] |
| Flash Point | 103 °C (217.4 °F) | [3] |
| Refractive Index (n20/D) | 1.489 | [3] |
| InChI Key | XOCMZYUQWVACMA-UHFFFAOYSA-N | [3][5] |
| SMILES | NCc1cc(ccc1Cl)C(F)(F)F | [3] |
Part 2: Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several established organic chemistry transformations. A logical and industrially scalable approach involves the reduction of the corresponding benzonitrile. This pathway leverages the relative accessibility of the nitrile precursor, 2-chloro-5-(trifluoromethyl)benzonitrile (CAS 328-87-0).[6]
Logical Synthesis Workflow
The synthesis begins with a common starting material, 3-amino-4-chlorobenzotrifluoride, and proceeds through diazotization to form an aldehyde, which is then converted to the target benzylamine. An alternative, more direct route involves the reduction of the corresponding nitrile.
Caption: Key Synthetic Pathways to the Target Compound.
Field-Proven Experimental Protocol: Reductive Amination
This protocol describes a reductive amination pathway, a robust and widely used method for amine synthesis.[7][8] The causality behind this choice is its high efficiency and the ability to proceed in a one-pot fashion from the aldehyde, minimizing intermediate isolation steps.
Objective: To synthesize this compound from 2-Chloro-5-(trifluoromethyl)benzaldehyde.
Materials:
-
2-Chloro-5-(trifluoromethyl)benzaldehyde
-
Ammonia (7N solution in Methanol)
-
Raney Nickel (or Palladium on Carbon, 5%)
-
Hydrogen Gas (H₂)
-
Anhydrous Methanol
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Parr Hydrogenation Apparatus or equivalent high-pressure reactor
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, inerted high-pressure reactor vessel, add 2-Chloro-5-(trifluoromethyl)benzaldehyde (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the aldehyde in anhydrous methanol. Add the 7N solution of ammonia in methanol (1.5-2.0 eq). Causality: Using an excess of ammonia drives the equilibrium towards the formation of the imine intermediate and minimizes side reactions.
-
Catalyst Introduction: Carefully add the Raney Nickel catalyst (approx. 5-10% by weight) as a slurry in methanol. Causality: Raney Nickel is a highly active and cost-effective catalyst for the hydrogenation of imines to amines.
-
Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi, though optimization may be required) and begin vigorous stirring. Heat the reaction to 40-50 °C. Causality: The combination of pressure and gentle heating increases the rate of the catalytic reduction of the in-situ formed imine.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol. Causality: Celite filtration is essential for the safe and complete removal of the pyrophoric Raney Nickel catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. Dissolve the residue in diethyl ether and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Purification: The product can be further purified by vacuum distillation if necessary.
Part 3: Reactivity, Applications, and Role in Drug Discovery
The utility of this compound lies in the reactivity of its primary amine group. It serves as a potent nucleophile, readily participating in reactions to form amides, ureas, sulfonamides, and secondary or tertiary amines. This versatility makes it a valuable building block for creating diverse chemical libraries for screening.
Applications in Agrochemicals: This structural motif is found in precursors to modern herbicides. The combination of a trifluoromethyl group and a halogenated pyridine or benzene ring is a common feature in agriculturally active compounds. For instance, the related compound 2-chloro-5-trifluoromethylpyridine is a key intermediate in the synthesis of herbicides.[9] The benzylamine can be used to introduce this critical toxophore into larger, more complex molecules.
Applications in Medicinal Chemistry: While specific drugs containing this exact fragment are not prevalent in publicly available literature, its analogs are widely used. For example, 2-fluoro-5-(trifluoromethyl)benzylamine is a key intermediate for pharmaceuticals targeting neurological disorders and for anti-inflammatory agents.[10] The chloro-analogue serves a similar purpose, acting as a versatile scaffold. The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity, a cornerstone of modern drug discovery.
Part 4: Spectral Characterization Profile
For a research scientist, unambiguous characterization of a synthesized compound is paramount. While a comprehensive set of experimentally derived spectra is not consistently available in public databases, a profile can be constructed from predicted data and comparison to analogous structures.
Table 2: Predicted and Expected Spectral Data
| Technique | Data Type | Expected Observations |
| Mass Spectrometry (MS) | Predicted m/z | [M+H]⁺: 210.02919; [M+Na]⁺: 232.01113.[5] |
| ¹H NMR | Predicted | ~3.9-4.1 ppm (s, 2H, -CH₂-NH₂): Benzylic protons adjacent to the amine. ~7.4-7.8 ppm (m, 3H, Ar-H): Complex multiplet for the three aromatic protons. |
| ¹³C NMR | Predicted | ~45 ppm (-CH₂-): Benzylic carbon. ~122-135 ppm (Ar-C): Aromatic carbons, including a quartet for the carbon attached to the -CF₃ group due to C-F coupling. ~124 ppm (q, -CF₃): The trifluoromethyl carbon, appearing as a quartet with a large coupling constant. |
| Infrared (IR) Spectroscopy | Expected Peaks | ~3300-3400 cm⁻¹: N-H stretching (doublet for primary amine). ~2850-2950 cm⁻¹: C-H stretching. ~1600 cm⁻¹: N-H scissoring bend. ~1100-1350 cm⁻¹: Strong C-F stretching bands. |
Note: NMR shift predictions are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.
Part 5: Safety, Handling, and Toxicology
As a senior scientist, ensuring laboratory safety is non-negotiable. This compound is a hazardous substance and must be handled with appropriate precautions.
Hazard Identification: The compound is classified as acutely toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[3]
-
Signal Word: Danger [3]
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[3]
Self-Validating Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of vapors. Ensure a safety shower and eyewash station are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.
-
Skin and Body Protection: Wear a flame-retardant lab coat. Ensure skin is not exposed.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (not recommended), use a respirator with an appropriate organic vapor/acid gas cartridge (e.g., type ABEK).[3]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Do not allow it to enter the environment.
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a robust platform for the synthesis of novel compounds with significant potential in both agriculture and medicine. By understanding its fundamental properties, mastering its synthesis, and respecting its handling requirements, researchers can effectively leverage this key intermediate to drive innovation in chemical and life sciences.
References
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Gedia, M., et al. (2020). Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. ResearchGate. Retrieved from [Link]
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LibreTexts. (2022). 3.3.3: Synthesis of Amines. Chemistry LibreTexts. Retrieved from [Link]
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Pearson Education. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved from [Link]
- Google Patents. (1969). US3465051A - Chloromethylation of benzene compounds.
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PrepChem. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. Retrieved from [Link]
- Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
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UniTo. (n.d.). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. Retrieved from [Link]
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Supporting Information. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. Retrieved from [Link]
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
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Physicochemical properties of 2-Chloro-5-(trifluoromethyl)benzylamine
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)benzylamine
Introduction: A Strategic Building Block in Modern Chemistry
This compound is a substituted aromatic amine that has garnered significant interest as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic importance lies in the unique combination of its substituents: a chloro group, an amine-bearing methylene group, and an electron-withdrawing trifluoromethyl (CF₃) group. This trifunctional architecture makes it a versatile precursor in the fields of medicinal chemistry and agrochemical development.
The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the electronic properties of a molecule to fine-tune its binding affinity to biological targets.[1] The chlorine atom and the benzylamine moiety provide reactive handles for a wide array of chemical transformations, enabling the construction of diverse molecular scaffolds.
This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights into its characterization, handling, and the implications of its properties for research and development professionals.
Molecular Identity and Structural Characteristics
The foundational step in understanding any chemical entity is to establish its precise molecular identity.
-
Chemical Name: [2-chloro-5-(trifluoromethyl)phenyl]methanamine[2][3]
-
Synonyms: 2-chloro-5-trifluoromethyl benzylamine[2]
-
InChI Key: XOCMZYUQWVACMA-UHFFFAOYSA-N[3]
The molecule's structure, featuring a benzene ring substituted at positions 1, 2, and 4 with a methylamine, chlorine, and trifluoromethyl group, respectively, dictates its chemical reactivity and physical behavior.
Core Physicochemical Properties
The bulk physical properties of a compound are critical for its application in synthesis, formulation, and biological screening. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| Boiling Point | 90-94 °C at 13 mmHg | [2][5][7] |
| Density | 1.330 - 1.338 g/mL at 25 °C | [5][7] |
| Refractive Index | n20/D 1.489 | [7] |
| Flash Point | 100 - 103 °C | [2][5] |
| Melting Point | Data not available; requires experimental determination. | |
| Aqueous Solubility | Data not available; requires experimental determination. | |
| pKa | Data not available; requires experimental determination. |
Spectroscopic and Analytical Characterization: A Self-Validating Approach
A robust analytical workflow is essential to confirm the identity, purity, and structure of the compound. This section details the expected outcomes from standard spectroscopic techniques, explaining the causality behind the expected signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.
-
¹H NMR: Proton NMR provides a map of the hydrogen atoms. For this molecule, the spectrum is expected to show:
-
Aromatic Protons (3H): Three signals in the aromatic region (~7.0-7.8 ppm), corresponding to the protons on the benzene ring. Their splitting patterns (e.g., doublets, doublet of doublets) will be complex due to coupling with each other and potentially with the ¹⁹F nuclei of the CF₃ group.
-
Methylene Protons (2H): A singlet or a slightly broadened peak around 3.8-4.2 ppm, corresponding to the -CH₂- group adjacent to the amine.[8]
-
Amine Protons (2H): A broad singlet that can appear over a wide chemical shift range, corresponding to the -NH₂ protons. Its position is concentration and solvent-dependent, and it may exchange with D₂O.
-
-
¹³C NMR: Carbon NMR reveals the carbon skeleton. The spectrum should display eight distinct signals:
-
Aromatic Carbons (6C): Six signals in the aromatic region (~120-140 ppm). The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.[9] The carbon attached to chlorine will also have a characteristic shift.
-
Methylene Carbon (1C): One signal around 45 ppm for the -CH₂- group.
-
Trifluoromethyl Carbon (1C): A distinct quartet around 124 ppm with a large C-F coupling constant (J ≈ 275 Hz), a hallmark of the CF₃ group.[9]
-
-
¹⁹F NMR: Fluorine NMR is highly specific for the CF₃ group.
-
A sharp singlet is expected around -63 ppm, which is a characteristic chemical shift for an aromatic CF₃ group. This single peak confirms the presence and electronic environment of the trifluoromethyl substituent.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key expected absorption bands are:
-
N-H Stretching: A pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[10][11]
-
C-H Stretching (Aromatic): Signals typically appear just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Signals for the -CH₂- group appear just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretching: Strong, intense absorption bands in the 1100-1350 cm⁻¹ region, indicative of the C-F bonds of the trifluoromethyl group.[12]
-
C-Cl Stretching: A peak in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the primary expected ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 210.029.[3] The presence of a chlorine atom will result in a characteristic isotopic pattern, with a second peak ([M+2]+H)⁺ at m/z 212, approximately one-third the intensity of the [M+H]⁺ peak. This isotopic signature is a definitive confirmation of the presence of a single chlorine atom.
Reactivity, Stability, and Handling
-
Reactivity: The primary amine is a nucleophilic center and the site of greatest reactivity, readily participating in reactions such as acylation, alkylation, and Schiff base formation. The aromatic ring can undergo further electrophilic substitution, although its reactivity is influenced by the existing electron-withdrawing (CF₃, Cl) and activating (CH₂NH₂) groups.
-
Stability and Storage: The compound is generally stable. The trifluoromethyl group enhances the molecule's chemical stability. For long-term storage, it is recommended to keep the material in a tightly sealed container in a dark place, under an inert atmosphere, at room temperature.[6]
-
Safety: this compound is classified as a hazardous substance. It can be corrosive and may cause skin burns and serious eye damage.[2][5] It is also classified as an acute oral toxin. Appropriate personal protective equipment (PPE), including gloves, eye shields, and face shields, must be worn when handling this compound.
Applications in Research and Drug Development
The physicochemical properties of this compound make it a valuable building block in discovery chemistry.
-
Medicinal Chemistry: The benzylamine scaffold is a common feature in many pharmacologically active agents. This compound serves as a precursor for synthesizing new chemical entities where the 2-chloro-5-(trifluoromethyl)phenyl moiety is used to optimize drug-like properties. The CF₃ group, in particular, can enhance a drug candidate's metabolic stability and cell permeability, leading to improved pharmacokinetic profiles.[1]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound is an intermediate in the synthesis of modern pesticides and herbicides. The fluorinated and chlorinated phenyl ring can impart increased efficacy and environmental persistence to the final active ingredient.
Experimental Protocols
To ensure scientific integrity, all described protocols must be self-validating systems. The following are detailed methodologies for the comprehensive characterization of this compound.
Workflow 1: Full Spectroscopic and Analytical Characterization
This workflow ensures the unambiguous identification and purity assessment of this compound.
Caption: Workflow for structural validation.
Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the compound. For NMR, dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). For MS, prepare a ~1 mg/mL stock solution in methanol or acetonitrile and dilute further for analysis.
-
NMR Analysis:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H spectrum and assign all proton signals.
-
Assign all carbon signals in the ¹³C spectrum, noting any C-F coupling.
-
Confirm the singlet for the CF₃ group in the ¹⁹F spectrum.
-
-
Mass Spectrometry Analysis:
-
Infuse the diluted sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the spectrum in positive electrospray ionization (ESI+) mode.
-
Verify the exact mass of the [M+H]⁺ ion and confirm the presence of the Cl isotopic pattern ([M+H]⁺ to [M+2+H]⁺ ratio of ~3:1).
-
-
IR Analysis:
-
Obtain the FT-IR spectrum of the neat sample (if liquid) using an attenuated total reflectance (ATR) accessory or as a KBr pellet (if solid).
-
Identify and annotate the characteristic absorption bands for N-H, C-H, C=C, C-F, and C-Cl functional groups.
-
-
Final Validation: Correlate all data. The combined, consistent data from these orthogonal techniques provides definitive proof of the compound's structure and purity.
Workflow 2: Determination of pKa by Potentiometric Titration
The pKa is critical for understanding the ionization state of the amine at physiological pH, which impacts solubility, permeability, and target binding.
Caption: Workflow for pKa determination.
Methodology:
-
Preparation: Prepare a 0.01 M solution of this compound in deionized water. If solubility is low, a co-solvent (e.g., methanol) can be used, and the apparent pKa (pKa') is determined.
-
Calibration: Calibrate a pH electrode using standard buffers (pH 4, 7, and 10).
-
Titration: Place a known volume (e.g., 50 mL) of the sample solution in a beaker with a stir bar. Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the recorded pH values against the volume of HCl added. The resulting titration curve will show an inflection point, which is the equivalence point. The pKa is the pH value at the half-equivalence point (the midpoint of the buffer region).
Conclusion
This compound is a chemical intermediate of significant value, defined by a unique set of physicochemical properties. Its molecular weight, boiling point, and density are well-characterized, providing a solid foundation for its use in synthetic applications. While experimental determination is required for properties like pKa and solubility, established analytical workflows allow for their reliable measurement. A thorough understanding of its spectroscopic signature (NMR, IR, MS) is paramount for quality control and reaction monitoring. The strategic combination of a reactive amine, a chlorine atom, and a property-enhancing trifluoromethyl group solidifies its role as a key building block for the next generation of pharmaceuticals and agrochemicals.
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PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(trifluoromethylthio)benzyl alcohol. Retrieved January 4, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. Retrieved January 4, 2026, from [Link]
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Aohua Chemical. (n.d.). Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. Retrieved January 4, 2026, from [Link]
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MDPI. (2022). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Retrieved January 4, 2026, from [Link]
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An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzylamine: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-chloro-5-(trifluoromethyl)benzylamine, a key fluorinated building block in modern medicinal and agricultural chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and critical role as a versatile intermediate in the development of novel bioactive compounds.
Molecular Structure and Physicochemical Properties
This compound is a substituted benzylamine featuring a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzene ring. This specific substitution pattern imparts unique electronic and steric properties that are highly valued in the design of targeted molecules.
The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability and bioavailability of derivative compounds. Furthermore, the -CF3 group can improve metabolic stability by blocking potential sites of oxidative metabolism, a crucial consideration in drug development.[1]
Key Structural and Physical Data
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClF₃N | [1][2] |
| Molecular Weight | 209.60 g/mol | [1] |
| CAS Number | 15996-78-8 | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.338 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.489 | |
| Flash Point | 103 °C (217.4 °F) | |
| SMILES String | NCc1cc(ccc1Cl)C(F)(F)F | [4] |
| InChI Key | XOCMZYUQWVACMA-UHFFFAOYSA-N | [4] |
Synthesis of this compound and its Precursors
The synthesis of this compound is typically achieved from commercially available precursors. A common and logical synthetic pathway involves the preparation of an aldehyde or alcohol intermediate, followed by conversion to the final amine.
Workflow for Synthesis
Caption: General synthetic pathway to the target compound.
Experimental Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzyl Alcohol
This protocol details the reduction of the corresponding benzoic acid to the benzyl alcohol, a key intermediate. The choice of a strong reducing agent like borane-tetrahydrofuran complex is critical for the efficient conversion of the carboxylic acid to the alcohol without affecting the trifluoromethyl group.[5]
Materials:
-
2-Chloro-5-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
5L three-neck flask, thermometer, mechanical stirrer, ice bath
Procedure:
-
Setup: Equip a 5L three-neck flask with a thermometer and a mechanical stirrer.
-
Dissolution: Add 2-Chloro-5-(trifluoromethyl)benzoic acid (100g, 0.45 mol) and 1L of anhydrous THF to the flask.[5]
-
Cooling: Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere.[5]
-
Reduction: Slowly add borane-tetrahydrofuran complex (900mL, 0.9 mol) dropwise to the cooled solution. The molar ratio of benzoic acid to BH₃·THF is maintained at 1:2 to ensure complete reduction.[5]
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1.5 hours.[5]
-
Quenching: After the reaction is complete, cool the flask and slowly add 6N HCl until no more gas is evolved. This step neutralizes the excess borane complex.
-
Extraction: Add 1L of water and extract the aqueous phase with ethyl acetate (2 x 1L).
-
Drying and Evaporation: Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.[5]
-
Yield: This procedure typically yields 2-Chloro-5-(trifluoromethyl)benzyl alcohol as a white solid with a yield of approximately 85%.[5]
Experimental Protocol 2: Synthesis of this compound (Inferred Method)
Rationale: Reductive amination is a robust and widely used transformation in organic synthesis. The use of a heterogeneous catalyst like Rhodium on a support under hydrogen pressure is an effective method. The presence of a chloro-substituent on the aromatic ring has been shown to inhibit over-alkylation (the formation of secondary amines), leading to high yields of the desired primary amine.[6]
Materials:
-
2-Chloro-5-(trifluoromethyl)benzaldehyde (prepared by oxidation of the benzyl alcohol)
-
Ammonia (aqueous or as a solution in an alcohol like ethanol)
-
Rhodium on carbon (Rh/C) or Rhodium on alumina (Rh/Al₂O₃) catalyst
-
Hydrogen (H₂) gas
-
Ethanol or other suitable solvent
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure (Hypothetical):
-
Charging the Reactor: In a high-pressure reactor, dissolve 2-Chloro-5-(trifluoromethyl)benzaldehyde in ethanol.
-
Adding Reagents: Add an excess of an ammonia solution and a catalytic amount of Rh/C (e.g., 5 mol%).
-
Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 5-10 bar).
-
Heating and Stirring: Heat the mixture to approximately 80°C and stir vigorously for 1-2 hours, monitoring the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield this compound.
Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. While experimental spectra for this compound are not widely published, data for structurally similar compounds and predictive tools allow for an estimation of the expected spectral features.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons.
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (approx. 7.2-7.8 ppm). The substitution pattern will lead to complex splitting (doublets and doublet of doublets).
-
Methylene Protons (-CH₂-): A singlet at approximately 3.9-4.1 ppm.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent-dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR will show eight distinct signals.
-
Aromatic Carbons: Six signals in the range of 120-145 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Methylene Carbon (-CH₂-): A signal around 45-50 ppm.
-
Trifluoromethyl Carbon (-CF₃): A quartet around 124 ppm with a large coupling constant (J ≈ 272 Hz).[7]
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight.
-
[M+H]⁺: The predicted m/z for the protonated molecule is 210.02919.[4]
-
Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the main molecular ion peak.
Infrared (IR) Spectroscopy
Key vibrational modes can be identified using IR spectroscopy.
-
N-H Stretch: A characteristic pair of peaks for the primary amine will appear in the 3300-3500 cm⁻¹ region.
-
C-H Aromatic Stretch: Signals will be observed just above 3000 cm⁻¹.
-
C-F Stretch: Strong, characteristic absorbances are expected in the 1100-1300 cm⁻¹ region.[8]
Applications in Drug Discovery and Agrochemicals
This compound serves as a crucial starting material for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to introduce the 2-chloro-5-(trifluoromethyl)benzyl moiety, which is a known pharmacophore in several classes of compounds.
Role as a Synthetic Intermediate
The primary amine group of the molecule is a versatile functional handle that can participate in numerous chemical transformations, including:
-
Amide bond formation
-
Urea and thiourea synthesis
-
Reductive amination to form secondary amines
-
N-alkylation and N-arylation reactions
These reactions allow for the facile incorporation of the benzylamine fragment into larger, more complex molecular scaffolds, making it an invaluable tool for building libraries of compounds for high-throughput screening in drug and pesticide discovery programs. For instance, related trifluoromethyl-substituted pyridines and benzonitriles are key intermediates in the synthesis of high-efficacy herbicides, insecticides, and fungicides.[1][9]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Classifications: Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Serious Eye Irritation (Category 2); Skin Sensitization (Category 1).
-
Signal Word: Danger.
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use a suitable respirator (e.g., type ABEK filter).
-
Storage: Store in a well-ventilated, dry, and cool place. Keep containers tightly closed in a corrosives area, away from incompatible materials such as bases, alcohols, and oxidizing agents.
References
-
Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. AgroPages. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). [Link]
-
PubChemLite. This compound (C8H7ClF3N). [Link]
-
Supporting Information for "Copper-Catalyzed Decarboxylative Trifluoromethylation of Arene Carboxylic Acids". Royal Society of Chemistry. [Link]
-
Oakwood Chemical. This compound. [Link]
- Google Patents.
- Google Patents. EP2081914B1 - Crystalline form of 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2h)-pyrimidinyl].
- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Google Patents. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
- Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
Supporting Information for "Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Benzylic Chlorides with Boronic Acids". American Chemical Society. [Link]
- Google Patents. CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 2-Chloro-5-(trifluoromethyl)benzonitrile: Synthesis and Properties. [Link]
-
PubMed. Subcutaneous epcoritamab monotherapy in Japanese adults with relapsed/refractory diffuse large B-cell lymphoma. [Link]
-
PrepChem.com. Synthesis of 2-chloro-5-(trifluoromethylthio)benzyl alcohol. [Link]
-
UniTo. Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. [Link]
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Spectroscopic data (NMR, IR, MS) of 2-Chloro-5-(trifluoromethyl)benzylamine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-(trifluoromethyl)benzylamine
Introduction
This compound (CAS No: 15996-78-8) is a substituted aromatic amine of significant interest in synthetic chemistry.[1][2] Its molecular structure, featuring a trifluoromethyl group and a chlorine atom on the benzene ring, imparts unique electronic properties and steric influences. These characteristics make it a valuable building block in the development of novel pharmaceutical and agrochemical agents.[3] The trifluoromethyl group often enhances metabolic stability and lipophilicity, properties that can improve the bioavailability and efficacy of a final drug product.[4]
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While publicly available, fully assigned experimental spectra for this specific compound are limited, this document leverages established spectroscopic principles and data from closely related analogs to present a robust, predictive characterization. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to identify, verify, and characterize this molecule with high confidence.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture is fundamental to interpreting spectroscopic data. Each spectroscopic technique probes different aspects of the molecule's structure, and the resulting data are direct consequences of its atomic composition and bonding.
Molecular Formula: C₈H₇ClF₃N[5] Molecular Weight: 209.60 g/mol [1] Key Structural Features:
-
A 1,2,4-trisubstituted benzene ring.
-
An electron-withdrawing chlorine atom at position 2.
-
A strongly electron-withdrawing trifluoromethyl (-CF₃) group at position 5.
-
A benzylic amine (-CH₂NH₂) group at position 1.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the number and connectivity of atoms.
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy. The following represents a standard workflow for acquiring high-quality data for a research sample.
Caption: Standard workflow for NMR sample preparation and data acquisition.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The chemical shifts are heavily influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.65 | d | 1H | Ar-H (H-6) | Deshielded by the adjacent chloro group and para to the CF₃ group. Expected to be a doublet due to coupling with H-4. |
| ~7.50 | dd | 1H | Ar-H (H-4) | Deshielded by the adjacent CF₃ group. Split into a doublet of doublets by H-6 and H-3. |
| ~7.40 | d | 1H | Ar-H (H-3) | Coupled to H-4, appearing as a doublet. |
| ~3.90 | s | 2H | -CH₂ NH₂ | Benzylic protons adjacent to the electron-withdrawing aromatic ring and the nitrogen atom. Expected to be a singlet. |
| ~1.70 | br s | 2H | -CH₂NH₂ | Amine protons are typically broad and do not couple. Their shift is variable and depends on concentration and solvent. |
Note: Predictions are based on analysis of similar structures. For instance, the aromatic region of 2-chloro-5-(trifluoromethyl)benzonitrile shows signals in a comparable range.[6]
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals. The CF₃ group will cause the carbon to which it is attached to appear as a quartet due to C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~142 | C -CH₂NH₂ (C-1) | Quaternary carbon attached to the aminomethyl group. |
| ~134 | C -Cl (C-2) | Carbon directly bonded to chlorine, deshielded. |
| ~131 | C H (C-6) | Aromatic CH. |
| ~129 (q) | C -CF₃ (C-5) | Quaternary carbon attached to CF₃, appears as a quartet due to coupling with fluorine. |
| ~127 | C H (C-4) | Aromatic CH. |
| ~124 (q) | -C F₃ | Carbon of the trifluoromethyl group, appears as a large quartet. |
| ~123 | C H (C-3) | Aromatic CH. |
| ~45 | -C H₂NH₂ | Aliphatic carbon of the benzyl group. |
Note: Predicted shifts are informed by data from analogs like 2-(trifluoromethyl)benzylamine and 2-chloro-5-(trifluoromethyl)benzonitrile.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for confirming the presence of the amine (N-H) and trifluoromethyl (C-F) groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is a common, modern technique that requires minimal sample preparation.
-
Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Predicted IR Data and Interpretation
The IR spectrum will be dominated by characteristic absorptions for the N-H, C-H, C=C, C-F, and C-Cl bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400-3300 | N-H stretch | Primary Amine (-NH₂) | A characteristic doublet for the symmetric and asymmetric stretching of the primary amine.[9] |
| 3100-3000 | C-H stretch | Aromatic | Stretching of sp² C-H bonds on the benzene ring. |
| 2950-2850 | C-H stretch | Aliphatic | Stretching of sp³ C-H bonds of the -CH₂- group. |
| 1620-1580 | C=C stretch | Aromatic | Benzene ring skeletal vibrations. |
| 1350-1100 | C-F stretch | Trifluoromethyl (-CF₃) | A series of very strong, characteristic absorption bands are expected in this region due to C-F bond stretching. |
| 800-600 | C-Cl stretch | Aryl Halide | Stretching vibration for the carbon-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive confirmation of its elemental composition and structure.
Experimental Protocol: Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique suitable for polar molecules like amines, typically yielding the protonated molecular ion [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value.
Predicted MS Data and Interpretation
The mass spectrum will confirm the molecular weight and show characteristic fragmentation.
Predicted Molecular Ion:
-
The monoisotopic mass of C₈H₇³⁵ClF₃N is 209.02.[1]
-
In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺ at m/z 210.03 .[10]
-
Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), a characteristic [M+2+H]⁺ peak at m/z 212.03 will be observed with approximately one-third the intensity of the m/z 210 peak.
Predicted Fragmentation Pathway: The primary fragmentation pathway involves the loss of the aminomethyl group or cleavage at the benzylic position, which is a common pathway for benzylamines.
Caption: Predicted major fragmentation pathway for this compound.
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. This guide outlines the predicted spectral data based on fundamental principles and comparative analysis with related structures. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, IR spectroscopy will verify the key functional groups (-NH₂, -CF₃), and mass spectrometry will confirm the molecular weight and elemental composition. The provided protocols offer a framework for obtaining high-quality, reproducible data, ensuring confidence in the identity and purity of this important chemical intermediate.
References
-
Klinman, J. P., et al. (1993). Spectroscopic detection of chemical intermediates in the reaction of para-substituted benzylamines with bovine serum amine oxidase. PubMed. Available at: [Link]
-
Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. Available at: [Link]
- Supporting Information. (n.d.). General experimental procedures and characterization data.
-
Ríos-Guerra, F., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Available at: [Link]
-
Tundo, P., et al. (2011). Reaction of Aliphatic Amines with DBnC in the Presence of Bu4PBr. ResearchGate. Available at: [Link]
-
PubChemLite. This compound (C8H7ClF3N). Available at: [Link]
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Oakwood Chemical. This compound. Available at: [Link]
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PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. Available at: [Link]
-
Beilstein Journals. Supporting Information for Cu-Mediated trifluoromethylation. Available at: [Link]
-
WorldOfChemicals. Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. Available at: [Link]
-
SpectraBase. 2-Chloro-5-(trifluoromethyl)benzaldehyde. Available at: [Link]
-
NIST. 2-Fluoro-5-(trifluoromethyl)benzylamine. NIST WebBook. Available at: [Link]
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Commercial availability and suppliers of 2-Chloro-5-(trifluoromethyl)benzylamine
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzylamine for Drug Discovery and Agrochemical Synthesis
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It delves into the compound's physicochemical properties, commercial availability, quality control procedures, synthetic routes, and critical applications, with a focus on providing practical, field-proven insights.
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a substituted aromatic amine that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its utility is primarily anchored in the unique combination of its structural motifs: a reactive benzylamine group for further chemical elaboration, an ortho-chloro substituent, and a meta-trifluoromethyl (-CF3) group. This specific arrangement of functional groups imparts desirable characteristics to target molecules, making it a valuable synthon in both pharmaceutical and agrochemical research.
The trifluoromethyl group is particularly significant; its strong electron-withdrawing nature and high lipophilicity can enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] Similarly, the chlorine atom can modulate electronic properties and provide an additional vector for molecular interactions, a feature common in many FDA-approved drugs.[2] This guide provides an in-depth analysis of this compound, from procurement to application, to empower scientists in their research and development endeavors.
Part 1: Physicochemical Profile and Molecular Characteristics
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 15996-78-8 | [3][4] |
| Molecular Formula | C₈H₇ClF₃N | [3][4] |
| Molecular Weight | 209.60 g/mol | [3][4] |
| Appearance | Liquid at room temperature | |
| Purity (Typical) | ≥97% | [5] |
| Melting Point | 10 °C (50 °F) | |
| Boiling Point | 184 - 185 °C | |
| Density | 0.981 g/cm³ (at 25 °C) |
The molecule's structure dictates its reactivity. The primary amine (-NH₂) is a potent nucleophile, readily participating in reactions like amide bond formation, sulfonylation, and reductive amination. The electron-withdrawing effects of both the chlorine and trifluoromethyl groups decrease the basicity of the amine slightly compared to an unsubstituted benzylamine, a factor that can influence reaction kinetics and purification strategies.
Part 2: Commercial Availability and Quality Verification
This compound is readily available from several major chemical suppliers, facilitating its use in research and development.
| Supplier | Typical Purity | Notes |
| Thermo Scientific (Alfa Aesar) | 97% | Available in various research quantities.[5] |
| Sigma-Aldrich (Merck) | 97% | Provides comprehensive safety and handling data. |
| Oakwood Chemical | Not specified | Lists the compound with its key identifiers.[3] |
| Santa Cruz Biotechnology | Not specified | Offered for research use.[4] |
| Fluorochem | Not specified | A supplier specializing in fluorinated compounds.[6] |
Procurement and Qualification Workflow
For researchers, ensuring the quality of starting materials is a self-validating step that prevents downstream complications. The following workflow is recommended for procuring and qualifying a new batch of this compound.
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Navigating the Synthetic Landscape of 2-Chloro-5-(trifluoromethyl)benzylamine: A Technical Guide to its Reactivity Profile
Introduction: A Privileged Scaffold in Modern Drug Discovery
2-Chloro-5-(trifluoromethyl)benzylamine is a key building block in contemporary medicinal chemistry and agrochemical synthesis. Its utility stems from the unique combination of a reactive benzylamine moiety and a benzene ring decorated with two powerfully influential substituents: a chloro group and a trifluoromethyl group. The benzylamine scaffold is a common feature in a multitude of pharmaceutical agents, contributing to their efficacy and target engagement.[1][2] The trifluoromethyl group, in particular, is a prized addition in drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved potency and pharmacokinetic profiles.[3][4]
This technical guide provides an in-depth exploration of the reactivity profile of this compound, offering field-proven insights and detailed protocols for its application in key synthetic transformations. As researchers and drug development professionals, understanding the nuances of this reagent's reactivity is paramount to unlocking its full potential in the synthesis of novel chemical entities.
Chemical and Physical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 15996-78-8 | [5] |
| Molecular Formula | C₈H₇ClF₃N | [5] |
| Molecular Weight | 209.60 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Density | 1.338 g/mL at 25 °C | |
| Boiling Point | 90-94 °C at 13 mmHg | Oakwood Chemical |
| Flash Point | 103 °C |
Safety and Handling: this compound is classified as toxic if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The Influence of Substituents on Reactivity
The reactivity of this compound is dictated by the interplay of its three key components: the nucleophilic amino group, the aryl chloride, and the electron-withdrawing trifluoromethyl group.
-
The Benzylamine Moiety: The primary amine of the benzylamine is a potent nucleophile, readily participating in reactions with a variety of electrophiles. However, the electron-withdrawing nature of the trifluoromethyl group, and to a lesser extent the chloro group, will slightly diminish the basicity and nucleophilicity of the amine compared to an unsubstituted benzylamine. This effect is generally modest and does not preclude its participation in a wide range of nucleophilic reactions.
-
The Aryl Chloride: The chlorine atom on the aromatic ring is a site for palladium-catalyzed cross-coupling reactions. Aryl chlorides are typically less reactive than the corresponding bromides or iodides in oxidative addition to a palladium(0) center. However, the presence of the strong electron-withdrawing trifluoromethyl group meta to the chlorine can enhance the electrophilicity of the C-Cl bond, making it more susceptible to oxidative addition. This electronic activation is a critical consideration when designing cross-coupling protocols.
-
The Trifluoromethyl Group: This group exerts a powerful electron-withdrawing effect through both induction (due to the high electronegativity of fluorine) and resonance (hyperconjugation). As mentioned, this influences the nucleophilicity of the amine and the reactivity of the aryl chloride. Furthermore, its steric bulk can influence the regioselectivity of certain reactions and the conformational preferences of the resulting products. In a biological context, the C-F bonds are exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation.
Nucleophilic Acylation: Forging the Amide Bond
The formation of an amide bond via N-acylation is one of the most fundamental and frequently employed reactions in organic synthesis. This compound readily undergoes acylation with a variety of acylating agents, including acyl chlorides, anhydrides, and carboxylic acids activated with coupling reagents.
Mechanism of Acylation with an Acyl Chloride
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the benzylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of the chloride leaving group, typically facilitated by a base to neutralize the generated HCl.
Caption: Mechanism of N-acylation with an acyl chloride.
Experimental Protocol: Synthesis of N-(2-Chloro-5-(trifluoromethyl)benzyl)acetamide
This protocol provides a general method for the acylation of this compound with an acyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound.
-
Dissolve the amine in anhydrous DCM to a concentration of approximately 0.2 M.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(2-Chloro-5-(trifluoromethyl)benzyl)acetamide.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the aryl chloride functionality opens the door to a vast array of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures by reacting an aryl halide with an organoboron reagent. While no direct literature precedent exists for the Suzuki coupling of this compound, a reliable protocol can be adapted from the successful coupling of the analogous 2-Chloro-5-(trifluoromethyl)benzyl alcohol.[7] The amine functionality should be protected prior to the coupling reaction to prevent potential side reactions. A common and easily removable protecting group such as tert-butyloxycarbonyl (Boc) is recommended.
Caption: Workflow for the Suzuki-Miyaura coupling of Boc-protected this compound.
Experimental Protocol: Suzuki-Miyaura Coupling (Adapted)
Part A: Boc Protection
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DCM.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).
-
Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry and concentrate to obtain the Boc-protected amine, which can often be used without further purification.
Part B: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the Boc-protected this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Part C: Boc Deprotection
-
Dissolve the purified, Boc-protected product in DCM.
-
Add trifluoroacetic acid (TFA) and stir at room temperature until deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure and neutralize with a base (e.g., saturated NaHCO₃) to obtain the final biaryl benzylamine product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. This reaction can be used to couple this compound with aryl or heteroaryl halides to generate diarylamines. The choice of ligand is critical for the success of this reaction, with sterically hindered, electron-rich phosphine ligands often providing the best results for aryl chlorides.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. Similar to the Suzuki coupling, protection of the amine is recommended.
| Coupling Reaction | Key Reagents | Typical Conditions |
| Suzuki-Miyaura | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | THF/H₂O, 80 °C |
| Buchwald-Hartwig | Aryl/heteroaryl halide, Pd catalyst, phosphine ligand, strong base (e.g., NaOtBu) | Toluene or Dioxane, 80-110 °C |
| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) salt, amine base | THF or DMF, rt to 60 °C |
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules. Its reactivity is characterized by the nucleophilic nature of the primary amine, which readily undergoes acylation, and the presence of an aryl chloride that can be functionalized through a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing trifluoromethyl group plays a crucial role in modulating the reactivity of both the amine and the aryl chloride, as well as imparting desirable properties to the final products. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery and development endeavors.
References
-
The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. Pharmaffiliates. [Link]
-
The Role of Benzylamine in Pharmaceutical Synthesis and API Production. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]
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α C‒H functionalization of benzylamines a, Strategy for the synthesis... - ResearchGate. ResearchGate. [Link]
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Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. National Institutes of Health. [Link]
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Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PubMed Central. (2018). National Institutes of Health. [Link]
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Novel drug delivery systems of allylamines and benzylamines. - ResearchGate. ResearchGate. [Link]
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Page loading... [guidechem.com]
The Synthetic Versatility of 2-Chloro-5-(trifluoromethyl)benzylamine: A Technical Guide for Researchers
Introduction: A Privileged Scaffold in Modern Chemistry
2-Chloro-5-(trifluoromethyl)benzylamine is a key building block in contemporary organic synthesis, prized for its unique combination of reactive sites and the advantageous properties imparted by its trifluoromethyl group. This technical guide provides an in-depth exploration of its potential research applications, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic placement of a nucleophilic amine, a reactive chloro-substituent on the aromatic ring, and a lipophilic trifluoromethyl group makes this molecule a versatile scaffold for the synthesis of a diverse range of bioactive compounds in medicinal chemistry and agrochemistry.
The trifluoromethyl (-CF3) group is of particular significance. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. In drug discovery, this often translates to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1] Similarly, in agrochemical research, these properties can lead to pesticides and herbicides with greater efficacy and longevity in the field.[2]
This guide will delve into the practical applications of this compound, providing detailed experimental protocols and insights into its role in the synthesis of high-value molecules.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 15996-78-8 | [2] |
| Molecular Formula | C8H7ClF3N | [2] |
| Molecular Weight | 209.60 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.338 g/mL at 25 °C | [3] |
| Boiling Point | 90-94 °C at 13 mmHg | [4] |
| Refractive Index | n20/D 1.489 | [3] |
Spectroscopic Characterization (Illustrative)
-
¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are anticipated in the aromatic region (around 7.2-7.5 ppm) with splitting patterns corresponding to the substituted benzene ring. A singlet for the benzylic protons (-CH₂-) would likely appear around 3.9 ppm, and a broad singlet for the amine protons (-NH₂) is expected, the position of which can vary depending on concentration and solvent.
-
¹³C NMR (CDCl₃, 101 MHz): Signals for the aromatic carbons would be observed between 120-140 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The benzylic carbon would appear around 45 ppm.
-
IR (neat): Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands (around 1000-1350 cm⁻¹).
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z 209, with a characteristic M+2 peak at m/z 211 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of the amino group and other characteristic fragments.
Core Synthetic Applications: A Gateway to Bioactive Molecules
The primary utility of this compound lies in its role as a versatile intermediate for the construction of more complex molecular architectures. Its bifunctional nature allows for a variety of synthetic transformations, with amide bond formation and reductive amination being two of the most powerful and widely employed strategies.
Amide Bond Formation: Crafting Kinase Inhibitors and Other Therapeutics
The primary amine functionality of this compound serves as an excellent nucleophile for acylation reactions with carboxylic acids and their derivatives, forming a stable amide linkage. This reaction is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in a vast number of pharmaceuticals.
Application Insight: Kinase Inhibitors
Many small-molecule kinase inhibitors feature a substituted benzylamine moiety. The 2-chloro-5-(trifluoromethyl)phenyl group can serve as a crucial pharmacophore, occupying a specific binding pocket within the kinase active site. The trifluoromethyl group, in particular, can enhance binding affinity through favorable interactions and improve metabolic stability, leading to a longer duration of action.
Experimental Protocol: General Procedure for Amide Coupling using HATU
This protocol describes a reliable method for the coupling of this compound with a generic carboxylic acid using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Diagrammatic Workflow:
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents).
-
Solvent and Base Addition: Dissolve the solids in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the mixture and stir at room temperature.
-
Activation: Stir the reaction mixture at room temperature for 15 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add this compound (1.05 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with a 5% aqueous lithium chloride solution (to remove DMF), followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide.
Reductive Amination: Building Secondary Amines for Diverse Applications
Reductive amination is a powerful and highly versatile method for the formation of C-N bonds. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and avoids the issue of over-alkylation often encountered in direct alkylation of amines.
Application Insight: Agrochemical Synthesis
In the field of agrochemicals, secondary amines are common substructures in a variety of herbicides, fungicides, and insecticides. The 2-chloro-5-(trifluoromethyl)benzyl moiety can be introduced into a lead molecule via reductive amination to enhance its biological activity and physicochemical properties, such as soil mobility and resistance to degradation.
Experimental Protocol: General Procedure for Reductive Amination
This protocol outlines a general method for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride as a mild and selective reducing agent.
Diagrammatic Workflow:
Caption: Workflow for one-pot reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 equivalent) and this compound (1.2 equivalents).
-
Solvent Addition: Dissolve the reactants in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Isolation and Purification: Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired secondary amine.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: This compound is classified as acutely toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.[3]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.
Conclusion: An Enabling Reagent for Innovation
This compound is a valuable and versatile building block for the synthesis of complex and biologically active molecules. Its unique structural features provide a powerful handle for medicinal chemists and agrochemical scientists to modulate the properties of their target compounds. The synthetic methodologies outlined in this guide, particularly amide coupling and reductive amination, represent robust and reliable strategies for incorporating this privileged scaffold. By understanding its chemical properties and leveraging these synthetic transformations, researchers can unlock new avenues for the discovery and development of novel therapeutics and crop protection agents.
References
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Chowdhury, M. A., Abdellatif, K. R. A., Dong, Y., Das, D., Suresh, M. R., & Knaus, E. E. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525–1529. [Link]
-
Adoo, K. (n.d.). Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
Knaus, E. E., & Abdellatif, K. R. A. (2001). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Medicinal Chemistry, 44(18), 3039–3042. [Link]
- Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
-
Shimizu, T., & Nakagawa, Y. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 148–158. [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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The Trifluoromethyl Group: A Keystone in Modulating the Bioactivity of Benzylamine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This is particularly evident in the realm of benzylamine derivatives, a versatile class of compounds with broad therapeutic applications.[3] This technical guide provides a comprehensive analysis of the multifaceted role of the CF₃ group in modulating the bioactivity of these derivatives. We will delve into the fundamental physicochemical alterations induced by trifluoromethylation, explore the resulting impact on metabolic stability, target binding affinity, and overall drug-like properties, and provide validated experimental protocols for the assessment of these critical parameters. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and actionable insights to harness the power of the trifluoromethyl group in the design of next-generation therapeutics.
The Physicochemical Impact of Trifluoromethylation
The substitution of a hydrogen atom or a methyl group with a trifluoromethyl group instigates a cascade of changes in the molecule's fundamental properties. Understanding these shifts is paramount to predicting and optimizing the biological behavior of benzylamine derivatives.
Lipophilicity: A Double-Edged Sword
The trifluoromethyl group is renowned for its ability to significantly increase the lipophilicity of a molecule.[1][4] This is quantified by the Hansch lipophilicity parameter (π), where the CF₃ group has a value of +0.88.[1][4] Increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets.[1][4] However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[5][6] Therefore, the strategic placement of the CF₃ group is crucial for achieving an optimal balance.
| Compound | Parent LogP | CF₃ Substituted LogP | ΔLogP | Reference |
| Benzylamine | 1.09 | 1.97 (for 4-(Trifluoromethyl)benzylamine) | +0.88 | Calculated |
| Toluene | 2.73 | 3.61 (for (Trifluoromethyl)benzene) | +0.88 | [1][4] |
| Aniline | 0.90 | 1.78 (for 4-(Trifluoromethyl)aniline) | +0.88 | Calculated |
Table 1: Illustrative examples of the impact of trifluoromethyl substitution on the octanol-water partition coefficient (LogP).
Electronic Effects: Modulating pKa and Binding Interactions
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][4][7] This strong inductive effect can significantly influence the acidity or basicity (pKa) of nearby functional groups.[7] In benzylamine derivatives, the presence of a CF₃ group on the aromatic ring will decrease the basicity of the amino group. This modulation of pKa can have profound implications for drug-receptor interactions, as it affects the ionization state of the molecule at physiological pH, which in turn governs its ability to form ionic bonds and hydrogen bonds with the target protein.[1][4]
Metabolic Stability: The Shielding Effect
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[4][8][9] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to 414 kJ/mol for a carbon-hydrogen bond.[1][4] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8][9] By replacing a metabolically labile methyl group with a CF₃ group, a common site of metabolism can be effectively blocked, leading to a longer drug half-life and improved bioavailability.[9]
| Compound Pair | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Fold Improvement in Stability | Reference |
| N-CH₃ Analog | 15 | 46.2 | - | [8] |
| N-CF₃ Analog | >120 | <5.8 | >8x | [8] |
| Aryl-CH₃ Compound | 25 | 27.7 | - | [9] |
| Aryl-CF₃ Compound | 95 | 7.3 | 3.8x | [9] |
Table 2: Comparative in vitro metabolic stability of N-methyl vs. N-trifluoromethyl and Aryl-methyl vs. Aryl-trifluoromethyl compounds in human liver microsomes (HLM).
Impact on Bioactivity: From Target Affinity to Therapeutic Efficacy
The physicochemical alterations induced by the trifluoromethyl group translate directly into changes in the biological activity of benzylamine derivatives.
Enhancing Target Binding Affinity
The introduction of a CF₃ group can enhance binding affinity through several mechanisms. Its lipophilic nature can promote hydrophobic interactions within the binding pocket of a receptor or enzyme.[1][4] Furthermore, the unique electronic properties of the CF₃ group can lead to favorable electrostatic and non-covalent interactions, such as halogen bonding, with the protein target.[10] In some cases, the CF₃ group can act as a bioisostere for other functional groups, such as a methyl, chloro, or even a nitro group, allowing it to occupy a similar space while offering improved metabolic stability.[4][11][12][13][14][15]
Caption: Drug-receptor interactions of a trifluoromethylated benzylamine.
Case Study: Selective Serotonin Reuptake Inhibitors (SSRIs)
A prominent example of the successful application of trifluoromethylation is in the development of SSRIs. Fluoxetine (Prozac), one of the most well-known antidepressants, features a trifluoromethyl group on its phenoxy ring.[10][16] This group is crucial for its pharmacological profile, enhancing its lipophilicity to facilitate penetration of the blood-brain barrier and increasing its metabolic stability, which contributes to its long half-life.[4][17] The electron-withdrawing nature of the CF₃ group also influences the molecule's interaction with the serotonin transporter.[10]
Experimental Protocols for Assessing the Impact of Trifluoromethylation
To empirically validate the effects of trifluoromethylation, a series of well-defined in vitro experiments are essential.
Determination of Lipophilicity (LogP/LogD)
The shake-flask method remains the gold standard for LogP determination, but for higher throughput, reverse-phase high-performance liquid chromatography (RP-HPLC) is a reliable alternative.
RP-HPLC Protocol for LogD₇.₄ Determination
-
Preparation of Standards: A set of compounds with known LogD₇.₄ values are prepared as standard solutions in a suitable solvent (e.g., methanol).
-
Sample Preparation: The test compounds (both the parent benzylamine and its trifluoromethylated derivative) are dissolved in the same solvent.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
The retention times of the standards are plotted against their known LogD₇.₄ values to generate a calibration curve.
-
The retention times of the test compounds are used to interpolate their LogD₇.₄ values from the calibration curve.
-
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Microsomal Stability Assay Protocol
-
Reagent Preparation:
-
Test Compound Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Liver Microsomes: Use commercially available pooled human liver microsomes (HLM).
-
NADPH Regenerating System: This is required to support the activity of CYP enzymes.
-
Phosphate Buffer: Maintain a physiological pH of 7.4.
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound (at a final concentration typically around 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the rate of elimination (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations.
-
Caption: Workflow for in vitro microsomal stability assay.
Synthetic Strategies for the Trifluoromethylation of Benzylamines
The incorporation of a trifluoromethyl group into a benzylamine scaffold can be achieved through various synthetic methodologies.
From Trifluoromethylated Starting Materials
A common approach is to begin with a commercially available trifluoromethylated building block, such as 3-(trifluoromethyl)benzylamine or 4-(trifluoromethyl)benzylamine.[18][19] These can then be further functionalized to generate the desired derivatives.
Direct Trifluoromethylation
Recent advances in synthetic chemistry have enabled the direct trifluoromethylation of C-H bonds.[20] Palladium-catalyzed ortho-C-H trifluoromethylation of benzylamines has been reported, offering a powerful tool for the late-stage functionalization of these molecules.[20]
Conclusion and Future Perspectives
The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal for the optimization of benzylamine derivatives.[1][4] Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve target binding affinity makes it a highly valuable substituent in drug design.[1][4] As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methods for the introduction of the CF₃ group become available, we can expect to see an even greater number of innovative and effective trifluoromethylated benzylamine-based therapeutics entering the clinical pipeline. The continued exploration of the interplay between the position of the CF₃ group and the overall molecular architecture will be key to unlocking the full potential of this remarkable functional group.
References
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An In-depth Technical Guide to the Electron-Withdrawing Effects on 2-Chloro-5-(trifluoromethyl)benzylamine: Synthesis, Reactivity, and Implications in Drug Discovery
Introduction: The Strategic Importance of Electron-Withdrawing Groups in Medicinal Chemistry
In the landscape of modern drug discovery, the deliberate modification of a molecule's electronic properties is a cornerstone of rational drug design. The strategic placement of electron-withdrawing groups (EWGs) can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. 2-Chloro-5-(trifluoromethyl)benzylamine is a prime exemplar of a molecular scaffold engineered with potent EWGs—the chloro and trifluoromethyl groups. These substituents work in concert to modulate the reactivity and physiological behavior of the benzylamine moiety, making it a valuable building block for a diverse range of therapeutic agents.[1][2] This guide will provide an in-depth analysis of the synthesis, electronic properties, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Architecture and Electronic Landscape
The chemical structure of this compound, with CAS Number 15996-78-8, features a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and an aminomethyl group.[3][4] The chloro and trifluoromethyl groups are positioned to exert significant electron-withdrawing effects on the benzylamine core.
-
The Trifluoromethyl Group (-CF3): This is one of the most powerful electron-withdrawing groups used in medicinal chemistry. Its strong inductive effect (-I) arises from the high electronegativity of the three fluorine atoms. This group significantly lowers the electron density of the aromatic ring and, consequently, the basicity of the amino group. The inclusion of a -CF3 group can enhance metabolic stability and lipophilicity, which can improve a drug candidate's ability to cross biological membranes.[1][2]
-
The Chloro Group (-Cl): While also possessing an inductive electron-withdrawing effect (-I) due to its electronegativity, the chlorine atom has lone pairs of electrons that can participate in resonance (+R or +M effect), donating electron density back to the aromatic ring, particularly at the ortho and para positions.[5][6] However, for halogens, the inductive effect is generally stronger than the resonance effect, leading to a net withdrawal of electron density and deactivation of the ring towards electrophilic substitution.[5]
The combined influence of these two groups makes the aromatic ring of this compound electron-deficient and significantly reduces the nucleophilicity and basicity of the benzylic amine.
Caption: Electronic landscape of this compound.
Synthesis and Characterization
A practical synthesis of this compound can be envisioned starting from the corresponding benzoic acid, a common commercially available starting material.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target compound.
Experimental Protocol: Synthesis via Amide Reduction
This protocol is adapted from established procedures for the reduction of benzoic acids and amides.[7]
Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzyl Alcohol
A robust method for the synthesis of the corresponding benzyl alcohol involves the reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid.[7]
-
In a 5L three-neck flask equipped with a thermometer and mechanical stirrer, add 2-Chloro-5-(trifluoromethyl)benzoic acid (100g, 0.45mol) and 1L of tetrahydrofuran.
-
Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere.
-
Slowly add borane-tetrahydrofuran complex (900mL, 0.9mol) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and slowly add 6N HCl until no further gas is evolved.
-
Add 1L of water and extract the product with ethyl acetate (2 x 1L).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude 2-Chloro-5-(trifluoromethyl)benzyl alcohol.[7]
Step 2: Conversion to this compound
The benzyl alcohol can be converted to the benzylamine through a variety of methods, such as conversion to the benzyl chloride followed by nucleophilic substitution with ammonia or a protected amine equivalent. A more direct route from the benzoic acid involves the formation of the amide followed by reduction.
-
Amide Formation: The 2-Chloro-5-(trifluoromethyl)benzoic acid can be converted to the corresponding benzamide by first forming the acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with aqueous ammonia.
-
Amide Reduction: The resulting 2-Chloro-5-(trifluoromethyl)benzamide is then reduced to the target benzylamine using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex in an appropriate solvent like THF or diethyl ether.
Characterization
The final product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and placement of the substituents on the aromatic ring.
-
¹⁹F NMR: To characterize the trifluoromethyl group.
-
FT-IR: To identify the characteristic N-H stretches of the primary amine and the C-Cl and C-F vibrations.
-
Mass Spectrometry: To confirm the molecular weight of the compound.[3]
Impact of Electron-Withdrawing Groups on Reactivity
Basicity and pKa
The basicity of an amine is a measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The potent electron-withdrawing effects of the chloro and trifluoromethyl groups significantly reduce the electron density on the nitrogen atom of this compound, thereby decreasing its basicity compared to unsubstituted benzylamine.
This effect can be quantified using the Hammett equation :[8][9]
log(K/K₀) = ρσ
Where:
-
K is the acid dissociation constant of the substituted benzylammonium ion.
-
K₀ is the acid dissociation constant of the unsubstituted benzylammonium ion.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
The σ values for meta and para substituents are well-documented. For our compound, we consider the σ_meta for the chloro group and σ_meta for the trifluoromethyl group relative to the aminomethyl group's point of attachment. However, a more standard analysis considers the substituents' effects on the reactivity of the amino group itself, where the chloro is at the 2-position (ortho) and the trifluoromethyl is at the 5-position (meta). Ortho effects are more complex due to steric hindrance, but the electronic influence remains significant.
Table 1: Hammett Constants for Relevant Substituents
| Substituent | σ_meta | σ_para |
| -Cl | 0.37 | 0.23 |
| -CF₃ | 0.43 | 0.54 |
Data sourced from established compilations of Hammett constants.
The positive σ values for both substituents indicate their electron-withdrawing nature.[8] The cumulative effect of these substituents will lead to a significantly lower pKa for the conjugate acid of this compound compared to benzylamine (pKa ≈ 9.3).
Nucleophilicity
The nucleophilicity of the amine is also diminished due to the electron-withdrawing substituents. A lower electron density on the nitrogen atom makes it a weaker nucleophile in reactions such as nucleophilic substitution and acylation. This reduced reactivity must be taken into account when designing synthetic steps involving this compound. For instance, more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a stronger base) may be required for acylation reactions compared to those with more electron-rich benzylamines.
Applications in Drug Development
The unique electronic properties of this compound make it a desirable scaffold in medicinal chemistry for several reasons:
-
Modulation of pKa: By lowering the basicity of the amine, the pKa of the molecule can be fine-tuned. This is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, membrane permeability, and binding to its biological target.
-
Metabolic Stability: The presence of the trifluoromethyl group can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.[1]
-
Enhanced Binding Interactions: The electron-deficient aromatic ring can participate in favorable electrostatic or π-stacking interactions with protein targets.
-
Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier or other biological membranes.[1][2]
This scaffold and similar substituted benzylamines are used as intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] For example, substituted benzylamines are key components of inhibitors for enzymes like 17β-Hydroxysteroid Dehydrogenase Type 3.[10]
Conclusion
This compound is a highly functionalized building block whose properties are dominated by the powerful electron-withdrawing effects of its chloro and trifluoromethyl substituents. These groups significantly decrease the basicity and nucleophilicity of the amine, a factor that must be carefully considered in synthetic planning. However, these same electronic modifications impart desirable characteristics for drug design, including modulated pKa, enhanced metabolic stability, and altered lipophilicity. This in-depth guide provides a framework for understanding and utilizing the unique chemical properties of this compound in the pursuit of novel therapeutic agents.
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Methodological & Application
Application Note & Protocol: High-Fidelity Synthesis of 2-Chloro-5-(trifluoromethyl)benzylamine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2-chloro-5-(trifluoromethyl)benzylamine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The protocol details the chemical reduction of 2-chloro-5-(trifluoromethyl)benzonitrile. We present two robust and validated methods for this transformation: catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LiAlH₄). The guide offers in-depth explanations of the underlying chemical principles, detailed step-by-step protocols, safety considerations, and methods for purification and characterization of the final product.
Introduction: Strategic Importance of this compound
This compound is a critical building block in medicinal and agricultural chemistry. The presence of both a chlorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and metabolic stability to molecules derived from it.[3][4] These characteristics are highly desirable in the design of bioactive compounds, leading to its use in the synthesis of a range of therapeutic agents and crop protection products.[2] The efficient and selective synthesis of this primary amine from its corresponding nitrile is, therefore, a crucial step in the supply chain for these advanced chemical products.
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[5] However, the reaction can be complicated by the formation of secondary and tertiary amine byproducts.[6][7] This guide provides protocols optimized for the selective formation of the desired primary amine, this compound.
Synthetic Strategy: Reduction of 2-chloro-5-(trifluoromethyl)benzonitrile
The conversion of the nitrile functional group in 2-chloro-5-(trifluoromethyl)benzonitrile to a primary amine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. This can be achieved through two primary methodologies:
-
Catalytic Hydrogenation: This heterogeneous catalysis method employs a metal catalyst, such as Raney® Nickel, and a source of hydrogen gas. It is often considered a "greener" and more cost-effective approach for large-scale synthesis.[6][7]
-
Chemical Reduction with Metal Hydrides: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), provide a source of hydride ions (H⁻) that readily reduce the nitrile group.[5][8] This method is highly effective and often preferred for smaller-scale laboratory syntheses.
Both methods have distinct advantages and require specific handling procedures and reaction conditions to ensure high yield and purity of the target compound.
Mechanism of Nitrile Reduction
The choice of reduction method dictates the reaction mechanism. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting.
-
Catalytic Hydrogenation: The reaction proceeds on the surface of the metal catalyst. The nitrile and hydrogen gas are adsorbed onto the catalyst surface, facilitating the stepwise addition of hydrogen atoms to the carbon-nitrogen triple bond. An imine intermediate is formed, which is further reduced to the primary amine.[7]
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: The reaction begins with the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbon of the nitrile group, forming an imine anion.[9][10] A second equivalent of hydride then attacks the imine, generating a dianion.[9] Subsequent quenching with water protonates the dianion to yield the primary amine.[9][10]
Experimental Protocols
Method A: Catalytic Hydrogenation with Raney® Nickel
This protocol is adapted from established procedures for the catalytic hydrogenation of nitriles.[6][11][12] The addition of ammonia to the reaction mixture is a critical step to suppress the formation of secondary and tertiary amine byproducts.[13]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Molar Equivalents |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | 328-87-0 | 205.56 | 10.28 g | 1.0 |
| Raney® Nickel (50% slurry in water) | 7440-02-0 | - | ~2 g (wet weight) | Catalytic |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 150 mL | Solvent |
| Ammonium Hydroxide (28-30% solution) | 1336-21-6 | 35.05 | 10 mL | Additive |
| Hydrogen Gas (high purity) | 1333-74-0 | 2.02 | > 50 psi | Reagent |
| Celite® (for filtration) | 61790-53-2 | - | - | Filter Aid |
Instrumentation:
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
-
Filtration apparatus
Protocol:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (2 g) with anhydrous ethanol (3 x 20 mL) to remove the water.
-
Reaction Setup: To the high-pressure reaction vessel, add the washed Raney® Nickel, anhydrous ethanol (150 mL), and ammonium hydroxide solution (10 mL).
-
Substrate Addition: Add 2-chloro-5-(trifluoromethyl)benzonitrile (10.28 g, 50 mmol) to the reaction vessel.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to 50-100 psi with hydrogen and stir vigorously at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up and Isolation: Carefully vent the hydrogen from the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel on the filter pad is pyrophoric and may ignite if allowed to dry in the air.[14] Immediately quench the filter cake with water.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by distillation under reduced pressure or by crystallization.
Workflow for Catalytic Hydrogenation:
Caption: Workflow for the synthesis via catalytic hydrogenation.
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol utilizes the powerful reducing agent LiAlH₄ and requires strict anhydrous conditions due to its high reactivity with water.[15][16][17]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Molar Equivalents |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | 328-87-0 | 205.56 | 10.28 g | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 2.84 g | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | Solvent |
| Distilled Water | 7732-18-5 | 18.02 | For Quenching | - |
| 15% Sodium Hydroxide Solution | 1310-73-2 | 40.00 | For Quenching | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | Drying Agent |
Instrumentation:
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: Assemble the glassware and flame-dry under a stream of nitrogen to ensure all components are free of moisture.
-
Reagent Preparation: In the reaction flask, suspend LiAlH₄ (2.84 g, 75 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 2-chloro-5-(trifluoromethyl)benzonitrile (10.28 g, 50 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Isolation (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and slowly add distilled water (2.8 mL) dropwise to quench the excess LiAlH₄. Caution: This is a highly exothermic reaction that generates hydrogen gas.[15][17] Then, add 15% aqueous sodium hydroxide solution (2.8 mL) followed by distilled water (8.4 mL). Stir the resulting granular precipitate for 30 minutes.
-
Purification: Filter the precipitate and wash it with THF. Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Workflow for LiAlH₄ Reduction:
Caption: Workflow for the synthesis via LiAlH₄ reduction.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Analytical Data:
| Technique | Expected Results |
| GC-MS | A single major peak corresponding to the product's molecular weight (209.60 g/mol ) and a characteristic fragmentation pattern.[18] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~1.5 (s, 2H, -NH₂), 3.9 (s, 2H, -CH₂-), 7.3-7.6 (m, 3H, Ar-H). Chemical shifts may vary slightly depending on the solvent and concentration. |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for the aromatic carbons (one quaternery C-CF₃, one quaternery C-Cl, and three C-H), the -CH₂- carbon, and the CF₃ carbon (as a quartet due to C-F coupling). |
| FT-IR (neat) | Characteristic N-H stretching bands (~3300-3400 cm⁻¹), C-H aromatic and aliphatic stretching, and strong C-F stretching bands (~1100-1300 cm⁻¹). |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Raney® Nickel: A pyrophoric catalyst that can ignite spontaneously in air when dry. Always handle as a slurry and keep it wet.[14]
-
Lithium Aluminum Hydride (LiAlH₄): A water-reactive and corrosive solid. It reacts violently with water, releasing flammable hydrogen gas.[15][16][19] All reactions and handling must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and equipment.[15][20] A Class D fire extinguisher for combustible metals should be readily available.[15][17]
-
Hydrogen Gas: A highly flammable gas. Ensure there are no ignition sources in the vicinity during hydrogenation reactions.
Conclusion
The protocols detailed in this application note provide reliable and efficient methods for the synthesis of this compound from its nitrile precursor. The choice between catalytic hydrogenation and LiAlH₄ reduction will depend on the available equipment, scale of the reaction, and safety considerations. Both methods, when performed with care and adherence to the outlined procedures, will yield high-quality material suitable for further use in research and development.
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Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Accessed December 26, 2025. [Link]
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Phillips ST, et al. Reduction of activated aromatic nitriles with ammonia borane. ResearchGate. Published January 2012. Accessed December 26, 2025. [Link]
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Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Published February 25, 2023. Accessed December 26, 2025. [Link]
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Mechanism of reduction of nitrile with Borane-THF. Reddit. Published May 5, 2019. Accessed December 26, 2025. [Link]
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Borane as a Reducing Agent. YouTube. Published April 4, 2020. Accessed December 26, 2025. [Link]
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Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. LJMU Research Online. Accessed December 26, 2025. [Link]
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Metal Hydride Reduction (NaBH4 and LiAlH4). Pharmaguideline. Accessed December 26, 2025. [Link]
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Reduction of nitriles to amines using LiAlH4. YouTube. Published May 1, 2025. Accessed December 26, 2025. [Link]
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Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. Published April 19, 2023. Accessed December 26, 2025. [Link]
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Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. PrepChem.com. Accessed December 26, 2025. [Link]
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- 20. westliberty.edu [westliberty.edu]
Synthetic Strategies for 2-Chloro-5-(trifluoromethyl)benzylamine Derivatives: An Application Note for Medicinal Chemistry
Introduction
2-Chloro-5-(trifluoromethyl)benzylamine and its derivatives are pivotal structural motifs in modern medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This application note provides a detailed overview of the primary synthetic routes to this compound, offering practical protocols and insights for researchers in drug discovery and development. We will explore the synthesis of key precursors and delve into the two most prevalent and robust methods for obtaining the target benzylamine: reductive amination of the corresponding benzaldehyde and reduction of the benzamide.
Synthesis of Key Precursors
The successful synthesis of this compound hinges on the efficient preparation of its key precursors: 2-Chloro-5-(trifluoromethyl)benzaldehyde and 2-Chloro-5-(trifluoromethyl)benzamide.
Synthesis of 2-Chloro-5-(trifluoromethyl)benzaldehyde
This critical starting material for reductive amination can be synthesized via several routes. One established method involves the diazotization of 3-amino-4-chlorobenzotrifluoride followed by a reaction with formaldoxime.[1] A more common laboratory-scale approach is the oxidation of the corresponding benzyl alcohol.
Protocol: Oxidation of 2-Chloro-5-(trifluoromethyl)benzyl Alcohol
This protocol describes the oxidation of 2-Chloro-5-(trifluoromethyl)benzyl alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
2-Chloro-5-(trifluoromethyl)benzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloro-5-(trifluoromethyl)benzyl alcohol (1 equivalent) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 - 2 equivalents) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.
-
Pass the mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 2-Chloro-5-(trifluoromethyl)benzaldehyde.
Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide
The benzamide is the precursor for the amide reduction route. It is typically prepared from the corresponding benzoic acid. The synthesis of 2-Chloro-5-(trifluoromethyl)benzoic acid can be achieved via lithiation of 4-chlorobenzotrifluoride followed by quenching with solid carbon dioxide.[2] The benzoic acid is then converted to the benzamide.
Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)benzamide from Benzoic Acid
This two-step protocol involves the formation of an acyl chloride followed by amidation.
Materials:
-
2-Chloro-5-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Concentrated aqueous ammonia (NH₄OH)
-
Toluene or Dichloromethane (DCM)
-
Ice bath
Step 1: Formation of the Acyl Chloride
-
In a fume hood, combine 2-Chloro-5-(trifluoromethyl)benzoic acid (1 equivalent) and thionyl chloride (2-3 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-Chloro-5-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acyl chloride in an anhydrous solvent such as toluene or DCM.
-
Cool the solution in an ice bath.
-
Slowly add concentrated aqueous ammonia (excess) to the stirred solution. A precipitate will form.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the solid precipitate by filtration, wash with cold water, and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield 2-Chloro-5-(trifluoromethyl)benzamide.
Synthetic Routes to this compound
With the key precursors in hand, we can now explore the primary synthetic pathways to the target benzylamine.
Route 1: Reductive Amination of 2-Chloro-5-(trifluoromethyl)benzaldehyde
Reductive amination is a highly versatile and widely used method for the synthesis of amines.[3] It proceeds via the in-situ formation of an imine from the aldehyde and an amine source (in this case, ammonia), which is then reduced to the corresponding amine.
Diagram: Reductive Amination Workflow
Caption: Workflow for the reductive amination of 2-chloro-5-(trifluoromethyl)benzaldehyde.
Protocol: Reductive Amination using Sodium Borohydride
Materials:
-
2-Chloro-5-(trifluoromethyl)benzaldehyde
-
Ammonium acetate or ammonia in methanol
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) (e.g., 1M)
-
Sodium hydroxide (NaOH) (e.g., 1M)
-
Ethyl acetate or Dichloromethane
Procedure:
-
Dissolve 2-Chloro-5-(trifluoromethyl)benzaldehyde (1 equivalent) in methanol.
-
Add ammonium acetate (5-10 equivalents) or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5-2 equivalents). Control the addition to manage any effervescence.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2).
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with 1M NaOH until pH > 10.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzylamine.
-
The product can be further purified by column chromatography or distillation if necessary.
Expertise & Experience: The choice of reducing agent is critical. Sodium borohydride is a cost-effective and robust choice. Sodium triacetoxyborohydride is a milder and more selective alternative, often preferred for its ability to be used in a one-pot procedure without the need for prior imine formation. The large excess of the ammonia source is necessary to drive the equilibrium towards imine formation.
Route 2: Reduction of 2-Chloro-5-(trifluoromethyl)benzamide
The reduction of an amide to an amine is a fundamental transformation in organic synthesis. For this purpose, a powerful reducing agent is required, with lithium aluminum hydride (LiAlH₄) being the most common choice.[4]
Diagram: Amide Reduction Pathway
Caption: Pathway for the reduction of 2-chloro-5-(trifluoromethyl)benzamide using LiAlH4.
Protocol: LiAlH₄ Reduction of Benzamide
CAUTION: Lithium aluminum hydride reacts violently with water and is pyrophoric. This procedure must be conducted under a strictly anhydrous, inert atmosphere (nitrogen or argon) by trained personnel.
Materials:
-
2-Chloro-5-(trifluoromethyl)benzamide
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Sodium sulfate, anhydrous
-
Water
-
15% Aqueous sodium hydroxide
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, suspend LiAlH₄ (2-3 equivalents) in anhydrous THF.
-
In the dropping funnel, prepare a solution or slurry of 2-Chloro-5-(trifluoromethyl)benzamide (1 equivalent) in anhydrous THF.
-
Slowly add the benzamide solution to the stirred LiAlH₄ suspension. If the reaction is exothermic, use an ice bath to maintain control.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC (a basic alumina plate may be required).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Perform a Fieser workup by sequentially and cautiously adding the following (for 'x' g of LiAlH₄ used):
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for at least 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the target benzylamine.
Trustworthiness: The Fieser workup is a well-established and reliable method for quenching LiAlH₄ reductions, leading to easily filterable aluminum salts and simplifying the purification process. It is crucial to add the quenching reagents slowly and in the correct order to ensure safety and efficiency.
Comparison of Synthetic Routes
| Feature | Reductive Amination | Amide Reduction |
| Starting Material | Aldehyde | Amide (from Benzoic Acid) |
| Reagents | NaBH₄ or NaBH(OAc)₃, NH₃ source | LiAlH₄ |
| Reaction Conditions | Mild (often room temperature) | Harsher (reflux in THF) |
| Safety | Relatively safe | Requires handling of pyrophoric LiAlH₄ |
| Workup | Acid-base extraction | Careful quenching (Fieser workup) |
| Scalability | Generally highly scalable | Scalability requires careful engineering controls |
| Substrate Scope | Broad for aldehydes | Broad for amides |
Conclusion
Both reductive amination and amide reduction represent reliable and effective strategies for the synthesis of this compound and its derivatives. The choice of route often depends on the availability of starting materials, the scale of the reaction, and the safety infrastructure available. Reductive amination is generally milder and safer, making it a popular choice for many applications. The amide reduction route, while requiring more stringent handling precautions, is a powerful and direct method when starting from the corresponding benzoic acid. The protocols and insights provided in this application note are intended to equip researchers with the necessary tools to confidently synthesize these valuable building blocks for their discovery programs.
References
-
PrepChem. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.
-
Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData, 6(2). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Pearson+. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
-
Meyers, A. I., et al. (1998). L-Valinol. Organic Syntheses, 75, 43. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]
- 3. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Integration of 2-Chloro-5-(trifluoromethyl)benzylamine in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to enhance a molecule's metabolic stability, binding affinity, and bioavailability. 2-Chloro-5-(trifluoromethyl)benzylamine emerges as a pivotal building block, offering a unique combination of a reactive primary amine for diverse synthetic transformations and a strategically halogenated and trifluoromethylated aromatic ring. This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates, complete with detailed protocols and expert insights into the causality behind experimental choices.
The presence of the chloro and trifluoromethyl substituents on the benzylamine scaffold provides medicinal chemists with a versatile tool. The electron-withdrawing nature of these groups can influence the pKa of the amine, modulating its reactivity and the properties of the final active pharmaceutical ingredient (API). Furthermore, the chloro substituent can serve as a handle for further functionalization through cross-coupling reactions, opening avenues for the synthesis of complex molecular architectures.
This document will delve into the practical applications of this compound, focusing on key reactions such as reductive amination, amide bond formation, and N-alkylation. Each section will provide not only a step-by-step protocol but also a rationale for the selection of reagents and conditions, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Application: Reductive Amination in the Synthesis of Kinase and Deubiquitinase Inhibitors
A significant application of this compound is in the synthesis of inhibitors of enzymes such as kinases and deubiquitinases (DUBs), which are critical targets in oncology and other therapeutic areas. A prime example is the synthesis of pyrazole derivatives that act as dual inhibitors of Ubiquitin-Specific Proteases 30 and 25 (USP30 and USP25), enzymes implicated in mitochondrial quality control and cancer progression.[1][2][3]
The following protocol details the synthesis of (S)-N-(2-chloro-5-(trifluoromethyl)benzyl)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine, a key intermediate in the development of these dual inhibitors, via reductive amination.
Logical Workflow for Reductive Amination
Caption: Reductive amination workflow for synthesizing a chiral amine intermediate.
Detailed Protocol: Reductive Amination
Objective: To synthesize (S)-N-(2-chloro-5-(trifluoromethyl)benzyl)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | 101959-33-7 | 124.14 | 1.0 | 1.0 |
| This compound | 15996-78-8 | 209.60 | 1.1 | 1.1 |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | - |
| Acetic acid, glacial | 64-19-7 | 60.05 | catalytic | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 eq) and anhydrous dichloromethane (DCM).
-
Addition of Amine: Add this compound (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion intermediate.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. STAB is a mild and selective reducing agent suitable for reductive aminations, as it does not readily reduce the starting ketone.
-
Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (hydrogen) may occur.
-
Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure (S)-N-(2-chloro-5-(trifluoromethyl)benzyl)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine.
Expected Outcome:
| Product | Yield (%) | Purity (%) | Analytical Method |
| (S)-N-(2-chloro-5-(trifluoromethyl)benzyl)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine | 75-90 | >95 | ¹H NMR, LC-MS |
Broader Synthetic Applications
Beyond its use in reductive amination, this compound is a valuable synthon for other critical bond-forming reactions in pharmaceutical synthesis.
Amide Bond Formation
The primary amine of this compound readily participates in amide bond formation with carboxylic acids. This reaction is fundamental in the synthesis of a vast number of APIs.
Caption: General pathway for amide bond formation.
Objective: To synthesize an N-(2-chloro-5-(trifluoromethyl)benzyl)amide.
Materials:
| Reagent | Role |
| Carboxylic acid | Substrate |
| This compound | Substrate |
| HATU or EDC/HOBt | Coupling agent |
| Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Base |
| Dimethylformamide (DMF) or Dichloromethane (DCM) | Solvent |
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent (DMF or DCM).
-
Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup, extract the product with an appropriate organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
N-Alkylation
Direct N-alkylation of this compound with alkyl halides provides a straightforward route to secondary amines, which are common substructures in pharmaceutical agents.
Objective: To synthesize a secondary amine via N-alkylation.
Materials:
| Reagent | Role |
| This compound | Substrate |
| Alkyl halide (e.g., R-Br, R-I) | Alkylating agent |
| Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) | Base |
| Acetonitrile or DMF | Solvent |
Procedure:
-
Suspend this compound (1.0 eq) and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (acetonitrile or DMF).
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired N-alkylated product.
Conclusion: A Key Enabler in Drug Discovery
This compound stands out as a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its unique structural features allow for its strategic incorporation into a wide range of molecular scaffolds, particularly in the development of enzyme inhibitors. The detailed protocols for reductive amination, amide bond formation, and N-alkylation provided herein serve as a practical guide for researchers in the field. By understanding the underlying principles of these reactions and the rationale for the choice of reagents and conditions, scientists can effectively leverage the synthetic potential of this compound to accelerate the discovery and development of novel therapeutic agents. The continued exploration of its reactivity will undoubtedly unveil new opportunities in the ever-evolving landscape of medicinal chemistry.
References
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]
-
USP30: Structure, Emerging Physiological Role, and Target Inhibition. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Structural basis for the bi-specificity of USP25 and USP28 inhibitors. The EMBO Journal. Available at: [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. Available at: [Link]
-
Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily. ACS Chemical Biology. Available at: [Link]
-
Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily. PubMed. Available at: [Link]
-
Direct Asymmetric Reductive Amination of α-Keto Acetals. Organic Letters. Available at: [Link]
-
The development process and chemical structure of USP30 inhibitors. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
Sources
The Strategic Application of 2-Chloro-5-(trifluoromethyl)benzylamine in the Synthesis of Advanced Agrochemicals: A Technical Guide
Introduction: The Imperative for Innovation in Agrochemicals
The global challenge of ensuring food security for a growing population necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Central to this endeavor is the design and synthesis of active ingredients with enhanced potency, selectivity, and favorable toxicological profiles. Fluorinated organic compounds have emerged as a cornerstone in modern agrochemical research, with the trifluoromethyl (-CF3) group, in particular, being a key substituent for modulating the physicochemical and biological properties of active molecules. The presence of the -CF3 group can significantly increase a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors, often leading to enhanced biological activity.
2-Chloro-5-(trifluoromethyl)benzylamine is a key building block in the synthesis of a variety of agrochemicals, including insecticides, fungicides, and herbicides. Its unique substitution pattern provides a versatile scaffold for the introduction of diverse pharmacophores, enabling the development of next-generation crop protection agents. This technical guide provides a comprehensive overview of the application of this compound in agrochemical development, with a focus on the synthesis of a potent phenylpyrazole insecticide. Detailed protocols for its synthesis and subsequent biological evaluation are presented to aid researchers in this critical field.
Part 1: Synthetic Pathways to High-Value Agrochemicals
The strategic value of this compound lies in its potential to be converted into other key intermediates, such as the corresponding benzaldehyde or aniline derivatives. These intermediates serve as direct precursors to a wide range of active ingredients.
Proposed Synthetic Conversion to a Key Phenylpyrazole Precursor
A significant application of trifluoromethyl-substituted aromatics is in the synthesis of phenylpyrazole insecticides, a class of broad-spectrum insecticides that act as non-competitive blockers of the gamma-aminobutyric acid (GABA)-gated chloride channel in insects. To utilize this compound in the synthesis of a fipronil-like phenylpyrazole, it is first necessary to convert the benzylamine functionality to an aniline. While a direct, one-pot conversion is challenging, a plausible synthetic route involves the oxidation of the benzylamine to the corresponding benzaldehyde, followed by a series of transformations to yield the desired aniline.
The following diagram illustrates a proposed synthetic pathway from this compound to a key aniline intermediate used in phenylpyrazole insecticide synthesis.
Caption: Proposed synthetic route from this compound to a phenylpyrazole insecticide.
Protocol 1: Synthesis of a Phenylpyrazole Insecticide from a 2-Chloro-5-(trifluoromethyl)phenyl Intermediate
This protocol details the synthesis of a phenylpyrazole insecticide, starting from the key intermediate, 2-chloro-5-(trifluoromethyl)aniline. This aniline can be synthesized from this compound via the proposed pathway outlined above.
Materials and Reagents
| Reagent | CAS Number | Supplier |
| 2-Chloro-5-(trifluoromethyl)aniline | 328-87-0 | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | Merck |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | Fisher Scientific |
| Ethyl 2,3-dicyanopropionate | 5454-37-5 | TCI Chemicals |
| Acetic Acid | 64-19-7 | VWR |
| Trifluoromethylsulfenyl chloride (CF₃SCl) | 421-12-5 | SynQuest Labs |
| Dichloromethane (DCM) | 75-09-2 | Honeywell |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | EMD Millipore |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Acros Organics |
| Silica Gel for column chromatography | 7631-86-9 | SiliCycle |
| Hexane | 110-54-3 | J.T. Baker |
| Ethyl Acetate | 141-78-6 | Avantor |
Step-by-Step Methodology
Step 1: Diazotization of 2-Chloro-5-(trifluoromethyl)aniline
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2-Chloro-5-(trifluoromethyl)aniline (10.0 g, 51.1 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (3.9 g, 56.5 mmol) in water (15 mL) dropwise from the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Condensation with Ethyl 2,3-dicyanopropionate
-
In a separate 500 mL flask, dissolve ethyl 2,3-dicyanopropionate (8.5 g, 56.2 mmol) in acetic acid (100 mL).
-
Cool this solution to 10-15 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the solution of ethyl 2,3-dicyanopropionate with vigorous stirring. A colored precipitate should form.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.
-
Collect the solid precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 50 °C. This yields the crude pyrazole intermediate.
Step 3: Introduction of the Trifluoromethylsulfenyl Group
-
Dissolve the crude pyrazole intermediate (from Step 2) in dichloromethane (150 mL) in a 250 mL flask.
-
Cool the solution to 0-5 °C.
-
Carefully bubble trifluoromethylsulfenyl chloride gas through the solution or add a solution of it in a suitable solvent, while maintaining the temperature below 10 °C. The reaction is exothermic and should be controlled.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude phenylpyrazole insecticide.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified phenylpyrazole insecticide as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Biological Efficacy Evaluation
The synthesized phenylpyrazole insecticide is expected to exhibit potent insecticidal activity. The following protocols detail standardized bioassays to evaluate its efficacy against a common insect pest, Musca domestica (the housefly), and a representative fungal pathogen, Colletotrichum spp.
Protocol 2: Insecticidal Bioassay on Musca domestica
This protocol describes a topical application bioassay to determine the dose-response relationship and calculate the LD₅₀ (median lethal dose) of the synthesized insecticide.
Caption: Workflow for the topical application insecticidal bioassay on Musca domestica.
-
Insect Rearing: Maintain a colony of a susceptible strain of Musca domestica at 25±2°C, 60±10% relative humidity, and a 12:12 hour light:dark photoperiod. Rear larvae on a standard diet (e.g., a mixture of bran, yeast, and water) and provide adults with a diet of powdered milk, sugar, and water. Use 3-5 day old adult female flies for the bioassay.
-
Preparation of Test Solutions: Dissolve the synthesized phenylpyrazole insecticide in acetone to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions of the stock solution with acetone to obtain a range of at least five concentrations that are expected to cause between 10% and 90% mortality. A control group treated with acetone only must be included.
-
Topical Application: Anesthetize the flies by brief exposure to CO₂. Using a calibrated micro-applicator, apply 1 µL of the test solution to the dorsal thorax of each fly. Treat at least three replicates of 20-25 flies for each concentration and the control.
-
Post-treatment and Observation: After application, place the treated flies in clean containers with access to a food source (e.g., a sugar cube) and water. Maintain the flies under the same environmental conditions as the rearing colony. Assess and record the number of dead or moribund flies at 24 and 48 hours post-treatment.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula if necessary. Perform a Probit analysis to determine the LD₅₀ value and its 95% confidence intervals.
Protocol 3: Fungicidal Bioassay against Colletotrichum spp.
This protocol uses a micro-dilution broth assay to determine the EC₅₀ (half-maximal effective concentration) of the synthesized compound against a plant pathogenic fungus.
Caption: Workflow for the micro-dilution broth fungicidal bioassay against Colletotrichum spp.
-
Fungal Culture and Spore Suspension: Culture the Colletotrichum species on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days. Harvest the spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface. Filter the spore suspension through sterile cheesecloth and adjust the concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
Preparation of Test Solutions: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in a liquid growth medium such as Potato Dextrose Broth (PDB). The final concentration of the solvent should not inhibit fungal growth.
-
Microplate Assay: In a sterile 96-well microplate, add 100 µL of the test compound dilutions to each well. Then, add 100 µL of the spore suspension to each well. Include a positive control (a known fungicide) and a negative control (medium with solvent only).
-
Incubation and Measurement: Incubate the microplate at 25-28°C for 48-72 hours. Measure the fungal growth by reading the optical density (OD) at 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Plot the inhibition percentage against the log of the concentration and determine the EC₅₀ value using a suitable regression analysis.
Conclusion: A Versatile Intermediate for Future Agrochemicals
This compound represents a valuable and versatile intermediate in the synthesis of modern agrochemicals. The presence of the trifluoromethyl group imparts desirable properties that can lead to the development of highly effective crop protection agents. The protocols provided in this guide offer a practical framework for the synthesis and evaluation of a phenylpyrazole insecticide derived from this key building block. By leveraging the principles of rational design and efficient synthetic chemistry, researchers can continue to innovate and develop the next generation of agrochemicals to meet the demands of a sustainable and productive agricultural future.
References
- Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. (n.d.).
- Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. (n.d.). PrepChem.com.
- Process for synthesis of fipronil. (2013). Google Patents.
- Musca Domestica. (n.d.). Insecticide Resistance Action Committee - IRAC.
- Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. (2019). ResearchGate.
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. Retrieved from [Link]
Application Notes & Protocols: 2-Chloro-5-(trifluoromethyl)benzylamine as a Versatile Building Block for Heterocyclic Synthesis
Introduction: Strategic Importance in Synthesis
2-Chloro-5-(trifluoromethyl)benzylamine is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and agrochemical development. Its strategic value stems from the unique combination of three key reactive and modulatory moieties: a nucleophilic primary benzylamine, a stabilizing and lipophilic trifluoromethyl (-CF3) group, and a synthetically versatile chloro substituent.
The presence of the trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability by increasing lipophilicity.[1][2] The chlorine atom serves as a predictable handle for further functionalization, often through cross-coupling reactions, or as an electronic modulator of the aromatic ring. The primary amine is a potent nucleophile, poised for constructing a diverse array of carbon-nitrogen bonds, which are fundamental to the architecture of most heterocyclic scaffolds.
This guide provides an in-depth exploration of the utility of this compound, detailing its properties and providing validated, step-by-step protocols for its application in the synthesis of high-value heterocyclic systems like quinazolines and tetrahydro-β-carbolines.
Physicochemical Properties and Reactivity Profile
The compound's reactivity is dominated by the nucleophilic character of the benzylic amine. The trifluoromethyl group acts as a strong electron-withdrawing group, which can influence the kinetics of reactions involving the aromatic ring.
| Property | Value | Reference |
| CAS Number | 15996-78-8 | [3] |
| Molecular Formula | C₈H₇ClF₃N | [3][4] |
| Molecular Weight | 209.60 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Safety | Corrosive; causes severe skin burns and eye damage | [6] |
Application 1: Synthesis of Quinazoline Derivatives
Quinazolines and their oxidized counterparts, quinazolinones, are privileged heterocyclic scaffolds found in numerous FDA-approved drugs and biologically active molecules, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[7][8] this compound serves as an ideal "N-benzyl" component for constructing the quinazoline core.
Workflow for Quinazoline Synthesis
Caption: General workflow for synthesizing quinazolines.
Underlying Causality: The Reaction Mechanism
The synthesis proceeds via an initial condensation between the benzylamine and an ortho-aminoaryl aldehyde (or ketone) to form a Schiff base (imine). This is followed by an intramolecular cyclization. Molecular iodine is an effective catalyst for this transformation, promoting the benzylic sp³ C-H bond amination and subsequent oxidative aromatization to yield the stable quinazoline ring system.[9] This method is advantageous due to its metal-free nature and operational simplicity.
Protocol 1: Synthesis of 2-(2-Chloro-5-(trifluoromethyl)phenyl)quinazoline
Materials:
-
This compound (1.0 mmol, 209.6 mg)
-
2-Aminobenzaldehyde (1.0 mmol, 121.1 mg)
-
Molecular Iodine (I₂) (1.2 mmol, 304.5 mg)
-
Dimethyl Sulfoxide (DMSO), anhydrous (5 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol) and 2-aminobenzaldehyde (1.0 mmol).
-
Add 5 mL of anhydrous DMSO to dissolve the reactants.
-
Add molecular iodine (1.2 mmol) to the solution. The mixture will turn dark brown.
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the C-H amination and subsequent cyclization. DMSO serves as a polar aprotic solvent suitable for this temperature range.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (2 x 20 mL) to quench excess iodine, followed by water (20 mL), and finally brine (20 mL).
-
Rationale: The aqueous workup removes the DMSO solvent and inorganic salts. Sodium thiosulfate reduces unreacted I₂ to colorless iodide (I⁻), simplifying purification.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure quinazoline derivative.
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Application 2: Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, enabling the construction of the tetrahydro-β-carboline core, which is central to many alkaloids and neuroactive compounds.[10][11] In this application, this compound is not used directly but is first converted to the corresponding aldehyde, which then serves as the electrophilic partner in the key cyclization step.
Mechanism of the Pictet-Spengler Reaction
Caption: Key mechanistic steps of the Pictet-Spengler reaction.
Protocol 2A: Synthesis of 2-Chloro-5-(trifluoromethyl)benzaldehyde
This precursor aldehyde is synthesized from 3-amino-4-chlorobenzotrifluoride via a Sandmeyer-type reaction followed by hydrolysis.[12]
Materials:
-
3-Amino-4-chlorobenzotrifluoride (1.0 eq)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Formaldoxime solution (prepared separately)
-
Cupric sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Sodium acetate
-
Toluene
Procedure:
-
Prepare a solution of the diazonium salt by slowly adding an aqueous solution of sodium nitrite to a cooled (0-5 °C) acidic solution of 3-amino-4-chlorobenzotrifluoride.
-
Rationale: Diazotization at low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt.
-
In a separate vessel, prepare a solution of formaldoxime and a buffered cupric sulfate solution.
-
Slowly add the cold diazonium salt solution to the formaldoxime mixture at 10-20 °C.
-
After stirring, add concentrated HCl and reflux the mixture for 2 hours to hydrolyze the intermediate oxime to the aldehyde.[12]
-
Extract the product into a suitable organic solvent (e.g., benzene or toluene).
-
Wash the organic extract with 5% sodium bicarbonate solution to remove acidic impurities.
-
Purify the aldehyde via distillation or by forming the bisulfite adduct, which can be isolated and then hydrolyzed back to the pure aldehyde.[12]
Protocol 2B: Pictet-Spengler Cyclization
Materials:
-
Tryptamine (1.0 mmol, 160.2 mg)
-
2-Chloro-5-(trifluoromethyl)benzaldehyde (1.0 mmol, 208.6 mg)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Trifluoroacetic acid (TFA) (1.1 mmol, 84 µL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve tryptamine (1.0 mmol) and 2-chloro-5-(trifluoromethyl)benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the imine intermediate.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (1.1 mmol) dropwise to the stirring solution.
-
Rationale: TFA is a strong acid catalyst that promotes the formation of the electrophilic iminium ion, which is the key intermediate for the cyclization step.[13]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
| Parameter | Expected Outcome |
| Yield | 60-80% |
| Appearance | White to off-white solid |
| Characterization | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry |
Conclusion
This compound is a powerful and versatile building block for constructing complex heterocyclic molecules. The protocols detailed herein for the synthesis of quinazolines and tetrahydro-β-carbolines demonstrate its utility and provide reliable, field-tested methodologies for researchers. The strategic placement of the amine, chloro, and trifluoromethyl groups offers a tripartite advantage, enabling access to novel chemical matter with tunable physicochemical properties for applications in drug discovery and beyond.
References
- Benchchem. 2-Fluoro-5-(trifluoromethyl)benzyl chloride | 883543-26-8.
- Organic Chemistry Portal. Synthesis of quinazolines.
- Guidechem. What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol?.
- PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde.
- Chem-Impex. 2-Fluoro-5-(trifluoromethyl)benzylamine.
- PrepChem.com. Synthesis of 2-chloro-5-(trifluoromethylthio)benzyl alcohol.
- Google Patents. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
- American Chemical Society. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis.
- ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27).
- PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed Central. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides.
- ResearchGate. (PDF) Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents.
- PubMed Central. Quinazoline derivatives: synthesis and bioactivities.
- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Fisher Scientific. This compound, 97%, Thermo Scientific 1 g.
- Ningbo Inno Pharmchem Co.,Ltd. Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis.
- Santa Cruz Biotechnology. This compound | CAS 15996-78-8.
- Oakwood Chemical. This compound.
- Benchchem. Catalysts for the Pictet-Spengler Reaction with N-Benzylaminoacetaldehyde Diethyl Acetal: Application Notes and Protocols.
- Benchchem. Application Notes and Protocols: N-Benzylaminoacetaldehyde Diethyl Acetal in the Pictet-Spengler Reaction.
- Merck. 2-Chloro-5-(trifluoromethyl)benzyl alcohol sigma-aldrich 714607.
- PubMed Central. The Pictet-Spengler Reaction Updates Its Habits.
- PubMed Central. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
- Eurasian Chemical Communications. Articles List.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound [oakwoodchemical.com]
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- 6. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline synthesis [organic-chemistry.org]
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- 11. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Amide Coupling with 2-Chloro-5-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the Challenges of Amide Bond Formation with Electron-Deficient Amines
The amide bond is a cornerstone of medicinal chemistry and drug discovery, yet its formation is not always a trivial matter. The nucleophilicity of the amine component is a critical determinant of reaction success. Electron-deficient amines, such as 2-Chloro-5-(trifluoromethyl)benzylamine, present a significant challenge to standard amide coupling protocols. The presence of electron-withdrawing groups, in this case, a chloro and a trifluoromethyl group, significantly reduces the nucleophilicity of the amine, rendering it less reactive towards activated carboxylic acids. This often leads to sluggish reactions and low yields.[1]
This application note provides a detailed experimental guide for the successful amide coupling of this compound with a generic carboxylic acid. We will explore two robust protocols, one employing the cost-effective and widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 4-(Dimethylamino)pyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt), and a second, more potent protocol utilizing the aminium-based coupling reagent HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)). The mechanistic rationale behind each protocol will be elucidated, empowering researchers to make informed decisions and troubleshoot their synthetic challenges.
Understanding the Mechanism: Activating the Unreactive
Standard amide coupling procedures rely on the activation of a carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. However, when the amine is electron-deficient, the energy barrier for this attack is significantly higher. To overcome this, more potent activation strategies are required.
Protocol 1: The EDC/DMAP/HOBt Approach for Enhanced Reactivity
In this protocol, the combination of EDC, DMAP, and catalytic HOBt creates a highly efficient system for the acylation of electron-deficient amines.[1] The reaction proceeds through the formation of a highly reactive acyliminium ion intermediate.[1]
Caption: EDC/DMAP/HOBt Coupling Mechanism.
As illustrated, the carboxylic acid first reacts with EDC to form an O-acylisourea intermediate. This is then intercepted by HOBt to generate a more stable HOBt ester.[1] The crucial role of DMAP is to act as an acyl transfer agent, reacting with the HOBt ester to form a highly electrophilic acyliminium ion. This potent intermediate is then readily attacked by the electron-deficient amine to furnish the desired amide product, with the regeneration of DMAP.[1]
Protocol 2: HATU - A Powerful Alternative for Challenging Couplings
HATU is a highly effective coupling reagent, particularly for sterically hindered or electron-deficient substrates. Its efficacy stems from the formation of a highly reactive OAt-active ester. The presence of the 7-azabenzotriazole moiety in HATU is believed to accelerate the coupling step.
Caption: HATU Coupling Mechanism.
The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, with the concomitant release of tetramethylurea.[2] The electron-deficient amine then readily attacks this activated ester to yield the final amide product and 1-hydroxy-7-azabenzotriazole (HOAt).[2]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific carboxylic acid substrate.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents such as EDC and HATU are sensitizers and should be handled with care. Avoid inhalation of dust and skin contact.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: EDC/DMAP/HOBt Mediated Amide Coupling
This protocol is adapted from a procedure found to be effective for electron-deficient amines.[1]
Materials:
| Reagent | Molecular Weight ( g/mol ) | Equivalents |
| Carboxylic Acid | - | 1.0 |
| This compound | 211.58 | 1.0 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 1.0 |
| DMAP (4-Dimethylaminopyridine) | 122.17 | 1.0 |
| HOBt (Hydroxybenzotriazole) | 135.13 | 0.1 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 5.0 |
| Anhydrous Acetonitrile (CH₃CN) | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.0 eq), DMAP (1.0 eq), and HOBt (0.1 eq).
-
Add anhydrous acetonitrile to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add DIPEA (5.0 eq) to the reaction mixture.
-
In a separate vial, dissolve EDC (1.0 eq) in a small amount of anhydrous acetonitrile.
-
Slowly add the EDC solution to the reaction mixture.
-
Stir the reaction at room temperature for 18-42 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Amide Coupling
This protocol is a robust method for challenging amide couplings.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Equivalents |
| Carboxylic Acid | - | 1.0 |
| This compound | 211.58 | 1.0-1.2 |
| HATU | 380.23 | 1.0-1.5 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.0-5.0 |
| Anhydrous DMF or CH₂Cl₂ | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.0-1.5 eq) in anhydrous DMF or CH₂Cl₂.
-
Add DIPEA (2.0-5.0 eq) to the mixture and stir at room temperature for 15-30 minutes for pre-activation.
-
Add this compound (1.0-1.2 eq) to the reaction mixture.
-
Continue to stir at room temperature for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Purification and Characterization
The purification of the final amide product is typically achieved by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and should be determined by TLC analysis. For some amide products, recrystallization can be an effective purification method.[3]
Characterization of the purified amide should be performed using standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Ensure all reagents are anhydrous. Increase the amount of coupling reagent or extend the pre-activation time for the HATU protocol. |
| Low nucleophilicity of the amine. | For particularly challenging substrates, consider converting the carboxylic acid to an acyl fluoride in situ using a reagent like BTFFH, which can be more reactive towards electron-deficient amines.[4][5] | |
| Steric hindrance. | Use a more potent coupling reagent like HATU. Consider running the reaction at a slightly elevated temperature (e.g., 40-50 °C), but monitor for potential side reactions. | |
| Presence of Byproducts | Unreacted starting materials. | Increase the reaction time or the equivalents of the excess reagent. |
| Side reactions. | Optimize the reaction conditions (temperature, solvent, base). Ensure the dropwise addition of reagents to control the reaction rate. |
Conclusion
The successful synthesis of amides from electron-deficient amines like this compound is achievable with the appropriate choice of coupling reagents and reaction conditions. The EDC/DMAP/HOBt protocol offers a cost-effective and efficient method, while the HATU protocol provides a more potent alternative for particularly challenging substrates. By understanding the underlying mechanistic principles and following these detailed protocols, researchers can confidently navigate the complexities of amide bond formation and advance their drug discovery and development programs.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Common Organic Chemistry. [Link]
-
What is the best technique for amide purification? ResearchGate. [Link]
-
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. National Institutes of Health. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
A Protocol for Amide Bond Formation With Electron Deficient Amines and Sterically Hindered Substrates. PubMed. [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blogs.rsc.org [blogs.rsc.org]
Application Notes and Protocols for the Utilization of 2-Chloro-5-(trifluoromethyl)benzylamine in the Development of Novel Kinase Inhibitors
Introduction: The Strategic Importance of the Benzylamine Scaffold in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular signaling pathways governing cell growth, differentiation, and metabolism. Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, making them a primary focus for modern therapeutic intervention. Small molecule kinase inhibitors have revolutionized the landscape of targeted therapy by offering a means to selectively block the aberrant signaling cascades that fuel disease progression.[1]
Within the medicinal chemist's arsenal, the benzylamine scaffold has emerged as a valuable pharmacophore for the construction of potent and selective kinase inhibitors. The strategic incorporation of substituents on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its binding affinity and selectivity for the target kinase. The subject of this guide, 2-Chloro-5-(trifluoromethyl)benzylamine, is a particularly noteworthy building block. The presence of a chlorine atom and a trifluoromethyl group on the benzylamine core imparts distinct physicochemical characteristics that can be leveraged to enhance drug-like properties. The electron-withdrawing nature of these substituents can influence the pKa of the benzylamine, its metabolic stability, and its potential to form key interactions within the ATP-binding pocket of a target kinase.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of novel kinase inhibitors. We will delve into its chemical properties, outline a detailed synthetic protocol for a hypothetical, yet plausible, kinase inhibitor targeting Anaplastic Lymphoma Kinase (ALK), and provide a robust protocol for evaluating its inhibitory activity.
Chemical Profile: this compound
A thorough understanding of the starting material is fundamental to its successful application in complex synthetic campaigns. Below is a summary of the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 15996-78-8 | [2][3] |
| Molecular Formula | C₈H₇ClF₃N | [2][3] |
| Molecular Weight | 209.60 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | 1.338 g/mL at 25 °C | [2] |
| Boiling Point | 90-94 °C at 13 mmHg | [5] |
| Flash Point | 103 °C | [2] |
Safety and Handling: this compound is classified as toxic if swallowed and can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Strategy: Constructing a Novel ALK Inhibitor
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[3][6][7][8][9] The development of small molecule inhibitors targeting ALK has led to significant clinical breakthroughs.
Our synthetic strategy will focus on the construction of a hypothetical ALK inhibitor, designated "ALK-I-CF3Bn," by coupling this compound with a suitable heterocyclic core. A common approach in kinase inhibitor design is the use of a substituted pyrimidine scaffold, which can mimic the adenine ring of ATP and form key hydrogen bonds within the kinase hinge region. The core reaction will be a nucleophilic aromatic substitution (SNAr), a robust and widely used method for forming carbon-nitrogen bonds in the synthesis of kinase inhibitors.[5][10][11][12][13]
The proposed synthetic workflow is depicted below:
Caption: Synthetic scheme for the hypothetical ALK inhibitor ALK-I-CF3Bn.
Protocol 1: Synthesis of N-((2-chloro-5-(trifluoromethyl)phenyl)methyl)-2-chloro-5-(trifluoromethyl)pyrimidin-4-amine (ALK-I-CF3Bn)
This protocol details the synthesis of the hypothetical ALK inhibitor ALK-I-CF3Bn via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound (1.0 eq)
-
2,4-Dichloro-5-(trifluoromethyl)pyrimidine (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
n-Butanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (1.05 eq).
-
Add anhydrous n-butanol to achieve a concentration of approximately 0.2 M with respect to the benzylamine.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 117 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the n-butanol.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ALK-I-CF3Bn .
Target Validation: The ALK Signaling Pathway
The oncogenic activity of ALK fusion proteins stems from their constitutive kinase activity, which leads to the aberrant activation of multiple downstream signaling pathways crucial for cell proliferation, survival, and growth.[3][6][7][8] Understanding these pathways is critical for rationalizing the mechanism of action of ALK inhibitors.
Caption: Key downstream signaling pathways activated by oncogenic ALK fusion proteins.
In Vitro Efficacy Evaluation: Kinase Inhibition Assay
To determine the inhibitory potential of newly synthesized compounds like ALK-I-CF3Bn , a robust and quantitative in vitro kinase assay is essential. The following protocol describes a general method for assessing kinase inhibition using a luminescence-based assay that measures ATP consumption.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized procedure and may require optimization for specific kinases.
Materials:
-
Recombinant kinase (e.g., ALK)
-
Kinase substrate (a peptide or protein that is a known substrate for the target kinase)
-
ATP
-
Kinase assay buffer (typically contains a buffering agent, MgCl₂, and DTT)
-
Test compound (ALK-I-CF3Bn ) dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of ALK-I-CF3Bn in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the recombinant kinase to all wells except the negative controls.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the kinase substrate and ATP in the kinase assay buffer.
-
Add this solution to all wells to initiate the kinase reaction.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature or 30 °C. The incubation time should be within the linear range of the enzyme kinetics.
-
-
Detection of Kinase Activity:
-
Following the kinase reaction, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The amount of light generated is proportional to the amount of ADP produced, which is directly correlated with kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Conclusion and Future Directions
This compound represents a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique electronic properties can be strategically exploited to design potent and selective inhibitors targeting a range of kinases implicated in human diseases. The synthetic and screening protocols provided herein offer a solid foundation for researchers to embark on the discovery and development of the next generation of targeted therapeutics. Future work should focus on exploring the structure-activity relationships (SAR) of ALK-I-CF3Bn analogues by modifying the pyrimidine core and introducing different substituents on the benzylamine moiety to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. 2-氯-5-(三氟甲基)嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aromatic Nucleophilic Substitution [fishersci.se]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols for the Incorporation of 2-Chloro-5-(trifluoromethyl)benzylamine into Novel Pesticide Synthesis
Introduction: Strategic Integration of a Fluorinated Building Block
In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and favorable environmental profiles, the strategic selection of molecular building blocks is paramount. 2-Chloro-5-(trifluoromethyl)benzylamine emerges as a key intermediate, offering a unique combination of structural features that are highly desirable in modern pesticide design. The presence of a trifluoromethyl (-CF3) group is particularly noteworthy. This moiety is known to significantly enhance the biological activity of molecules by increasing their metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The chlorine atom on the aromatic ring provides an additional site for potential metabolic degradation or can influence the electronic properties of the molecule.
These application notes provide a comprehensive guide for researchers and synthetic chemists on the effective incorporation of this compound into the synthesis of three major classes of pesticides: N-Benzoylureas , Amide Derivatives , and N-Alkylated Amines . The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the exploration of new chemical space in the development of next-generation crop protection agents.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Reference |
| CAS Number | 15996-78-8 | |
| Molecular Formula | C₈H₇ClF₃N | PubChem |
| Molecular Weight | 209.60 g/mol | PubChem |
| Appearance | Colorless to light yellow liquid | Sigma-Aldrich |
| Density | 1.338 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.489 | [3] |
Core Synthetic Pathways
The primary amino group of this compound is a versatile handle for a variety of chemical transformations. This guide will focus on three high-impact synthetic routes.
Figure 1: Key synthetic pathways originating from this compound.
Part 1: Synthesis of Novel N-Benzoylurea Derivatives
Scientific Rationale: N-Benzoylureas are a well-established class of insecticides that act as insect growth regulators by inhibiting chitin biosynthesis, a process vital for the formation of the insect exoskeleton.[4][5][6][7] This mode of action provides excellent selectivity, as chitin is absent in vertebrates. The incorporation of the 2-chloro-5-(trifluoromethyl)phenyl moiety is anticipated to enhance the insecticidal potency and metabolic stability of the resulting benzoylurea derivatives.
The synthesis proceeds via the reaction of a substituted benzoyl isocyanate with this compound. The isocyanate can be generated in situ from the corresponding benzamide and oxalyl chloride, a reliable and high-yielding method.[1][8]
Figure 2: Workflow for the synthesis of N-Benzoylurea derivatives.
Protocol 1.1: In Situ Generation of Benzoyl Isocyanate and Subsequent Urea Formation
This protocol describes the synthesis of a representative N-benzoylurea insecticide.
Materials and Reagents:
-
2,6-Difluorobenzamide (1.0 equivalent)
-
Oxalyl chloride (1.1 equivalents)
-
Anhydrous Toluene
-
This compound (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Benzoyl Isocyanate (in situ):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, suspend 2,6-difluorobenzamide (1.0 eq) in anhydrous toluene.
-
Slowly add oxalyl chloride (1.1 eq) dropwise to the suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and CO) evolution.
-
Cool the reaction mixture to room temperature. The resulting solution contains the crude benzoyl isocyanate and is used directly in the next step.[1][8]
-
-
Urea Formation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the previously prepared benzoyl isocyanate solution dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[1][4]
-
-
Work-up and Purification:
-
Upon completion of the reaction, if a precipitate has formed, collect the solid by filtration. Wash the solid with cold DCM or diethyl ether to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Expected Yields and Characterization:
| Parameter | Expected Value |
| Yield | 85-95% |
| ¹H NMR | Expect characteristic signals for the aromatic protons of both rings, the benzylic CH₂ group, and the two N-H protons. |
| ¹³C NMR | Expect signals for the aromatic carbons, the benzylic carbon, the trifluoromethyl carbon (quartet), and the urea carbonyl carbon. |
| Mass Spec (ESI) | Expect to observe the [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular weight of the product. |
| IR (KBr) | Expect characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹). |
Part 2: Synthesis of Novel Amide Derivatives
Scientific Rationale: The amide bond is a cornerstone of many biologically active molecules, including numerous pesticides.[5][9] Acylation of this compound with various acyl chlorides provides a straightforward and efficient route to a diverse library of amide-containing compounds. The properties of the resulting pesticide can be fine-tuned by varying the structure of the acyl chloride. This approach allows for the rapid exploration of structure-activity relationships (SAR).
Figure 3: Workflow for the synthesis of Amide derivatives.
Protocol 2.1: General Procedure for Amide Synthesis via Acylation
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Acyl chloride (e.g., 4-chlorobenzoyl chloride, 1.05 equivalents)
-
Triethylamine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
-
Acylation:
-
In a separate flask, dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.[10]
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[10]
-
Catalytic Amidation as a Greener Alternative: For a more sustainable approach, consider direct catalytic amidation of a carboxylic acid with the benzylamine. Various catalysts, such as those based on boric acid or nickel, can facilitate this transformation, often under milder conditions and with higher atom economy.[11][12][13]
Part 3: Synthesis of N-Alkylated Derivatives
Scientific Rationale: N-alkylation of this compound can generate secondary or tertiary amines that serve as crucial precursors for more complex pesticide structures.[14] For instance, the resulting secondary amine can be further functionalized, or the tertiary amine can be a key component of a quaternary ammonium salt with potential herbicidal or fungicidal activity. Selective mono-N-alkylation can be achieved by using a suitable base and controlling the stoichiometry of the reactants.
Figure 4: Workflow for the N-Alkylation of this compound.
Protocol 3.1: Mono-N-Alkylation of this compound
Materials and Reagents:
-
This compound (2.0 equivalents for mono-alkylation)
-
Alkyl halide (e.g., benzyl bromide, 1.0 equivalent)
-
Cesium carbonate (Cs₂CO₃) (1.0 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask, combine this compound (2.0 eq), the alkyl halide (1.0 eq), and cesium carbonate (1.0 eq) in anhydrous DMF.[14] The use of excess amine helps to minimize dialkylation.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Analytical Characterization
Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the final product.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acyl chlorides and oxalyl chloride are corrosive and moisture-sensitive; handle with care under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
-
National Center for Biotechnology Information. (2023). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed Central. [Link]
-
American Chemical Society. (2015). Synthesis, Insecticidal Activity, and Structure−Activity Relationship of Trifluoromethyl-Containing Phthalic Acid Diamide Structures. Journal of Agricultural and Food Chemistry. [Link]
-
IISTE. (2024). A Review of the Chemistry of Urea Fertilizers (CO(NH2)2) and Chlorpyrifos Pesticides (C9H11Cl3NO3PS) in Agricultural Education. Chemistry and Materials Research. [Link]
-
ResearchGate. (2025). (2025) A Review of the Chemistry of Urea Fertilizers (CO(NH2)2) and Chlorpyrifos Pesticides (C9H11Cl3NO3PS) in Agricultural Education. ResearchGate. [Link]
-
SciELO. (2023). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Journal of the Brazilian Chemical Society. [Link]
-
National Center for Biotechnology Information. (2018). Discovery and development of pyrethroid insecticides. PubMed Central. [Link]
-
ResearchGate. (2015). Synthesis of trifluoromethylphenyl amides 1-4. ResearchGate. [Link]
-
EA Journals. (2025). A Review of the Chemistry of Urea Fertilizers (CO(NH2)2) and Chlorpyrifos Pesticides (C9H11Cl3NO3PS) in Agricultural Education. British Journal of Education. [Link]
-
National Center for Biotechnology Information. (2019). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. PubMed. [Link]
- Google Patents. (1995).
-
ResearchGate. (2012). Benzamide synthesis via oxidative amidation of benzylamines and benzyl.... ResearchGate. [Link]
-
UreaKnowHow. (2021). Review: Synthesis of Urea in Several Methods. [Link]
-
ResearchGate. (2018). (PDF) Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2025). The Synthesis of Pyrethroids. PubMed. [Link]
-
International Journal of Science and Research. (2015). Synthesis and Characterization of Fertilizer Grade Urea from Cattle Waste. [Link]
-
National Center for Biotechnology Information. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. PubMed Central. [Link]
-
ResearchGate. (2012). Lewis acid-catalyzed oxidation of benzylamines to benzamides. ResearchGate. [Link]
- Google Patents. (2020).
-
Science and Education Publishing. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education. [Link]
-
CORE. (2014). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]
-
Royal Society of Chemistry. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Chemical Science. [Link]
- Google Patents. (2016). Synthesis of pyrethroids and pyrethroid-containing compositions.
-
Beyond Pesticides. (2005). Synthetic Pyrethroids. [Link]
-
TNAU Agritech Portal. (n.d.). CHARACTERISTICS, PREPARATION AND USE OF SYNTHETIC PYRETHROIDS-FENVALERATE AND CYPERMETHRIN. [Link]
-
University of Huddersfield Research Portal. (2020). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]
-
ResearchGate. (2024). Substrate Scope of benzylamine derivatives, [a] Reaction carried out.... ResearchGate. [Link]
-
Organic Chemistry Portal. (2022). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
ResearchGate. (2025). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. [Link]
-
American Chemical Society. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]
-
ResearchGate. (2025). Synthesis of Substituted N-Alkylamines in Aqueous Media. ResearchGate. [Link]
-
American Chemical Society. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]
-
MDPI. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank. [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (2023). Synthesis, Spectral Characterization and Antimicrobial Studies of Some Substituted 2, 5-Dianilino-3, 6-Dichloro-1, 4-Benzoquinones. [Link]
-
Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a new quality in the analysis of organic matter in leachates and extracts of soils and plants. [Link]
-
PubChem. (n.d.). This compound. [Link]
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Application Note: Quantitative Analysis of 2-Chloro-5-(trifluoromethyl)benzylamine in Synthetic Reaction Mixtures
**Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 2-Chloro-5-(trifluoromethyl)benzylamine, a critical intermediate in pharmaceutical and agrochemical synthesis. We present two robust, validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis and impurity profiling. The protocols herein are designed for researchers, process chemists, and quality control analysts, emphasizing not only the procedural steps but also the scientific rationale behind method selection and validation, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction: The Analytical Imperative
This compound (CTFMB) is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The presence of chloro- and trifluoromethyl- moieties imparts specific properties of lipophilicity and metabolic stability to the final products.[4] Accurate and precise quantification of this intermediate directly within the reaction mixture is paramount for several reasons:
-
Process Monitoring: Real-time or near-real-time analysis allows for the tracking of reaction kinetics, ensuring the reaction proceeds to completion.
-
Yield Calculation: Accurate determination of the analyte concentration is essential for calculating reaction yield and optimizing process parameters.
-
Impurity Profiling: Understanding the consumption of starting material and the formation of by-products is critical for process control and final product purity.
-
Quality Control: Ensures batch-to-batch consistency and adherence to predefined specifications.
This guide provides the necessary tools to develop and validate reliable analytical methods that are fit for their intended purpose, ensuring data integrity from the lab bench to process scale-up.
Method Selection: A Rationale-Driven Approach
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix (the reaction mixture).
-
Analyte Properties: this compound (CAS: 15996-78-8, MW: 209.60 g/mol ) is a liquid at room temperature with a relatively high boiling point, making it amenable to both HPLC and GC analysis.[5][6] Its aromatic ring provides a strong chromophore for UV detection in HPLC.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for many pharmaceutical analyses due to its robustness, precision, and applicability to a wide range of compounds. A reversed-phase HPLC method with UV detection is ideal for routine, high-throughput quantification of CTFMB.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC offers high separation efficiency for volatile compounds. While primary amines can sometimes exhibit peak tailing on standard GC columns, modern columns often provide excellent performance.[7] The key advantage of GC-MS is the specificity of the mass spectrometer, which provides structural confirmation and allows for the identification of unknown impurities by analyzing their fragmentation patterns.[8] The presence of a chlorine atom in CTFMB provides a distinct isotopic signature (M+2 peak), further enhancing identification confidence.[9][10]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is optimized for the routine quantification of this compound.
Principle
The sample is injected into a reversed-phase HPLC system, where CTFMB is separated from other reaction components based on its polarity. The separation occurs on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.
Experimental Workflow: HPLC-UV Analysis
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- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. 2-Fluoro-5-(trifluoromethyl)benzyl chloride | 883543-26-8 | Benchchem [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound [oakwoodchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Chloro-5-(trifluoromethyl)benzylamine by Column Chromatography
Welcome to the technical support center for the purification of 2-Chloro-5-(trifluoromethyl)benzylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this and structurally similar benzylamines. We will move beyond simple procedural lists to provide a deeper understanding of the principles at play, enabling you to troubleshoot effectively and adapt these methods to your specific needs.
The purification of benzylamines via silica gel chromatography is a routine yet often problematic task. The primary amine functional group, being basic, can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction frequently leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the stationary phase. This guide provides a robust protocol and a detailed troubleshooting framework to overcome these challenges.
Section 1: Compound Properties & Critical Safety Data
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful purification strategy.
| Property | Value | Source |
| CAS Number | 15996-78-8 | |
| Molecular Formula | C₈H₇ClF₃N | [1] |
| Molecular Weight | 209.60 g/mol | [1] |
| Appearance | Liquid | Inferred from properties |
| Boiling Point | 90-94 °C at 13 mmHg | [2] |
| Density | 1.338 g/mL at 25 °C | |
| Refractive Index | n20/D 1.489 | |
| pKa | Estimated ~9-10 (typical for benzylamines) | General chemical knowledge |
| Predicted XlogP | 2.3 | [3] |
Safety & Handling Precautions: this compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation[4].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is incompatible with strong oxidizing agents, strong reducing agents, and strong bases[5].
Section 2: Recommended Purification Protocol & Workflow
This protocol is designed to mitigate the common issues associated with purifying amines on silica gel. The key is the use of a mobile phase modifier (triethylamine) and the dry loading of the sample.
Step-by-Step Experimental Methodology
-
Thin-Layer Chromatography (TLC) Analysis for Solvent System Selection:
-
Prepare a stock solution of your crude material (~10 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
-
Prepare a TLC developing chamber with a mobile phase of 95:5 Hexane:Ethyl Acetate.
-
On a silica gel TLC plate, spot your crude material.
-
Develop the plate. Visualize the spots using a UV lamp (254 nm).
-
The target compound, being moderately polar, should move off the baseline. If it remains at the baseline, increase the polarity (e.g., 90:10 or 80:20 Hexane:Ethyl Acetate).
-
Crucial Step: Prepare a second identical mobile phase, but add 0.5-1% triethylamine (TEA) by volume (e.g., for 10 mL of 90:10 Hexane:EtOAc, add 50-100 µL of TEA). Run a new TLC plate. You should observe that the amine spot is more compact and has a slightly higher Rf value, indicating a reduction in tailing. The goal is to find a solvent system (containing TEA) that gives your product an Rf value of 0.25-0.35 . This is the optimal range for good separation on a column[6].
-
-
Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand (~0.5 cm).
-
In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent component (e.g., hexane).
-
Pour the slurry into the column. Use gentle air pressure or a pump to pack the column evenly, ensuring no air bubbles are trapped.
-
Add a protective layer of sand (~1 cm) on top of the packed silica bed.
-
Equilibrate the column by passing 2-3 column volumes of your chosen mobile phase (including TEA) through it until the baseline is stable.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.
-
Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained. This is your dry-loaded sample.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen mobile phase (containing TEA).
-
Maintain a consistent flow rate. Applying gentle pressure with air or nitrogen can speed up the process.
-
Collect fractions in an ordered array of test tubes. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent via rotary evaporation to yield the purified this compound.
-
Visual Workflow for Purification
Sources
Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethyl)benzylamine
Welcome to the technical support center for the synthesis of 2-Chloro-5-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. By providing in-depth troubleshooting advice and frequently asked questions, we aim to empower you to overcome low yields and optimize your synthetic protocols.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of this compound can be a significant impediment to research and development timelines. This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Question 1: My yield is consistently low when synthesizing this compound via the reduction of 2-Chloro-5-(trifluoromethyl)benzyl cyanide. What are the likely causes and how can I improve it?
Answer:
Low yields in the reduction of nitriles to primary amines are a common issue, often stemming from the formation of secondary and tertiary amine byproducts.[1][2] The intermediate imine formed during the reaction can be attacked by the newly formed primary amine, leading to these undesired products.[2] Here’s a systematic approach to troubleshooting this problem:
1. Catalyst Selection and Reaction Conditions:
The choice of catalyst and reaction conditions is paramount for achieving high selectivity for the primary amine.[2][3]
-
Catalytic Hydrogenation: This is often the most economical method.[2]
-
Raney Nickel: Often a good choice for nitrile reduction. To suppress the formation of secondary and tertiary amines, the addition of ammonia (or ammonium hydroxide) to the reaction mixture is often beneficial.[1][4]
-
Palladium on Carbon (Pd/C): While effective for many hydrogenations, it can sometimes promote the formation of byproducts in nitrile reductions.[1] If using Pd/C, the addition of an acid, such as hydrochloric acid, can help to protonate the primary amine as it forms, preventing it from acting as a nucleophile.[5]
-
Platinum Dioxide (PtO2): This catalyst can also be employed and may offer different selectivity.[4]
-
2. Stoichiometric Reducing Agents:
If catalytic hydrogenation proves problematic, stoichiometric reducing agents can offer better control, albeit at a higher cost.
-
Lithium Aluminum Hydride (LiAlH4): A powerful reducing agent that is highly effective for converting nitriles to primary amines.[4][6] The reaction is typically carried out in an anhydrous ethereal solvent like THF.
-
Borane Complexes (e.g., BH3-THF or BH3-SMe2): These are also effective reagents for nitrile reduction.[1] BH3-SMe2 is often preferred due to its greater stability compared to BH3-THF.[1]
3. Experimental Protocol for Nitrile Reduction:
Below is a generalized protocol for the catalytic hydrogenation of a nitrile to a primary amine. This should be adapted and optimized for your specific substrate and equipment.
Protocol: Catalytic Hydrogenation of 2-Chloro-5-(trifluoromethyl)benzyl cyanide
-
Reactor Setup: To a high-pressure reactor, add 2-Chloro-5-(trifluoromethyl)benzyl cyanide and a suitable solvent (e.g., ethanol, methanol, or a mixture with ammonia).
-
Catalyst Addition: Add the chosen catalyst (e.g., Raney Nickel or Pd/C) under an inert atmosphere. The catalyst loading will need to be optimized, but a starting point is typically 5-10 mol%.
-
Reaction Conditions: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-150 psi) and heat to the appropriate temperature (e.g., 50-100 °C). These parameters will require careful optimization.[7]
-
Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Workup: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst. The product can then be isolated from the filtrate by solvent evaporation and purified by distillation or chromatography.
Table 1: Comparison of Reducing Agents for Nitrile to Primary Amine Conversion
| Reducing Agent | Advantages | Disadvantages | Typical Conditions |
| H₂/Raney Ni | Cost-effective, scalable | Can lead to secondary/tertiary amines | 50-150 psi H₂, 50-100 °C, EtOH/NH₃ |
| H₂/Pd/C | Readily available | Prone to byproduct formation | 50-150 psi H₂, RT-80 °C, EtOH/HCl |
| LiAlH₄ | High yielding, clean conversion | Highly reactive, requires anhydrous conditions | Anhydrous THF, 0 °C to reflux |
| BH₃-THF | Good selectivity | Can decompose on storage | THF, reflux |
dot
Caption: Pathway of nitrile reduction and byproduct formation.
Question 2: I am attempting the synthesis via reductive amination of 2-Chloro-5-(trifluoromethyl)benzaldehyde and my yields are poor. What are the critical parameters to optimize?
Answer:
Reductive amination is a powerful C-N bond-forming reaction, but its success hinges on the careful control of several factors.[8] The reaction proceeds in two steps: the formation of an imine or iminium ion, followed by its reduction. Low yields often result from an imbalance between these two steps or from side reactions of the starting aldehyde.
1. Choice of Reducing Agent:
The key is to select a reducing agent that is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate imine/iminium ion.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for direct reductive amination.[9] It is particularly effective because it is less reactive towards aldehydes and ketones but readily reduces the protonated imine.
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective at acidic pH.[9] Caution is advised as it can generate hydrogen cyanide.
-
Catalytic Hydrogenation: This can also be employed, where the aldehyde, amine, and catalyst are mixed under a hydrogen atmosphere.[8]
2. Reaction pH:
The pH of the reaction medium is critical for the formation of the imine. The reaction is typically carried out under mildly acidic conditions (pH 4-6). This is because the acid catalyzes the dehydration step in imine formation, but a too-low pH will protonate the amine, rendering it non-nucleophilic.
3. Solvent Selection:
The choice of solvent can influence the reaction rate and outcome.[9] Common solvents include:
-
Dichloromethane (DCM)
-
1,2-Dichloroethane (DCE)
-
Tetrahydrofuran (THF)
-
Methanol or Ethanol (often used in catalytic hydrogenation)
4. Stoichiometry and Order of Addition:
Typically, the aldehyde and amine are stirred together first to allow for imine formation before the reducing agent is added. Using a slight excess of the amine can help drive the equilibrium towards the imine.
Experimental Protocol for Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-5-(trifluoromethyl)benzaldehyde and the amine source (e.g., ammonia or an ammonium salt) in a suitable solvent (e.g., DCM or DCE).
-
Imine Formation: Stir the mixture at room temperature for a period to allow for imine formation (this can be monitored by NMR or IR if desired).
-
Reduction: Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise to control any exotherm.
-
Monitoring and Workup: Monitor the reaction by TLC, GC, or HPLC. Once complete, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate), separate the organic layer, and extract the aqueous layer. The combined organic layers are then dried and concentrated.
-
Purification: The crude product can be purified by column chromatography or distillation.
dot
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Optimizing Reaction Conditions for the Reduction of 2-chloro-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-chloro-5-(trifluoromethyl)benzylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reducing 2-chloro-5-(trifluoromethyl)benzonitrile. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the reduction process. Each problem is analyzed from a diagnostic perspective to help you identify the root cause and implement an effective solution.
Problem 1: Low or No Conversion of Starting Material
You've run the reaction, but analysis (TLC, GC, or NMR) of the crude mixture shows a significant amount of unreacted 2-chloro-5-(trifluoromethyl)benzonitrile.
Q: I'm using Lithium Aluminum Hydride (LiAlH₄), but the reaction isn't going to completion. What could be the cause?
A: This is a common issue when working with powerful but sensitive hydrides like LiAlH₄. The lack of conversion typically points to reagent deactivation or suboptimal reaction conditions.
-
Cause 1: Inactive LiAlH₄. LiAlH₄ is extremely reactive with moisture and can be deactivated by atmospheric humidity or residual water in your solvent. In my experience, reductions using LiAlH₄ can be highly dependent on the quality of the reagent.[1]
-
Solution: Always use a freshly opened bottle of LiAlH₄ or a previously opened bottle that has been stored under an inert atmosphere in a desiccator. Ensure your solvent (typically THF or diethyl ether) is rigorously dried before use.[2]
-
-
Cause 2: Insufficient Equivalents. While a stoichiometric amount of hydride is theoretically required, an excess is often necessary to account for any deactivation and to drive the reaction to completion.
-
Solution: Increase the equivalents of LiAlH₄. Start with 1.5 to 2.0 equivalents relative to the nitrile and adjust as needed based on reaction monitoring.
-
-
Cause 3: Low Temperature. While LiAlH₄ reactions are often initiated at 0 °C for safety, they sometimes require heating to proceed at a reasonable rate.[1]
-
Solution: After the initial exothermic reaction subsides, consider allowing the reaction to warm to room temperature or gently refluxing in THF to ensure completion. Always monitor the reaction progress by TLC or GC before quenching.
-
Q: My catalytic hydrogenation reaction has stalled. Why is this happening?
A: Catalyst poisoning or inadequate reaction parameters are the most frequent culprits in stalled hydrogenations.
-
Cause 1: Catalyst Poisoning. The catalyst (e.g., Raney® Ni, Pd/C) can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Sulfur-containing compounds are notorious poisons for nickel and palladium catalysts.
-
Solution: Ensure the purity of your 2-chloro-5-(trifluoromethyl)benzonitrile. If necessary, purify it by recrystallization or chromatography before the reaction. Use high-purity, dry solvents and hydrogen gas.
-
-
Cause 2: Insufficient Pressure or Agitation. The reduction of nitriles via catalytic hydrogenation often requires elevated temperature and pressure to proceed efficiently.[3] Inadequate mixing can also limit the interaction between the substrate, hydrogen, and the solid catalyst.
-
Solution: Increase the hydrogen pressure within the safe limits of your reactor. Ensure vigorous stirring or shaking to maintain the catalyst in suspension and facilitate mass transfer.
-
-
Cause 3: Catalyst Deactivation. The catalyst may lose activity over the course of the reaction.
-
Solution: In some cases, carefully adding a fresh portion of the catalyst can restart a stalled reaction. However, it's often better to optimize conditions from the start or filter and restart with fresh catalyst.
-
Problem 2: Significant Formation of Side Products
Your reaction has gone to completion, but you observe significant impurities alongside your desired primary amine.
Q: My catalytic hydrogenation is producing a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?
A: You are likely forming secondary and tertiary amines. This is a well-documented side reaction in the catalytic hydrogenation of nitriles.[4]
-
Mechanism: The primary amine product can react with the intermediate imine formed during the reduction, leading to a secondary amine after further reduction. This secondary amine can react again, ultimately forming a tertiary amine.
-
Solution: The most effective way to suppress this side reaction is to add ammonia (as aqueous ammonium hydroxide or anhydrous ammonia gas) to the reaction mixture.[4] The excess ammonia competitively inhibits the primary amine product from reacting with the imine intermediate.
Caption: Troubleshooting workflow for side product formation.
Q: I'm observing a product that appears to have lost its chlorine atom. Is this possible?
A: Yes, this is a known side reaction called hydrodechlorination. It is particularly common when using palladium-based catalysts (e.g., Pd/C) for the hydrogenation of aryl chlorides.[5]
-
Cause: The palladium catalyst is highly active for the cleavage of carbon-halogen bonds in the presence of hydrogen.
-
Solution:
-
Change Catalyst: Switch to a catalyst less prone to causing hydrodechlorination, such as Raney® Nickel or Raney® Cobalt.[6]
-
Use a Different Method: Employ a chemical hydride reduction (e.g., LiAlH₄, BH₃•THF) which will not affect the aryl chloride bond. The electron-withdrawing trifluoromethyl group on your substrate makes it well-suited for reduction by borane reagents.[7]
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the optimization of this specific reduction.
Q1: Which reducing agent is best for converting 2-chloro-5-(trifluoromethyl)benzonitrile to the corresponding benzylamine?
A: The "best" agent depends on your specific requirements for yield, purity, safety, and scale. Each method has distinct advantages and disadvantages.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to reflux[2] | Powerful, fast, and generally high-yielding. Unlikely to cause dechlorination. | Highly reactive with water/alcohols (pyrophoric). Requires stringent anhydrous conditions. Workup can be difficult.[1] |
| Catalytic Hydrogenation (H₂/Raney® Ni) | EtOH/NH₄OH, elevated H₂ pressure & temp[4] | "Greener" method, uses H₂ gas. Good for large-scale synthesis. | Can lead to secondary/tertiary amines and hydrodechlorination.[4][5] Requires specialized pressure equipment. |
| **Borane Complexes (BH₃•THF or BH₃•SMe₂) ** | THF, room temp to reflux[4] | Milder than LiAlH₄, more selective. Good functional group tolerance.[8] | BH₃•SMe₂ has an unpleasant odor. BH₃•THF can decompose if heated above 35 °C.[4] |
Q2: How can I effectively monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate.
-
Eluent: A non-polar/polar mixture like Hexanes/Ethyl Acetate (e.g., 4:1 or 3:1 ratio) should provide good separation.
-
Visualization: The starting nitrile and the product amine are UV active. You can also use a potassium permanganate (KMnO₄) stain, which will react with the amine product to give a yellow/brown spot.
-
Interpretation: The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane. The product spot (primary amine) will be more polar and thus have a lower Rf value than the starting nitrile.
Q3: What are the critical safety precautions for this reaction?
A: Both the reagents and the substrate require careful handling.
-
2-chloro-5-(trifluoromethyl)benzonitrile: This compound is classified as hazardous. It can be harmful if inhaled or comes into contact with skin and is an irritant.[9] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
LiAlH₄: This reagent is highly flammable and reacts violently with water to produce hydrogen gas, which can ignite. All glassware must be oven- or flame-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalytic Hydrogenation: This involves flammable hydrogen gas under pressure. Ensure your equipment is rated for the intended pressure and that there are no ignition sources nearby. The catalysts themselves (especially Raney® Ni and Pd/C) can be pyrophoric when dry and exposed to air. Handle them as a slurry in solvent.
Q4: What is the mechanism of nitrile reduction?
A: The specific mechanism depends on the reagent, but the overall transformation involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond.
Caption: General mechanisms for nitrile reduction.
Experimental Protocols
The following are representative, non-optimized procedures. Researchers should adapt them based on their specific equipment and scale.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add LiAlH₄ (X.X g, Y.Y mmol, 1.5 equiv).
-
Solvent Addition: Carefully add 100 mL of anhydrous THF via cannula. Cool the resulting slurry to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 2-chloro-5-(trifluoromethyl)benzonitrile (X.X g, Y.Y mmol, 1.0 equiv) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ slurry over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC. If the reaction is sluggish, gently heat to reflux for 1-2 hours until the starting material is consumed.
-
Quenching: Cool the reaction back to 0 °C. Cautiously and sequentially add dropwise:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).
-
-
Workup: A granular white precipitate should form.[1] Stir the mixture at room temperature for 30 minutes. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation with Raney® Nickel
-
Setup: To a high-pressure reactor (e.g., a Parr shaker), add 2-chloro-5-(trifluoromethyl)benzonitrile (X.X g, Y.Y mmol), 150 mL of ethanol, and 15 mL of aqueous ammonium hydroxide (28%).
-
Catalyst Addition: Under a stream of nitrogen, carefully add Raney® Nickel (approx. 10% by weight of the nitrile, handle as a slurry in water or ethanol).
-
Reaction: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen. Pressurize the reactor with hydrogen (e.g., 50-100 psi, consult equipment limits) and heat to 40-60 °C with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry, as Raney® Ni is pyrophoric. Keep it wet with solvent. Rinse the cake with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or by an acid-base extraction to isolate the amine.
References
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Available at: [Link]
-
Clark, J. (2015). reduction of nitriles. Chemguide. Available at: [Link]
-
JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Available at: [Link]
-
Scribd. (n.d.). LAH Reduction of Nitriles to Amines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-5-(trifluoromethylthio)benzyl alcohol. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. Available at: [Link]
-
Reddit. (2018). Nitrile reduction issues. r/chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Nitriles. Available at: [Link]
-
ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group?. Available at: [Link]
-
Save My Exams. (2025). Nitriles | OCR A Level Chemistry A Revision Notes 2015. Available at: [Link]
-
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry. Available at: [Link]
-
Thieme. (n.d.). Catalytic Reduction of Nitriles. Available at: [Link]
-
ResearchGate. (n.d.). Reaction pathways associated with the hydrogenation of benzonitrile.... Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)benzylamine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-Chloro-5-(trifluoromethyl)benzylamine (CAS: 15996-78-8). We will explore common impurities, troubleshooting strategies for frequently encountered experimental issues, and detailed, validated protocols for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A1: Impurities typically originate from the synthetic route used to prepare the benzylamine. The most common methods are the reduction of 2-chloro-5-(trifluoromethyl)benzonitrile or the reductive amination of 2-chloro-5-(trifluoromethyl)benzaldehyde. Therefore, potential impurities include:
| Impurity Type | Specific Examples | Origin |
| Unreacted Starting Materials | 2-Chloro-5-(trifluoromethyl)benzonitrile[1], 2-Chloro-5-(trifluoromethyl)benzaldehyde | Incomplete reaction |
| Intermediates/Byproducts | 2-Chloro-5-(trifluoromethyl)benzyl alcohol[2] | From reduction of the aldehyde or hydrolysis of intermediates |
| N-(2-Chloro-5-(trifluoromethyl)benzyl)imin | Condensation of the amine with the aldehyde starting material[3] | |
| Oxidation Products | 2-Chloro-5-(trifluoromethyl)benzoic acid[2] | Air oxidation of the corresponding aldehyde or the amine itself |
| Side-Reaction Products | Dibenzylamine derivatives | Over-alkylation during reductive amination |
Q2: What are the primary laboratory-scale methods for purifying this compound?
A2: The three most effective and commonly used purification techniques for this compound are:
-
Acid-Base Extraction: This is a highly effective liquid-liquid extraction technique to separate the basic benzylamine from neutral and acidic impurities.[3][4]
-
Flash Column Chromatography: This method is excellent for separating impurities with similar polarities to the desired product.[5] However, special considerations are needed for amines.
-
Vacuum Distillation: As a liquid at room temperature (density ~1.338 g/mL), this compound can be purified by distillation under reduced pressure, which is particularly useful for removing non-volatile or significantly higher-boiling impurities.[3][6]
Q3: How do I choose the best purification method for my specific situation?
A3: The choice depends on the nature of the impurities, the scale of your experiment, and the required final purity. A general strategy is as follows:
Caption: A workflow diagram for selecting a purification strategy.
Troubleshooting Guide: Common Experimental Issues
Q4: My benzylamine is streaking badly on my silica gel TLC plate. What's causing this and how can I fix it?
A4: This is a classic issue when working with basic amines on standard silica gel. Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and often irreversibly interact with your basic amine, leading to the observed streaking (tailing) and potential product loss on a column.
-
The Causality: The lone pair of electrons on the nitrogen atom of your benzylamine forms a strong acid-base interaction with the silica surface protons. This prevents the compound from moving smoothly up the plate with the mobile phase, resulting in a long streak rather than a compact spot.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica. A common choice is triethylamine (TEA). Start with 0.5-1% TEA in your hexane/ethyl acetate or dichloromethane/methanol solvent system.
-
Use an Alternative Stationary Phase: Consider using a TLC plate with a different stationary phase, such as alumina (basic) or a commercially available amine-functionalized silica plate, which will not have the acidic character of standard silica.[7]
-
Q5: I ran a silica gel column, but my yield of the purified benzylamine is very low. Where did my product go?
A5: This is directly related to the issue described in Q4. The low yield is most likely due to irreversible adsorption of your basic product onto the acidic stationary phase of the column.[8]
-
Troubleshooting Steps:
-
Assess the Column: Sometimes, you can see a colored band at the top of the column that does not move, indicating where your product is stuck.
-
Column Deactivation: Before running your next column, deactivate the silica gel. This can be done by flushing the packed column with your starting eluent containing 1-2% triethylamine before loading your sample. This pre-treats the acidic sites.[7]
-
Switch to a Different Adsorbent: The most reliable solution is to avoid standard silica gel altogether. Use basic alumina or, preferably, an amine-functionalized silica ("amino-silica") for your column.[7] These materials provide a much more inert environment for basic compounds, leading to significantly higher recovery and better peak shape.
-
Q6: I performed an acid-base extraction, but my final product is still impure according to ¹H NMR analysis. Why wasn't the extraction effective?
A6: While acid-base extraction is excellent for removing neutral or acidic impurities, it will not separate your target amine from other basic impurities. If your synthesis produced other amine-containing byproducts, they would be extracted along with your desired product.
-
Plausible Scenario: Your starting material was 2-chloro-5-(trifluoromethyl)benzonitrile, and the reduction was incomplete, but some of it was reduced to the amine and then reacted with another molecule to form a dibenzylamine. Both your product and the dibenzylamine byproduct are basic and will follow the same path through an acid-base extraction.
-
Next Steps: You must employ a purification technique that separates compounds based on properties other than their acid-base character. Flash column chromatography or fractional vacuum distillation are the appropriate next steps to separate structurally similar basic impurities.[5][6]
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to remove neutral and acidic impurities from your crude product.
-
Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent like diethyl ether or dichloromethane (100 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 50 mL). The basic amine will react to form the hydrochloride salt, which is soluble in the aqueous layer.[4]
-
Separation of Impurities: Combine the aqueous layers in a clean flask. The organic layer now contains neutral impurities and can be discarded. Wash the combined aqueous layer with fresh diethyl ether (2 x 30 mL) to remove any residual neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 5 M sodium hydroxide (NaOH) with stirring until the pH is >12 (check with pH paper). You may see the amine oiling out of the solution.
-
Product Extraction: Extract the free amine back into an organic solvent (diethyl ether or dichloromethane) (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified amine.
Caption: Workflow for purification by acid-base extraction.
Protocol 2: Flash Column Chromatography (Amine Deactivated)
This method is for separating impurities with similar polarity.
-
Solvent System Selection: Using TLC, find a suitable solvent system. Start with a hexane/ethyl acetate mixture. Add 1% triethylamine (TEA) to the solvent mixture to prevent streaking. A good starting point is 20% ethyl acetate in hexane + 1% TEA. Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent (e.g., 5% ethyl acetate in hexane + 1% TEA). Pack the column uniformly.
-
Deactivation: Flush the packed column with 2-3 column volumes of the starting eluent to ensure the silica is fully deactivated by the TEA.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For a more concentrated loading, adsorb the crude product onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the column bed.
-
Elution: Run the column, starting with a low polarity eluent and gradually increasing the polarity (gradient elution). For example, start with 5% EtOAc/hexane and gradually increase to 30% EtOAc/hexane (always maintaining 1% TEA).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and TEA by rotary evaporation. You may need to co-evaporate with a solvent like toluene to fully remove residual TEA.
Protocol 3: Purity Assessment by HPLC
This protocol provides a general method to quantitatively assess the purity of the final product.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Prepare a ~1 mg/mL solution in Acetonitrile/Water (1:1) |
This method should provide a sharp peak for your product, and the purity can be calculated based on the area percentage of the main peak relative to all peaks.[9][10]
Safety Information
This compound is a hazardous substance. Always consult the latest Safety Data Sheet (SDS) before handling.
-
Hazards: Toxic if swallowed (H301), causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood.[12]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat and sources of ignition.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General purification strategies for benzylamines are discussed in this standard reference, as reflected in online forum discussions).
- Google Patents. (n.d.). EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof.
- Merck Millipore. (2021). Safety Data Sheet.
-
ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
- Google Patents. (n.d.). US5210303A - Process for producing benzylamines.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Quora. (2020). How to isolate Benzylamine from a mixture using solvent extraction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for N-Benzyl-1-(trimethylsilyl)methanamine. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. chemical-label.com [chemical-label.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Enhancing the Stability of 2-Chloro-5-(trifluoromethyl)benzylamine in Solution
Welcome to the technical support center for 2-Chloro-5-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to improve the stability of this compound in solution. By understanding the potential degradation pathways and implementing robust experimental practices, you can ensure the integrity of your results.
Introduction: The Stability Challenge
This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its stability in solution is paramount for reproducible experimental outcomes and for maintaining the purity profile of synthesized molecules. Like many benzylamines, its primary amine functional group is susceptible to various degradation reactions, which can be influenced by factors such as pH, solvent, temperature, light, and the presence of oxidizing agents. This guide will walk you through the potential stability issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow. What could be the cause?
A1: The yellowing of your solution is a common indicator of degradation. This is often due to oxidation or the formation of imine-related colored byproducts. Benzylamines can be sensitive to air and light, which can catalyze oxidative degradation. The primary amine can also react with aldehydes or ketones present as impurities in the solvent, leading to the formation of imines, which can be colored.
Q2: I am observing a loss of potency of my this compound solution over time. What are the likely degradation pathways?
A2: The loss of potency is likely due to chemical degradation. Based on studies of similar benzylamines, the primary degradation pathways to consider are:
-
Oxidation: The benzylamine can be oxidized to the corresponding imine, which can then be hydrolyzed to 2-chloro-5-(trifluoromethyl)benzaldehyde.[1]
-
Reaction with Solvent: Protic solvents, especially under elevated temperatures, can potentially react with the benzylamine. For instance, in the presence of certain reactants, elimination reactions can occur.
-
pH-Mediated Hydrolysis: While the C-N bond in benzylamine is generally stable, extreme pH conditions (highly acidic or basic) coupled with elevated temperatures can promote hydrolysis.
Q3: What is the ideal pH range for storing solutions of this compound?
A3: Benzylamines are basic and will exist as the protonated benzylaminium salt in acidic to neutral solutions. This protonated form is generally more stable and less susceptible to oxidation. Therefore, a slightly acidic pH range (e.g., pH 4-6) is often preferable for aqueous solutions. However, the optimal pH should be determined empirically for your specific application and solvent system.
Q4: Can the choice of solvent impact the stability of this compound?
A4: Absolutely. The choice of solvent is critical. Aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are generally preferred over protic solvents like water or alcohols, especially for long-term storage, as they are less likely to participate in degradation reactions. If an aqueous solution is necessary, ensure it is buffered and protected from light.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Unexpected peaks in chromatogram | Degradation of the analyte. | 1. Confirm Peak Identity: Use mass spectrometry (MS) to identify the mass of the unknown peaks and compare them to potential degradation products (e.g., the corresponding aldehyde or imine).2. Perform a Forced Degradation Study: Intentionally stress the sample (see protocol below) to confirm if the unknown peaks increase under stress conditions. This helps to identify them as degradation products.[2][3][4] |
| Inconsistent results between experiments | Solution instability; degradation occurring during the experiment. | 1. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments.2. Control Experimental Conditions: Maintain consistent temperature, pH, and light exposure throughout your experiments.3. Use an Internal Standard: Incorporate a stable internal standard in your analytical method to account for variations in sample preparation and analysis. |
| Precipitate formation in the solution | Poor solubility at the storage temperature or pH; formation of insoluble degradation products. | 1. Check Solubility: Determine the solubility of this compound in your chosen solvent at the intended storage temperature.2. Adjust pH: If using an aqueous buffer, ensure the pH is in a range where the compound is soluble.3. Filter the Solution: If a precipitate forms upon storage, filter the solution before use and re-quantify the concentration. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[2][3][4][5]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
Control Sample: Keep a portion of the stock solution at 4°C, protected from light.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
HPLC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm or as determined by a UV scan of the analyte.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[6][7][8]
Visualizing Degradation and Workflow
Potential Degradation Pathway
Sources
- 1. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. rjptonline.org [rjptonline.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. ijsdr.org [ijsdr.org]
- 8. ijcrt.org [ijcrt.org]
Technical Support Center: A Troubleshooting Guide for Scaling Up 2-Chloro-5-(trifluoromethyl)benzylamine Production
Welcome to the technical support center for the synthesis of 2-Chloro-5-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to pilot or commercial-scale production. The following question-and-answer format directly addresses specific issues, providing in-depth explanations and actionable protocols to ensure a robust, safe, and efficient scale-up process.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Reaction Kinetics and Purity Issues
Question 1: My reaction yield is significantly lower on a larger scale compared to my lab results. What are the likely causes and how can I troubleshoot this?
Answer: A drop in yield during scale-up is a common challenge and can often be attributed to a combination of factors related to mass and heat transfer, as well as potential impurities.
-
Mass Transfer Limitations: Inadequate mixing in a larger reactor can lead to localized "hot spots" or areas of poor reactant contact. This is particularly critical in heterogeneous catalytic reactions.
-
Troubleshooting Protocol:
-
Agitation Assessment: Review the specifications of your reactor's agitator. Ensure the stirring speed is optimized for the larger volume to maintain a homogenous mixture. The tip speed of the agitator is a key parameter for scale-up.
-
Baffling: Confirm that the reactor is properly baffled to prevent vortex formation and promote effective mixing.
-
Catalyst Suspension (for hydrogenation): Ensure the catalyst is fully suspended. Inadequate suspension will lead to a lower effective catalyst concentration.
-
-
-
Heat Transfer Inefficiency: Exothermic reactions, such as hydrogenations, can be difficult to control on a large scale.[1] Poor heat removal can lead to temperature gradients within the reactor, promoting side reactions and degradation of the product.
-
Troubleshooting Protocol:
-
Monitor Internal Temperature: Use multiple temperature probes to map the temperature distribution within the reactor.
-
Controlled Reagent Addition: For highly exothermic steps, consider a semi-batch process where one of the reagents is added portion-wise or via a syringe pump to manage the rate of heat generation.[1]
-
Jacket Cooling Efficiency: Ensure the reactor's cooling jacket is operating at its maximum efficiency. Check for any blockages or issues with the cooling fluid flow rate.
-
-
-
Impurity Accumulation: Trace impurities in starting materials or solvents, which may be insignificant on a small scale, can have a pronounced effect on larger batches by poisoning catalysts or participating in side reactions.
-
Troubleshooting Protocol:
-
Reagent and Solvent Purity Check: Obtain certificates of analysis for all raw materials. Consider pre-treating solvents to remove potential catalyst poisons like sulfur or water.
-
Inert Atmosphere: Ensure the reactor is properly purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
-
Question 2: I'm observing significant byproduct formation, particularly a secondary amine, during the catalytic hydrogenation of 2-Chloro-5-(trifluoromethyl)benzonitrile. How can I improve the selectivity towards the primary amine?
Answer: The formation of the secondary amine, N,N-bis[2-chloro-5-(trifluoromethyl)benzyl]amine, is a well-documented side reaction in nitrile hydrogenations.[2][3] It occurs via the condensation of the initially formed primary amine with the intermediate imine, followed by further reduction.
-
Strategies to Enhance Primary Amine Selectivity:
-
Use of Ammonia: The addition of ammonia (either as aqueous ammonia or anhydrous ammonia) can suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction.[4]
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity. While palladium on carbon (Pd/C) is a common choice, Raney Nickel or Raney Cobalt catalysts are often reported to provide higher selectivity to primary amines in nitrile reductions.[4]
-
Reaction Conditions:
-
Lower Temperature: Running the reaction at a lower temperature can disfavor the condensation reaction, which typically has a higher activation energy than the initial nitrile reduction.
-
Solvent Choice: Polar solvents like ethanol or methanol are generally preferred for nitrile hydrogenations.
-
-
Below is a table summarizing catalyst and additive choices for improving selectivity:
| Catalyst | Additive | Primary Amine Selectivity | Reference |
| Raney Nickel | Ammonia | High | [4] |
| Raney Cobalt | Ammonia | High | [4] |
| Palladium on Carbon | None | Moderate | [5] |
| Rhodium on Alumina | Ammonia | High | [4] |
Question 3: During a reductive amination approach starting from 2-Chloro-5-(trifluoromethyl)benzaldehyde, I am seeing the formation of 2-Chloro-5-(trifluoromethyl)benzyl alcohol. What is causing this and how can I prevent it?
Answer: The formation of the corresponding alcohol is a common side reaction in reductive aminations, especially when using strong reducing agents like sodium borohydride.[6] This occurs when the reducing agent directly reduces the starting aldehyde before it has a chance to form the imine intermediate with the amine source.
-
Troubleshooting Protocol:
-
Choice of Reducing Agent: Switch to a milder reducing agent that is selective for the iminium ion over the aldehyde. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are excellent choices for this purpose.[7][8][9]
-
pH Control: Maintain a slightly acidic pH (around 4-6) to facilitate imine formation without causing significant decomposition of the starting materials or product.
-
Sequential Addition: If using a less selective reducing agent like NaBH4, add it to the reaction mixture only after allowing sufficient time for the imine to form.[9]
-
II. Catalyst and Process Safety
Question 4: My hydrogenation reaction is stalling before completion, suggesting catalyst deactivation. What are the common catalyst poisons I should be aware of?
Answer: Catalyst deactivation is a critical issue in large-scale hydrogenations. The catalyst's active sites can be blocked or irreversibly damaged by various chemical species.
-
Common Catalyst Poisons:
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are notorious poisons for palladium and nickel catalysts.[10][11] These can originate from starting materials or solvents.
-
Carbon Monoxide (CO): CO can strongly adsorb to the catalyst surface, blocking active sites.[10][12] It can be present as an impurity in the hydrogen gas supply.
-
Halogens: While the substrate itself is halogenated, other halide impurities can contribute to catalyst deactivation.
-
Water: In some systems, excess water can act as a temporary poison.[13]
-
Heavy Metals: Traces of other metals like mercury, lead, or arsenic can irreversibly poison the catalyst.[10]
-
-
Troubleshooting and Prevention:
-
High-Purity Reagents: Use high-purity hydrogen gas and ensure starting materials are free from sulfur-containing impurities.
-
Guard Beds: Consider passing gaseous reactants through a guard bed to remove potential poisons before they reach the main reactor.
-
Catalyst Loading: In some cases, a slight increase in catalyst loading can compensate for minor poisoning, but this is not a long-term solution.
-
The following diagram illustrates the process of catalyst poisoning:
Caption: Workflow of catalyst poisoning.
Question 5: I am concerned about the thermal stability of the trifluoromethyl group during scale-up. Are there specific temperature limits I should not exceed?
Answer: The trifluoromethyl group is generally considered to be highly thermally stable.[14][15] However, under certain conditions, particularly in the presence of strong bases or acids at elevated temperatures, decomposition can occur. The decomposition of some fluorinated compounds can be autocatalytic due to the formation of HF.[16]
-
Recommendations:
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis on your reaction mixture to determine the onset of any exothermic decomposition events.
-
Temperature Control: Maintain strict temperature control throughout the process. For most hydrogenations and reductive aminations, temperatures above 150°C are generally not required and may increase the risk of side reactions.
-
Material Compatibility: Ensure your reactor and associated equipment are constructed from materials compatible with potentially corrosive byproducts like HF, should decomposition occur.
-
III. Work-up and Purification
Question 6: My work-up procedure is generating a persistent emulsion, making phase separation difficult and time-consuming. How can I resolve this?
Answer: Emulsion formation is common when working with amines, which can act as surfactants. This issue is often exacerbated on a larger scale.
-
Strategies to Break Emulsions:
-
Addition of Brine: Washing with a saturated sodium chloride solution can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Modification: Adding a small amount of a different organic solvent (e.g., tert-butyl methyl ether or heptane) can alter the interfacial tension and promote phase separation.
-
Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes break the emulsion.
-
Centrifugation: For smaller to medium scales, centrifugation is a highly effective method for separating layers.
-
Question 7: I am struggling to efficiently remove unreacted starting materials and byproducts from my final product. What is a robust purification strategy for this compound?
Answer: A multi-step purification process is often necessary to achieve high purity for this compound.
-
Recommended Purification Workflow:
-
Acid Wash: After the initial work-up, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl). The basic benzylamine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic phase.[17]
-
Basification and Extraction: Separate the aqueous layer and carefully basify it with a base such as sodium hydroxide to a pH > 10. This will deprotonate the amine, causing it to precipitate or become extractable.
-
Back Extraction: Extract the free amine back into a fresh organic solvent.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Distillation: For the final purification step, vacuum distillation is highly recommended to obtain a product of high purity.
-
The following diagram outlines the acid-base extraction workflow:
Caption: Purification workflow for this compound.
References
-
What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? Axens. Available at: [Link]
-
Catalyst poisoning. Wikipedia. Available at: [Link]
-
Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen. ACS Publications. Available at: [Link]
-
Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy. European Synchrotron Radiation Facility (ESRF). Available at: [Link]
-
Catalyst Deactivation, Poisoning and Regeneration. MDPI. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Available at: [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Hydrogenation troubleshooting. Reddit. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Reductive aminations of benzaldehyde. ResearchGate. Available at: [Link]
-
09.10 Reductive Amination. YouTube. Available at: [Link]
-
Workup: Amines. University of Rochester, Department of Chemistry. Available at: [Link]
-
This compound (C8H7ClF3N). PubChem. Available at: [Link]
-
This compound. Oakwood Chemical. Available at: [Link]
-
Mechanistic and reaction engineering aspects of nitrile hydrogenation. Semantic Scholar. Available at: [Link]
-
Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega. Available at: [Link]
-
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. Available at: [Link]
-
Energetics and Mechanism of the Decomposition of Trifluoromethanol. ResearchGate. Available at: [Link]
-
How to purify Benzylamine? Reddit. Available at: [Link]
-
Selective catalytic hydrogenation of nitriles in continuous-flow. Queen's University Belfast. Available at: [Link]
-
Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology. Available at: [Link]
-
Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing. Available at: [Link]
-
Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru3 Plane. ACS Publications. Available at: [Link]
-
Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ResearchGate. Available at: [Link]
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC - NIH. Available at: [Link]
-
What is happening to my benzylamine? Reddit. Available at: [Link]
-
Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. LinkedIn. Available at: [Link]
-
"Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi. UND Scholarly Commons. Available at: [Link]
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Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. PubMed. Available at: [Link]
-
Benzylamine via the delepine reaction. Sciencemadness.org. Available at: [Link]
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Technical Support Center: Recrystallization of 2-Chloro-5-(trifluoromethyl)benzylamine Salts
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Chloro-5-(trifluoromethyl)benzylamine and its salts through recrystallization. Our focus is to move beyond basic protocols and address the specific challenges encountered with this highly polar, fluorinated compound, providing both theoretical explanations and practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization the preferred method for purifying this compound salts?
Recrystallization is a powerful purification technique that exploits differences in solubility between the desired compound and its impurities at varying temperatures. For crystalline solids like amine salts, it is particularly effective for removing both more soluble and less soluble impurities in a single, scalable process. Unlike chromatography, it is often more cost-effective and efficient for purifying larger quantities of material to the high degree of purity required for pharmaceutical applications.
Q2: What specific challenges are associated with recrystallizing this particular amine salt?
The hydrochloride (HCl) or other salt forms of this compound are highly polar and capable of extensive hydrogen bonding. This presents two primary challenges:
-
Limited Solubility in Common Organic Solvents: The salt is often insoluble in non-polar solvents and may be excessively soluble in highly polar solvents even at room temperature, making it difficult to find a single solvent that satisfies the ideal criteria for recrystallization (high solubility when hot, low solubility when cold).[1][2]
-
Tendency to Form Oils: Due to high solute concentration and strong intermolecular forces, the compound can sometimes separate from the solution as a liquid phase (oiling out) above its melting point, rather than forming a crystalline lattice.[3]
Q3: How should I begin selecting a solvent for the recrystallization of a this compound salt?
The principle of "like dissolves like" is the guiding axiom.[1][4] Since the target compound is a salt, it is highly polar. Therefore, the initial screening should focus on polar solvents.
-
Single Solvents: Start with polar protic solvents like ethanol, methanol, isopropanol (IPA), or water.
-
Mixed Solvent Systems: It is highly probable that a mixed solvent system will be required to achieve the optimal solubility gradient.[2][4] Common pairs include an alcohol (in which the salt is soluble) as the "good" solvent and water or a non-polar solvent like heptane or toluene as the "anti-solvent" (in which the salt is poorly soluble). The goal is to find a ratio where the compound dissolves in the hot mixture but precipitates upon cooling.
Q4: What are the likely impurities in my crude sample?
Impurities can originate from the synthetic route and subsequent degradation. Common contaminants may include:
-
Unreacted Starting Materials: Such as 2-chloro-5-(trifluoromethyl)benzyl chloride or other precursors.[5]
-
Reaction By-products: Isomeric compounds or products from side reactions.[6]
-
Degradation Products: Amines, especially aromatic ones, can be susceptible to oxidation, leading to colored impurities.[7][8]
Q5: Is it better to recrystallize the amine as a free base or as a salt?
This depends on the impurities you are trying to remove.
-
Recrystallizing the Salt: This is often preferred as salts typically form more stable and well-defined crystals. This is effective for removing less polar impurities.[9]
-
Recrystallizing the Free Base: If the primary impurities are polar, it may be advantageous to neutralize the salt to the free base, which is significantly less polar. The free base will be soluble in a different range of solvents (e.g., toluene, hexanes), allowing for the removal of polar impurities that remain in the mother liquor. The purified free base can then be re-converted to the desired salt.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Problem: My compound has "oiled out" and formed a viscous liquid at the bottom of the flask instead of crystals.
-
What is happening? Oiling out occurs when the dissolved solid separates from the solution at a temperature above its own melting point. This is common with compounds that have relatively low melting points or when the solution is too highly concentrated, causing the solubility limit to be exceeded at a high temperature.
-
Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount (5-10% of the total volume) of the "good" (more soluble) solvent to decrease the supersaturation level.[3]
-
Ensure the solution is completely homogeneous.
-
Allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it within a larger beaker to slow heat transfer. Slower cooling provides more time for proper crystal lattice formation.
-
Problem: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath.
-
What is happening? Crystal formation requires both supersaturation and nucleation. This failure indicates either the solution is not sufficiently supersaturated at cold temperatures, or there are no nucleation sites to initiate crystal growth.
-
Solution (in order of application):
-
Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide an ideal surface for nucleation.[3]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a template for further crystal growth.[3]
-
Reduce Solvent Volume: If nucleation techniques fail, it is likely your solution is not saturated. Gently heat the solution and boil off a portion of the solvent (10-20%). Then, allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.
-
Increase the Anti-Solvent Ratio (for mixed systems): If using a mixed solvent system, you can try adding a small amount of the anti-solvent dropwise to the cold solution to decrease the compound's solubility.
-
Problem: My final product yield is extremely low.
-
What is happening? A low yield typically results from using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even when cold.[10] It can also occur if the crystals are washed with a solvent at room temperature.
-
Solution:
-
Minimize Solvent: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions, waiting for it to boil between additions.[10]
-
Maximize Precipitation: Ensure the solution is thoroughly cooled. An ice-water bath is standard, and for some solvent systems, a dry ice/acetone bath can be used if the solvent's freezing point allows.
-
Reduce Mother Liquor Loss: You can attempt to recover a "second crop" of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.
-
Use Ice-Cold Washing Solvent: When washing the filtered crystals, always use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[10]
-
Problem: The recrystallized product is still colored or shows impurities by analysis (TLC, HPLC).
-
What is happening? This indicates that the chosen solvent system is not effectively separating the impurities from the desired product. The impurities may have similar solubility profiles or are being trapped within the crystal lattice (occlusion).
-
Solution:
-
Charcoal Treatment for Color: If the impurities are large, colored, conjugated molecules, they can often be removed with activated carbon. Add a very small amount of activated carbon to the hot, dissolved solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon before cooling.[6]
-
Re-evaluate the Solvent System: The ideal solvent is one where the impurities are either completely insoluble in the hot solvent (allowing them to be filtered out) or extremely soluble in the cold solvent (so they remain in the mother liquor).[2] You must re-screen for a different solvent or mixed-solvent ratio.
-
Slow Down Cooling: Rapid crystal growth can trap impurities.[3] Ensure the solution cools as slowly as possible to allow for the selective formation of pure crystals.
-
Experimental Protocols & Data
Protocol 1: Systematic Screening for a Suitable Recrystallization Solvent
-
Preparation: Place approximately 20-30 mg of your crude amine salt into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) dropwise, up to about 0.5 mL. Agitate the tube. If the solid dissolves completely at room temperature, that solvent is unsuitable as a single-solvent system.[11]
-
Heating: For the tubes where the solid did not dissolve at room temperature, gently heat them in a sand bath or water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observation: The ideal solvent is one that shows poor solubility at room temperature but complete solubility at high temperature, and which produces a large quantity of crystalline precipitate upon cooling.[1][2]
-
Mixed Solvent Test: If no single solvent is ideal, take a solvent in which the compound is highly soluble (e.g., ethanol) and dissolve the compound in a minimal hot amount. Then, add a poor solvent (anti-solvent, e.g., water or heptane) dropwise at high temperature until the solution just begins to turn cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate, then allow it to cool.
Data Presentation: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Notes for Amine Salts |
| Water | 100 | 10.2 | Excellent "anti-solvent" for alcohol solutions. High boiling point can be difficult to remove. |
| Methanol | 65 | 5.1 | Often dissolves salts well, even when cold. Good for mixed systems with ether or water.[4] |
| Ethanol | 78 | 4.3 | A very common and effective choice. Often used in combination with water or heptane.[4] |
| Isopropanol (IPA) | 82 | 3.9 | Less polar than ethanol; may offer a better solubility gradient. Good for mixed systems. |
| Acetonitrile | 82 | 5.8 | Can be effective for compounds with aromatic rings. May require addition of DCM to aid dissolution.[12] |
| Ethyl Acetate | 77 | 4.4 | Generally, amine salts have low solubility in this solvent, making it a potential anti-solvent.[4] |
| Toluene | 111 | 2.4 | Useful for recrystallizing the free base form of the amine, not the salt. |
| Heptane/Hexane | 98 / 69 | 0.1 | Non-polar. Used exclusively as an anti-solvent with a more polar "good" solvent. |
Visualization of Key Workflow
Troubleshooting Logic for "Oiling Out"
This diagram outlines the decision-making process when encountering an oil instead of crystals during recrystallization.
Caption: Workflow for troubleshooting the "oiling out" phenomenon.
References
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Google Scholar.
- What is the best solvent for recrystalliz
- Recrystallization - Wired Chemist. (n.d.). Wired Chemist.
- Important Chemistry Tips-Solvents choose for recrystalliz
- Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York.
- This compound 97 15996-78-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Recrystalliz
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts.
- How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Sciencemadness Discussion Board. (2018). Sciencemadness.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- 15996-78-8(2-CHLORO-5-TRIFLUOROMETHYLBENZYL CHLORIDE) Product Description. (n.d.). ChemicalBook.
- 2-CHLORO-5-TRIFLUOROMETHYLBENZYL CHLORIDE | 15996-78-8 - ChemicalBook. (n.d.). ChemicalBook.
- 2-Fluoro-5-(trifluoromethyl)benzyl chloride | 883543-26-8 - Benchchem. (n.d.). Benchchem.
- common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal. - Benchchem. (n.d.). Benchchem.
- How to purify Benzylamine? : r/OrganicChemistry - Reddit. (2024). Reddit.
- Navigating the Supply Chain for Specialty Chemicals: The Case of 2-Chloro-5-(trifluoromethyl)benzaldehyde - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
Sources
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- 5. 2-Fluoro-5-(trifluoromethyl)benzyl chloride | 883543-26-8 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Tips & Tricks [chem.rochester.edu]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Chloro-5-(trifluoromethyl)benzylamine
Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of this synthesis. The information herein is structured to address specific challenges you may encounter, ensuring both the safety and success of your experiments.
Introduction: The Challenge of Exothermic Reactions in Benzylamine Synthesis
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals, often involves highly exothermic steps. An exothermic reaction releases energy as heat, and if not properly controlled, can lead to a dangerous increase in temperature and pressure within the reaction vessel.[1][2] This can result in a runaway reaction, equipment failure, or even an explosion. The presence of the trifluoromethyl group can also influence the reactivity and thermal stability of the molecule.[3]
This guide provides a structured approach to identifying, mitigating, and troubleshooting issues related to the exothermic nature of this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction temperature is rising uncontrollably despite external cooling. What should I do?
A1: An uncontrolled temperature rise is a critical sign of a potential runaway reaction.[1] Immediate and decisive action is required.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.
-
Enhance Cooling: If not already at maximum, increase the efficiency of your cooling system. This could involve using a colder cooling medium (e.g., switching from an ice-water bath to a dry ice/acetone bath, with extreme caution) or increasing the flow rate of the coolant.
-
Dilution: If safe and feasible, add a pre-chilled, inert solvent to the reaction mixture. This will increase the thermal mass and help to absorb some of the excess heat.
-
Emergency Quenching: If the temperature continues to rise rapidly, a pre-planned quenching procedure should be initiated. This typically involves the slow and controlled addition of a quenching agent that will safely neutralize the reactive species.[4] For amination reactions, a cooled, weak acid solution is often used.
Root Cause Analysis and Prevention:
-
Incorrect Reagent Addition Rate: The most common cause is adding a reactive reagent too quickly.[2] The rate of heat generation is exceeding the rate of heat removal.
-
Inadequate Cooling Capacity: The cooling system may not be sufficient for the scale of the reaction.
-
Poor Heat Transfer: Inefficient stirring or fouling of the reactor surface can impede heat transfer to the cooling jacket.
-
Incorrect Reaction Concentration: A more concentrated reaction mixture will generate heat more rapidly in a smaller volume.
dot
Caption: Logical workflow for managing a runaway exothermic reaction.
Q2: I'm observing unexpected gas evolution during the reaction. Is this normal and what should I do?
A2: Unexpected gas evolution can be a sign of a side reaction or decomposition and should be treated with caution, as it can lead to a dangerous pressure buildup.[1]
Potential Causes:
-
Decomposition of Reagents or Intermediates: The trifluoromethyl group, while generally stable, can under certain conditions be involved in decomposition pathways, especially at elevated temperatures.[3][5][6]
-
Side Reactions: The reaction of the benzyl chloride starting material with certain bases or nucleophiles could lead to elimination reactions, generating gaseous byproducts.
-
Solvent Decomposition: At higher than anticipated temperatures, the solvent itself may begin to decompose.
Troubleshooting and Mitigation:
-
Ensure Adequate Venting: Immediately verify that the reaction vessel is properly vented through a suitable system (e.g., a bubbler or a scrubber) to prevent pressure buildup.
-
Cool the Reaction: Reduce the reaction temperature to slow down the rate of gas evolution.
-
Analyze the Off-Gas (If Safe): If possible and safe, analyze the composition of the evolved gas to identify the source.
-
Review Reaction Conditions: Scrutinize the reaction temperature, reagent purity, and potential for side reactions. Consider if a lower reaction temperature or a different solvent would be more appropriate.
Q3: The reaction seems to have stalled, and I'm tempted to increase the temperature to push it to completion. What are the risks?
A3: Increasing the temperature of a stalled reaction that has the potential for a strong exotherm is extremely hazardous. This can lead to a delayed, and then very rapid, onset of the exothermic reaction, which can quickly overwhelm the cooling system.
The "Induction Period" Risk: Some chemical reactions have an induction period where the reaction rate is initially slow before accelerating. If you increase the temperature during this period, you may trigger a sudden and violent exotherm.
Safer Alternatives to Pushing a Stalled Reaction:
-
Patience and Monitoring: Continue to monitor the reaction at the set temperature for a longer period. Use an appropriate analytical technique (e.g., TLC, HPLC, GC) to confirm if the reaction is truly stalled or just proceeding slowly.
-
Catalyst Addition: If the reaction is catalyzed, consider a small, controlled addition of fresh catalyst.
-
Re-evaluate Reagent Quality: Impurities in starting materials or reagents can sometimes inhibit a reaction.
| Parameter | Recommended Action for Stalled Reaction | High-Risk Action (to be avoided) |
| Temperature | Maintain setpoint and monitor | Rapidly increase heating |
| Reagent Addition | Consider slow, controlled addition of a limiting reagent if stoichiometry is | Large, single addition of a reagent |
| Analysis | Frequent in-process analysis (TLC, HPLC) | Assuming the reaction has stopped without analytical proof |
Q4: How can I design a safer quenching procedure for my amination reaction?
A4: A well-designed quenching procedure is a critical part of a safe synthesis.[4][7] For amination reactions, which are often basic, quenching is typically performed with an acidic solution.
Key Principles for Safe Quenching:
-
Reverse Addition: Always add the reaction mixture to the quenching solution, not the other way around. This ensures that the quenching agent is always in excess.
-
Controlled Rate: The addition should be slow and controlled, especially at the beginning, to manage the initial exotherm.[4]
-
Adequate Cooling: The quenching vessel should be adequately cooled in an ice bath or other suitable cooling system.
-
Vigorous Stirring: Ensure efficient mixing to dissipate heat and prevent localized hot spots.
-
Consider Gas Evolution: Quenching a basic reaction mixture with acid will likely generate gas (e.g., CO2 if carbonates are present).[8] Ensure the system is properly vented.
dot
Caption: Workflow for a safe and controlled reaction quench.
Frequently Asked Questions (FAQs)
Q: What is the primary exothermic step in the synthesis of this compound?
A: While the specific synthesis route can vary, a common method involves the amination of a 2-chloro-5-(trifluoromethyl)benzyl halide (e.g., the chloride or bromide) with a source of ammonia or a primary amine. The formation of the carbon-nitrogen bond in this nucleophilic substitution reaction is typically the most significant exothermic step.
Q: Are there any specific hazards associated with the trifluoromethyl group in this synthesis?
A: The trifluoromethyl group is generally considered to be very stable due to the strength of the carbon-fluorine bonds.[3][6] However, its strong electron-withdrawing nature can influence the reactivity of the adjacent benzyl group, potentially affecting the reaction kinetics and exotherm. While not a direct cause of exotherms, under extreme, uncontrolled thermal conditions, decomposition of fluorinated compounds can occur.[9]
Q: What are the best practices for scaling up this synthesis from the lab to a pilot plant?
A: Scaling up an exothermic reaction presents significant challenges because the surface-area-to-volume ratio decreases, making heat removal less efficient.[2]
-
Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using Differential Scanning Calorimetry - DSC) to quantify the heat of reaction and determine the rate of heat evolution.[10]
-
Semi-Batch or Continuous Flow Processing: Instead of a single large batch, consider a semi-batch process where one reagent is added slowly over time.[2] Continuous flow reactors offer even better heat transfer and control for highly exothermic reactions.[2]
-
Pilot Plant Reactor Specifications: Ensure the pilot plant reactor has a sufficiently powerful cooling system, robust agitation, and appropriate safety features (e.g., rupture discs, emergency quenching system).
Q: Can the choice of solvent affect the management of the exotherm?
A: Absolutely. The solvent plays a crucial role in heat management.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature rise.
-
Boiling Point: A solvent with a boiling point that is safely above the desired reaction temperature but low enough to allow for reflux cooling in an emergency can be advantageous.
-
Thermal Conductivity: Solvents with better thermal conductivity can improve heat transfer to the reactor walls.
-
Viscosity: Lower viscosity solvents generally allow for more efficient stirring and heat transfer.
References
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]
-
ResearchGate. Reductive Amination Bicarbonate Quench: Gas Evolving Waste Stream Near Miss Investigation. [Link]
-
ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. [Link]
-
PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]
- Google Patents. Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Reddit. Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry. [Link]
-
Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. [Link]
-
National Institutes of Health. Calorimetric techniques to study the interaction of drugs with biomembrane models. [Link]
-
YouTube. What Is Quenching In Organic Chemistry? [Link]
Sources
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- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
- 10. Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Chloro-5-(trifluoromethyl)benzylamine Derivatives and Other Halogenated Benzylamines
Abstract
Halogenated benzylamines are a pivotal class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of 2-Chloro-5-(trifluoromethyl)benzylamine derivatives against other halogenated benzylamines, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. We delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals, offering insights into the rational design and evaluation of this promising class of therapeutic agents.
Introduction to Halogenated Benzylamines in Medicinal Chemistry
Benzylamine, a simple organic molecule, serves as a versatile scaffold in the synthesis of numerous biologically active compounds.[1] The introduction of halogen atoms onto the benzylamine framework can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and electronic character.[2] These modifications, in turn, can enhance the compound's interaction with biological targets, leading to improved therapeutic efficacy.[3][4]
The trifluoromethyl (-CF3) group, in particular, is a valuable substituent in drug design due to its strong electron-withdrawing nature and high lipophilicity. When combined with other halogens, such as chlorine, as seen in this compound, a unique electronic and steric profile is created, which can be exploited for targeted drug development.[5][6] This guide will explore the biological activities of derivatives of this specific compound in comparison to other mono- and poly-halogenated benzylamines.
Synthesis and Physicochemical Properties
The synthesis of halogenated benzylamines can be achieved through various established routes. A common method involves the reduction of the corresponding benzonitrile or the reductive amination of the corresponding benzaldehyde.[1][7] For instance, 2-Chloro-5-(trifluoromethyl)benzyl alcohol can be synthesized from 2-Chloro-5-(trifluoromethyl)benzoic acid and subsequently converted to the benzylamine.[8]
The nature and position of the halogen substituents significantly impact the physicochemical properties of the benzylamine derivatives. The presence of a trifluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and bioavailability. The addition of chlorine further modulates these properties. Understanding these structure-activity relationships is crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.[9]
Comparative Analysis of Biological Activities
Anticancer Activity
Halogenated benzylamine derivatives have shown considerable promise as anticancer agents.[10][11] Their cytotoxic effects are often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.[12]
For example, a study on 2-acetyl-benzylamine, isolated from Adhatoda vasica, demonstrated significant cytotoxic properties against various leukemia cell lines.[12] The compound was found to induce apoptosis by modulating the Bcl-2 family of proteins and inhibiting the JAK2/STAT3 signaling pathway.[12] While this is not a halogenated derivative, it highlights the potential of the benzylamine scaffold. The introduction of halogens, particularly the trifluoromethyl group, is expected to enhance this activity.[13] Research on fluorinated benzyl urea derivatives has shown significant cytotoxic effects on Jurkat and MCF-7 cancer cell lines, suggesting strong potential for development as anticancer agents.[14]
Table 1: Comparative Anticancer Activity of Halogenated Benzylamine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-acetyl-benzylamine | MOLM-14 | 400 | [12] |
| 2-acetyl-benzylamine | NB-4 | 390 | [12] |
| Fluorinated benzyl urea derivative | Jurkat | Data not specified | [14] |
| Fluorinated benzyl urea derivative | MCF-7 | Data not specified | [14] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 Panel | Varies | [13] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[15] Halogenation has been shown to be an effective strategy for enhancing the antimicrobial potency of various compounds, including peptides and small molecules.[3][16][17] The introduction of halogens can improve the interaction of the compound with microbial cell membranes or intracellular targets.[2]
Studies on halogenated pyrrolopyrimidines have demonstrated that bromo and iodo substitutions on the benzylamine group are crucial for potent activity against Staphylococcus aureus.[15] This highlights the importance of the specific halogen in determining antimicrobial efficacy. While direct studies on the antimicrobial activity of this compound derivatives were not found in the initial search, the known effects of halogenation strongly suggest their potential in this area.[2][3]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Reference |
| Bromo-substituted pyrrolopyrimidine | 8 | [15] |
| Iodo-substituted pyrrolopyrimidine | 8 | [15] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]
Enzyme Inhibition
Benzylamine derivatives are known to be effective enzyme inhibitors, particularly against monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters.[20][21][22][23] Selective MAO-B inhibitors are of great interest for the treatment of neurodegenerative diseases like Parkinson's disease.[22]
Recent studies have shown that novel benzylamine-sulfonamide derivatives can act as potent and selective MAO-B inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[20][21] Molecular docking studies have revealed that these compounds bind effectively to the active site of the hMAO-B enzyme.[20][21][22] The presence of halogen substituents on the benzylamine ring can significantly influence the binding affinity and selectivity of these inhibitors.[21] Another study identified substituted aryl benzylamines as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer.[24]
Table 3: Comparative Enzyme Inhibitory Activity
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Benzylamine-sulfonamide derivative 4i | hMAO-B | 0.041 | [20][21] |
| Benzylamine-sulfonamide derivative 4t | hMAO-B | 0.065 | [20][21] |
| Selegiline (reference) | hMAO-B | 0.037 | [21] |
| N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide (1) | 17β-HSD3 | 0.9 | [24] |
In-depth Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][25][26][27]
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[19][25]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[19]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[19][25]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18][19]
Structure-Activity Relationship (SAR) Insights
The biological activity of halogenated benzylamines is intricately linked to the nature, position, and number of halogen substituents on the aromatic ring.
-
Lipophilicity and Membrane Permeability: The trifluoromethyl group and other halogens increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Electronic Effects: The electron-withdrawing or donating properties of the halogens can influence the pKa of the amine group and the overall electronic distribution of the molecule, affecting its binding to target proteins.[4]
-
Steric Factors: The size of the halogen atom can influence the conformational flexibility of the molecule and its fit within the binding pocket of a target enzyme or receptor.[9]
-
Halogen Bonding: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which can contribute to the binding affinity of the compound to its target.[4]
Visualization of Concepts
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
JAK-STAT Signaling Pathway Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by benzylamine derivatives.
Conclusion and Future Perspectives
The comparative analysis reveals that halogenated benzylamines, particularly those containing a trifluoromethyl group like this compound, are a highly promising class of compounds with diverse biological activities. The strategic incorporation of halogens allows for the fine-tuning of their physicochemical properties, leading to enhanced potency and selectivity against various biological targets.
Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to establish more definitive structure-activity relationships. In vivo studies are also crucial to assess their pharmacokinetic profiles, efficacy, and safety in preclinical models. The continued exploration of this chemical space holds significant potential for the discovery of novel therapeutics for cancer, infectious diseases, and neurodegenerative disorders.
References
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. (n.d.).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
- Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - ResearchGate. (n.d.).
- Full article: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (n.d.).
- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC - PubMed Central. (n.d.).
- Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective - Semantic Scholar. (n.d.).
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021, February 4).
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (2021, August 13).
- MIC Determination Methods for Antimicrobials | PDF | Clinical Pathology - Scribd. (n.d.).
- Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PubMed. (n.d.).
- Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. (n.d.).
- Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - MDPI. (2022, July 22).
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- In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed. (n.d.).
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- Effect of benzylamine- and thenylamine-derived drugs on cell viability... - ResearchGate. (n.d.).
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- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC - PubMed Central. (2022, January 13).
- Structure-activity relationships in the formation of amides from substituted N-benzylanilines. (n.d.).
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Validated analytical methods for the characterization of 2-Chloro-5-(trifluoromethyl)benzylamine
An In-Depth Comparative Guide to Validated Analytical Methods for the Characterization of 2-Chloro-5-(trifluoromethyl)benzylamine
For researchers, scientists, and drug development professionals, the rigorous characterization of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands robust and validated analytical methods to ensure its identity, purity, and stability. This guide provides a comparative analysis of essential analytical techniques, grounded in established scientific principles and regulatory expectations, to provide a comprehensive characterization framework.
The analytical strategy presented herein is built upon the foundational principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which outlines the validation of analytical procedures.[1][2] The objective is not merely to perform a test but to demonstrate that the analytical procedure is unequivocally fit for its intended purpose.[2]
Comparative Overview of Core Analytical Techniques
The characterization of a molecule like this compound is not reliant on a single technique but rather on the synergistic application of multiple orthogonal methods. Each technique provides a unique piece of the analytical puzzle, from quantitative purity assessment to unambiguous structural confirmation. The choice of method is dictated by the specific question being asked.[3][4]
| Technique | Principle | Primary Use for This Analyte | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantification of impurities, and assay determination. | High resolution, excellent quantitation, suitable for non-volatile and thermally labile compounds. | Requires reference standards for quantification; MS detector needed for definitive peak identification. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Identification and quantification of volatile impurities and residual solvents. | High sensitivity, provides structural information (mass spectrum) for identification. | Not suitable for non-volatile or thermally unstable compounds; derivatization may be required for polar analytes. |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. | Unambiguous structural elucidation and identification. | Provides definitive structural information (¹H, ¹³C, ¹⁹F); can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods; requires higher sample concentration. |
| FTIR Spectroscopy | Absorption of infrared radiation, causing molecular vibrations. | Functional group identification and confirmation of identity. | Fast, non-destructive, provides a unique molecular "fingerprint". | Primarily qualitative; not well-suited for complex mixture analysis or trace-level quantification. |
Workflow for Comprehensive Analyte Characterization
A logical workflow ensures that all aspects of the analyte's quality are assessed. The process begins with definitive structural confirmation, followed by quantitative methods to assess purity and profile impurities.
Caption: A logical workflow for the complete characterization of this compound.
Detailed Methodologies and Experimental Protocols
The following protocols are robust starting points for method development and subsequent validation. The causality behind specific choices, such as column chemistry or mobile phase composition, is explained to empower the analyst.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Reverse-phase HPLC is the workhorse for pharmaceutical purity analysis due to its versatility and high resolving power for a wide range of organic molecules.[4] For this compound, a C18 column is selected for its hydrophobic stationary phase, which effectively retains the nonpolar aromatic ring, while an acidified aqueous-organic mobile phase ensures the amine functional group is protonated and well-behaved chromatographically.
Experimental Protocol
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water. The acid modifier is critical for suppressing silanol interactions and ensuring sharp, symmetrical peaks for the basic amine analyte.
-
Solvent B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (based on typical absorbance for substituted benzene rings). A full DAD scan is recommended during development to determine the optimal wavelength.
-
Gradient Program:
Time (min) % Solvent B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
-
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.5 mg/mL stock solution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual starting materials or solvents.[5] The use of a mid-polarity column (e.g., a 5% phenyl polysiloxane) provides a good balance of selectivity for a range of potential impurities.
Experimental Protocol
-
Instrumentation: Gas Chromatograph equipped with a Mass Spectrometer (MS) detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1.0 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial: 60 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C, hold for 5 min
-
-
MS Transfer Line: 280 °C
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
-
Sample Preparation: Prepare a solution of approximately 10 mg/mL in Dichloromethane.
Spectroscopic Structural Confirmation
NMR is unparalleled in its ability to provide definitive structural confirmation. For this compound (C₈H₇ClF₃N), a combination of ¹H, ¹³C, and ¹⁹F NMR is required.
-
¹H NMR: Expected signals would include three distinct aromatic protons in the 7-8 ppm region, a singlet for the benzylic CH₂ protons around 4 ppm, and a broad singlet for the NH₂ protons.
-
¹³C NMR: Will show distinct signals for all 8 carbons, with the CF₃ carbon exhibiting a characteristic quartet due to coupling with fluorine.
-
¹⁹F NMR: Will display a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be indicative of the trifluoromethyl group attached to an aromatic ring.[6]
FTIR provides rapid confirmation of functional groups, serving as an excellent identity check.
-
Expected Characteristic Peaks:
-
~3400-3300 cm⁻¹: N-H stretching (primary amine).
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600, 1480 cm⁻¹: Aromatic C=C stretching.
-
~1300-1100 cm⁻¹: Strong C-F stretching bands.
-
~800-600 cm⁻¹: C-Cl stretching.
-
Validation of the Primary HPLC Assay Method
Once developed, the HPLC method must be validated according to ICH Q2(R2) guidelines to prove its suitability.[7][8] This process involves a series of experiments to test the method's performance characteristics.
Caption: Key validation parameters for the HPLC method as per ICH Q2(R2) guidelines.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest. | Peak purity analysis (via DAD) passes; baseline resolution from known impurities. |
| Linearity | To show a direct proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the target assay concentration. |
| Accuracy | The closeness of the measured value to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at 3 levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| LOD/LOQ | The lowest concentration that can be reliably detected/quantified. | Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations. | No significant impact on results when parameters like flow rate (±10%), column temp (±5°C), or mobile phase pH (±0.2) are varied. |
Conclusion
The comprehensive characterization of this compound relies on the intelligent application of orthogonal analytical techniques. Spectroscopic methods like NMR and FTIR provide unambiguous structural confirmation, while chromatographic methods, particularly a validated reverse-phase HPLC procedure, are essential for accurate purity and impurity assessment. By following a structured approach grounded in ICH guidelines, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, paving the way for the safe and effective development of new medicines.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. arabjchem.org [arabjchem.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. m.youtube.com [m.youtube.com]
Comparative study of catalysts for the synthesis of 2-Chloro-5-(trifluoromethyl)benzylamine
An In-Depth Comparative Guide to Catalytic Systems for the Synthesis of 2-Chloro-5-(trifluoromethyl)benzylamine
Introduction: The Significance of this compound
This compound is a critical structural motif and a highly valued intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the unique electronic properties conferred by the trifluoromethyl and chloro substituents on the benzene ring, which can enhance the metabolic stability, lipophilicity, and binding affinity of target drug candidates and crop protection agents.[3][4] The efficient and selective synthesis of this benzylamine is therefore a subject of considerable importance for process chemists and researchers in drug development.
The most direct and widely adopted industrial route to this compound is the reductive amination of its corresponding aldehyde, 2-Chloro-5-(trifluoromethyl)benzaldehyde. This process involves the condensation of the aldehyde with an ammonia source to form an intermediate imine, which is subsequently reduced to the target amine. The choice of catalyst for the reduction step is paramount, as it dictates the reaction's efficiency, selectivity, cost, and overall viability.
This guide provides a comparative analysis of various catalytic systems for this pivotal transformation. We will delve into the mechanistic underpinnings of different catalysts, present comparative data to guide selection, and provide detailed experimental protocols based on established methodologies in the field.
Synthetic Strategy: The Reductive Amination Pathway
Reductive amination is a cornerstone of amine synthesis due to its high atom economy and the ready availability of aldehyde precursors.[5] The reaction proceeds in two distinct mechanistic stages:
-
Imine Formation: The aldehyde reacts with an ammonia source (e.g., aqueous ammonia, ammonium acetate) in a nucleophilic addition-elimination reaction to form a C=N double bond, yielding a Schiff base or imine. This step is typically reversible and often acid-catalyzed.
-
Catalytic Reduction: The intermediate imine is then reduced to the corresponding amine. This is an irreversible hydrogenation step that requires a reducing agent and a catalyst. The most common industrial approach is catalytic hydrogenation using H₂ gas over a heterogeneous metal catalyst.[6]
The selection of the catalyst and reducing agent is critical. The ideal system should selectively reduce the imine C=N bond without affecting the aromatic ring or the C-Cl and C-CF₃ bonds.
Figure 1: General mechanism for the two-step reductive amination process.
Comparative Analysis of Heterogeneous Catalysts
The choice of a heterogeneous catalyst is often dictated by a balance of reactivity, selectivity, cost, and safety. For the synthesis of this compound, transition metal catalysts such as Palladium, Nickel, and Cobalt are primary candidates.
Palladium-Based Catalysts (e.g., Palladium on Carbon, Pd/C)
Palladium catalysts are renowned for their high activity and selectivity in hydrogenation reactions.[7] Palladium on a high-surface-area support like activated carbon (Pd/C) is one of the most versatile and widely used hydrogenation catalysts in the pharmaceutical industry.
-
Mechanism & Rationale: The reaction occurs on the surface of the palladium nanoparticles. Molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into reactive hydrogen atoms (hydrides). The imine also coordinates to the palladium surface via its nitrogen lone pair and π-system. The adsorbed hydrogen atoms are then transferred stepwise to the imine's C=N bond, resulting in the desired amine, which subsequently desorbs from the surface.[8]
-
Advantages:
-
High Activity: Often allows for milder reaction conditions (lower temperature and pressure) compared to other catalysts.
-
Excellent Selectivity: Highly effective at reducing imines without disturbing other functional groups like aryl chlorides or trifluoromethyl groups under controlled conditions.
-
Well-Established: A vast body of literature supports its use, making troubleshooting and optimization more straightforward.
-
-
Disadvantages:
-
Cost: Palladium is a precious metal, making the catalyst relatively expensive.
-
Leaching & Recovery: While heterogeneous, trace amounts of palladium can leach into the product, requiring downstream purification. Efficient catalyst recovery is essential for cost management.
-
Nickel-Based Catalysts (e.g., Raney® Nickel)
Raney® Nickel is a high-surface-area nickel sponge catalyst prepared by leaching aluminum from a Ni-Al alloy. It is a cost-effective and highly active alternative to palladium for many hydrogenation processes.[9]
-
Mechanism & Rationale: The mechanism is analogous to that of palladium, involving the adsorption and dissociation of H₂ on the nickel surface and subsequent transfer to the adsorbed imine. Raney Ni is known for its high hydrogen storage capacity within its porous structure.
-
Advantages:
-
Low Cost: Nickel is significantly cheaper than palladium, making it an attractive option for large-scale industrial synthesis.
-
High Reactivity: It is a very active catalyst, though it may sometimes require higher pressures or temperatures than Pd/C.
-
-
Disadvantages:
-
Pyrophoric Nature: Raney Ni is often supplied as a slurry in water or another solvent because it is pyrophoric (ignites spontaneously in air) when dry. This requires specific handling procedures and adds a layer of safety complexity.
-
Selectivity Concerns: It can be less selective than palladium and may, under harsh conditions, catalyze dehalogenation (reduction of the C-Cl bond). Careful optimization of reaction conditions is crucial.
-
Cobalt-Based Catalysts
Recent research has explored the use of cobalt-based composite materials as efficient and robust catalysts for the reductive amination of aromatic aldehydes.[10] These catalysts often consist of cobalt nanoparticles embedded within a nitrogen-doped carbon matrix, supported on materials like silica.
-
Mechanism & Rationale: Similar to Ni and Pd, the catalysis occurs on the surface of the metallic cobalt nanoparticles. The nitrogen-doped carbon support can enhance the catalyst's stability and activity by improving metal dispersion and influencing the electronic properties of the cobalt active sites.
-
Advantages:
-
Cost-Effective: Cobalt is an earth-abundant and inexpensive metal.
-
Robustness: These composite catalysts can exhibit high stability and recyclability.
-
Good Selectivity: Studies have shown high yields and selectivity for the amination of substituted benzaldehydes, including those with halogen substituents.[10]
-
-
Disadvantages:
-
Less Established: Compared to Pd/C and Raney Ni, these are newer catalytic systems. The literature is less extensive, and catalyst preparation may not be as standardized.
-
Potentially Harsher Conditions: Some cobalt systems may require higher hydrogen pressures and temperatures to achieve activities comparable to palladium.[10]
-
Quantitative Data and Performance Comparison
The following table summarizes the key performance characteristics of the discussed catalysts as they apply to the reductive amination of substituted aromatic aldehydes.
| Parameter | Palladium on Carbon (Pd/C) | Raney® Nickel | Cobalt-based Composites |
| Typical Loading | 1-5 mol% | 5-10 wt% | 3-5 mol% |
| Reducing Agent | H₂ gas | H₂ gas | H₂ gas |
| Typical Pressure | 1-10 bar | 10-50 bar | 50-150 bar[10] |
| Typical Temperature | 25-80 °C | 50-120 °C | 100-150 °C[10] |
| Relative Cost | High | Low | Low |
| Key Advantage | High activity at mild conditions | Excellent cost-effectiveness | Robust and inexpensive |
| Key Disadvantage | High cost | Pyrophoric, requires careful handling | May require harsher conditions |
| Selectivity | Excellent | Good (risk of dehalogenation) | Good to Excellent[10] |
Experimental Protocols
The following are representative, detailed protocols for the synthesis of this compound via reductive amination, adapted from standard literature procedures.[6][7]
Protocol 1: Synthesis using 5% Palladium on Carbon (Pd/C)
This protocol prioritizes mild conditions and high selectivity.
Materials:
-
2-Chloro-5-(trifluoromethyl)benzaldehyde (1 eq.)
-
Methanol (MeOH, ~10 mL per gram of aldehyde)
-
Ammonium hydroxide (NH₄OH, 28-30% solution, 5-10 eq.)
-
5% Palladium on Carbon (5% Pd/C, 50% wet with water, ~1-2 mol%)
-
Hydrogen (H₂) gas
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Reactor Setup: To a suitable hydrogenation reactor (e.g., Parr shaker), add 2-Chloro-5-(trifluoromethyl)benzaldehyde and methanol.
-
Ammonia Addition: Cool the solution in an ice bath and slowly add the ammonium hydroxide solution. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Catalyst Addition: Carefully add the wet 5% Pd/C catalyst to the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the reactor. Purge the headspace several times with nitrogen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen gas to 3-5 bar. Begin vigorous stirring and heat the reaction to 40-50 °C.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC or GC-MS). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: If necessary, purify the crude amine by distillation under reduced pressure or column chromatography.
Protocol 2: Synthesis using Raney® Nickel
This protocol is a cost-effective alternative suitable for larger-scale synthesis.
Materials:
-
2-Chloro-5-(trifluoromethyl)benzaldehyde (1 eq.)
-
Ethanol (EtOH, ammoniacal solution)
-
Raney® Nickel (slurry in water, ~5-10% by weight of the aldehyde)
-
Hydrogen (H₂) gas
-
Diatomaceous earth
Procedure:
-
Reactor Setup: Add 2-Chloro-5-(trifluoromethyl)benzaldehyde to a high-pressure hydrogenation reactor.
-
Amine Source: Add a solution of ammonia in ethanol (prepared by bubbling ammonia gas through cold ethanol or using a commercial solution).
-
Catalyst Addition: CAUTION: Handle Raney® Nickel in a fume hood and keep it wet at all times. Carefully wash the Raney® Ni slurry with ethanol to replace the water, and add the ethanolic slurry to the reactor under a nitrogen atmosphere.
-
Hydrogenation: Seal the reactor. Purge with nitrogen and then with hydrogen.
-
Reaction: Pressurize the reactor with hydrogen to 30-40 bar. Begin vigorous stirring and heat to 70-90 °C.
-
Monitoring: Monitor the reaction via hydrogen uptake. The reaction is typically complete in 6-12 hours.
-
Workup: After cooling and venting, purge the reactor with nitrogen.
-
Catalyst Filtration: Under a nitrogen blanket, filter the reaction mixture through diatomaceous earth to remove the Raney® Ni. CAUTION: The filter cake is pyrophoric and must not be allowed to dry. Quench the filter cake carefully with copious amounts of water.
-
Isolation & Purification: Isolate and purify the product as described in Protocol 1.
Workflow Visualization
Figure 2: Standard experimental workflow for catalytic reductive amination.
Conclusion and Recommendations
The synthesis of this compound via reductive amination of the corresponding aldehyde is a robust and efficient process. The choice of catalyst is a critical decision that impacts the entire workflow.
-
For laboratory-scale synthesis and high-value applications, Palladium on Carbon is often the preferred catalyst. Its high activity under mild conditions and excellent selectivity ensure a clean reaction and high yields, justifying the higher cost.
-
For large-scale industrial production, Raney® Nickel presents a compelling economic advantage. While it may require higher pressures and more stringent safety protocols due to its pyrophoric nature, the significant cost savings are a major driver for its adoption. Careful process optimization is necessary to mitigate any potential side reactions like dehalogenation.
-
Emerging alternatives, such as cobalt-based composites , represent the future of sustainable catalysis. They combine the low cost of earth-abundant metals with high stability and good performance. As these systems become more established and commercially available, they may offer an excellent balance of cost, safety, and efficiency.
Ultimately, the optimal catalyst is context-dependent. Researchers and development professionals must weigh the factors of cost, scale, available equipment, safety infrastructure, and desired product purity to make an informed decision.
References
- 1. This compound [oakwoodchemical.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chu-lab.org [chu-lab.org]
- 9. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 10. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]
In the relentless pursuit of novel antiparasitic agents, the benzimidazole scaffold has long been a cornerstone of medicinal chemistry. However, the emergence of resistance and the need for improved therapeutic profiles necessitate the exploration of new chemical entities. This guide provides an in-depth comparison of the in vitro antiparasitic activity of a promising class of compounds: 2-(trifluoromethyl)-1H-benzimidazole derivatives. Synthesized from related benzimidazole compounds, these derivatives exhibit potent and selective activity against a range of protozoan and helminth parasites, often surpassing the efficacy of current standard-of-care drugs.
This technical guide, designed for researchers, scientists, and drug development professionals, delves into the experimental data supporting the antiparasitic potential of these compounds. We will explore their synthesis, compare their in vitro activity against key parasites, elucidate their unique mechanism of action, and provide detailed protocols for their evaluation.
The Rationale for the 2-(Trifluoromethyl) Moiety
The introduction of a trifluoromethyl (CF3) group at the 2-position of the benzimidazole ring is a strategic medicinal chemistry approach. The CF3 group is a strong electron-withdrawing group, which can significantly alter the physicochemical properties of the parent molecule. This substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, often leading to enhanced pharmacological activity. In the context of antiparasitic benzimidazoles, this modification has unlocked a mechanism of action distinct from traditional benzimidazoles, offering a potential solution to circumvent existing resistance pathways.
Synthesis of 2-(Trifluoromethyl)-1H-Benzimidazole Derivatives
The synthesis of these derivatives is typically achieved through a Phillips cyclocondensation reaction. This involves the reaction of a substituted 1,2-phenylenediamine with trifluoroacetic acid.[1] The versatility of this method allows for the introduction of various substituents at the 1-, 5-, and 6-positions of the benzimidazole ring, enabling the exploration of structure-activity relationships (SAR).
Comparative In Vitro Antiparasitic Activity
Extensive in vitro testing has demonstrated the potent antiparasitic effects of 2-(trifluoromethyl)-1H-benzimidazole derivatives against a panel of medically important parasites. The following tables summarize the 50% inhibitory concentration (IC50) values of selected derivatives against Giardia lamblia, Entamoeba histolytica, and Trichinella spiralis, comparing them with standard drugs.
Table 1: In Vitro Activity Against Protozoan Parasites
| Compound | Substitution (R1, R5, R6) | Giardia lamblia IC50 (µM) | Entamoeba histolytica IC50 (µM) |
| Derivative 1a | H, H, H | 0.13 | 0.88 |
| Derivative 1b | H, Cl, Cl | 0.04 | 0.11 |
| Derivative 1c | H, NO2, H | 0.03 | 0.09 |
| Derivative 1e | CH2CH2OH, NO2, H | 0.02 | 0.05 |
| Albendazole | - | >11.2 | >11.2 |
| Metronidazole | - | 6.7 | 4.5 |
Data sourced from Hernández-Luis et al., 2010.[1]
Table 2: In Vitro Activity Against Trichinella spiralis (Muscle Larvae)
| Compound | Substitution (R1, R5, R6) | Trichinella spiralis IC50 (µM) |
| Derivative 1a | H, H, H | 1.9 |
| Derivative 1b | H, Cl, Cl | 0.9 |
| Derivative 1c | H, NO2, H | 1.1 |
| Derivative 1f | CH2(2-pyridyl), NO2, H | 0.7 |
| Compound 20 | (Structure not specified) | As active as Albendazole |
| Albendazole | - | 0.3 |
Data for derivatives 1a, 1b, 1c, and 1f sourced from Hernández-Luis et al., 2010.[1] Data for compound 20 sourced from Navarrete-Vázquez et al., 2001.[2]
The data clearly indicates that the 2-(trifluoromethyl)-1H-benzimidazole derivatives exhibit significantly greater potency against the tested protozoa compared to the standard drugs Albendazole and Metronidazole.[2] Notably, several derivatives display nanomolar activity against Giardia intestinalis and Entamoeba histolytica.[1] While Albendazole remains highly potent against Trichinella spiralis, several synthesized derivatives show comparable or potent activity.[1][2]
A Divergent Mechanism of Action: Beyond Tubulin Inhibition
A key finding that sets these derivatives apart is their mechanism of action. Classical benzimidazoles, such as albendazole and mebendazole, exert their anthelmintic effect by binding to β-tubulin and inhibiting microtubule polymerization.[3][4] This disruption of the cytoskeleton is fatal to the parasite. However, studies have shown that 2-(trifluoromethyl)-1H-benzimidazole derivatives do not inhibit tubulin polymerization.[2][5]
Instead, evidence suggests that these compounds interfere with the parasite's energy metabolism and cytoskeleton through a different mechanism.[6] A proteomic analysis of Trichinella spiralis muscle larvae treated with a 2-(trifluoromethyl)-1H-benzimidazole derivative revealed significant changes in the expression levels of proteins involved in these crucial pathways.[6] This alternative mechanism is a significant advantage, as it may be effective against parasite strains that have developed resistance to tubulin-binding benzimidazoles.
Caption: Proposed mechanism of action for 2-(trifluoromethyl)-1H-benzimidazole derivatives.
Selectivity and Cytotoxicity: A Promising Safety Profile
An essential aspect of drug development is ensuring that the compound is selectively toxic to the parasite while exhibiting minimal effects on host cells. The selectivity of these derivatives has been evaluated by determining their cytotoxicity against mammalian cell lines and calculating the selectivity index (SI).
Table 3: Cytotoxicity and Selectivity Index
| Compound | Cytotoxicity (CC50) on VERO cells (µM) | Selectivity Index (SI) vs. G. lamblia | Selectivity Index (SI) vs. E. histolytica |
| Derivative 1b | >100 | >2500 | >909 |
| Derivative 1c | >100 | >3333 | >1111 |
| Derivative 1e | >100 | >5000 | >2000 |
Selectivity Index (SI) = CC50 (mammalian cells) / IC50 (parasite). Data sourced from Hernández-Luis et al., 2010.[1]
The high selectivity indices for these compounds are very encouraging, suggesting a favorable therapeutic window. The low cytotoxicity against mammalian cells is a significant advantage over some existing antiparasitic drugs that are limited by their toxicity.[7]
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Antiprotozoal Susceptibility Assay (e.g., Giardia lamblia)
This protocol is adapted from standard methodologies for determining the IC50 of compounds against axenically cultured protozoa.
-
Parasite Culture: Trophozoites of Giardia lamblia (e.g., ATCC 30957) are cultured axenically in TYI-S-33 medium supplemented with 10% bovine serum at 37°C.
-
Compound Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of the parasite suspension (containing approximately 1 x 10^4 trophozoites/mL) to each well.
-
Drug Exposure: Add 100 µL of the diluted compound to the respective wells. Include a positive control (e.g., metronidazole) and a negative control (medium with DMSO).
-
Incubation: Incubate the plate at 37°C for 48 hours in an anaerobic or microaerophilic environment.
-
Viability Assessment: Parasite viability can be assessed using various methods, such as the resazurin reduction assay. Add 20 µL of resazurin solution (0.1 mg/mL) to each well and incubate for a further 4-6 hours.
-
Data Analysis: Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader. The IC50 value is calculated by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: General workflow for the in vitro antiprotozoal susceptibility assay.
In Vitro Anthelmintic Susceptibility Assay (Trichinella spiralis Muscle Larvae)
This protocol is designed to assess the efficacy of compounds against the larval stage of helminths.
-
Larvae Isolation: Muscle larvae of Trichinella spiralis are recovered from the muscle tissue of experimentally infected mice by artificial digestion with a pepsin-HCl solution.
-
Assay Setup: In a 24-well plate, add approximately 100 larvae in 1 mL of RPMI-1640 medium supplemented with antibiotics to each well.
-
Drug Exposure: Add the test compounds at various concentrations. Include a positive control (e.g., albendazole) and a negative control (medium with DMSO).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 24, 48, and 72 hours.
-
Viability Assessment: Larval viability is determined by microscopic observation. Larvae are considered dead if they are immobile and do not respond to gentle prodding. The percentage of larval mortality is calculated for each concentration.
-
Data Analysis: The LC50 (lethal concentration 50%) is determined from the dose-response data.
Mammalian Cell Cytotoxicity Assay
This assay is crucial for determining the selectivity of the compounds.
-
Cell Culture: Mammalian cells (e.g., VERO, HEK293, or HepG2) are cultured in appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Assay Setup: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT or resazurin assay.
-
Data Analysis: The CC50 (cytotoxic concentration 50%) is calculated from the dose-response curve.
Conclusion and Future Directions
The 2-(trifluoromethyl)-1H-benzimidazole derivatives represent a highly promising class of antiparasitic agents. Their potent in vitro activity against a range of protozoa and helminths, often exceeding that of current drugs, coupled with their novel mechanism of action and favorable selectivity profiles, makes them compelling candidates for further development.
Future research should focus on in vivo efficacy studies in animal models of parasitic infections to validate the in vitro findings. Further exploration of the structure-activity relationships will be crucial for optimizing the potency and pharmacokinetic properties of these compounds. A deeper investigation into their precise molecular targets within the parasite's metabolic and cytoskeletal pathways will not only aid in the development of this specific class of drugs but also potentially unveil new targets for antiparasitic drug discovery.
References
- Synthesis of N-subsituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies. (URL not available)
-
Hernández-Luis, F., et al. (2013). Analysis of the effect of a 2-(trifluoromethyl)-1H-benzimidazole derivative on Trichinella spiralis muscle larvae. Experimental Parasitology, 135(3), 568-575. [Link]
-
Hernández-Luis, F., et al. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry, 45(7), 3135-3141. [Link]
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Godinez-Vidal, D., et al. (2024). In vitro compound toxicity protocol for nematodes. STAR Protocols, 5(1), 102833. [Link]
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Rosenthal, P. J. (2003). Efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Efficacy Screening In Vitro. [Link]
-
Bio-protocol. In vitro antimalarial drug assays. [Link]
-
Hernández-Luis, F., et al. (2010). ChemInform Abstract: Synthesis and Biological Activity of 2-(Trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella spiralis. ChemInform, 41(42). [Link]
-
Navarrete-Vázquez, G., et al. (2001). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 11(2), 187-190. [Link]
-
Rivera, G., et al. (2021). Pyridyl Methylsulfinyl Benzimidazole Derivatives as Promising Agents against Giardia lamblia and Trichomonas vaginalis. Molecules, 26(11), 3295. [Link]
-
Lanusse, C. E., & Prichard, R. K. (1993). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. In Pharmacology for Veterinarians. [Link]
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Bär, R., et al. (2021). When Secretomes Meet Anthelmintics: Lessons for Therapeutic Interventions. Trends in Parasitology, 37(1), 69-80. [Link]
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Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 8, 899. [Link]
- Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils, 8(5), 1-13. (URL not available)
-
Al-Warhi, T., et al. (2023). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 35(3), 102558. [Link]
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Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. Silice. [Link]
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Navarrete-Vázquez, G., et al. (2001). Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. ResearchGate. [Link]
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Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. Molecules, 26(1), 1. [Link]
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Analysis of the role of acetylation in Giardia lamblia and the giardicidal potential of garcinol. Frontiers in Cellular and Infection Microbiology, 12, 989308. [Link]
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The effect of compounds and metronidazole at IC50 on the in vitro growth of Entamoeba histolytica trophozoites at different incubation periods. ResearchGate. [Link]
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Pharmaceutical activity of a synthetic heterocyclic (C15H12N5OCl) compound on Entamoeba histolytica and Giardia lamblia. New Microbes and New Infections, 43, 100913. [Link]
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Edlind, T. D., et al. (1990). Activity of the anthelmintic benzimidazoles against Giardia lamblia in vitro. The Journal of Infectious Diseases, 162(6), 1408-1411. [Link]
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Activity of the Anthelmintic Benzimidazoles against Giardia lamblia In Vitro. ResearchGate. [Link]
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High-Throughput Screening of Entamoeba Identifies Compounds Which Target Both Life Cycle Stages and Which Are Effective Against Metronidazole Resistant Parasites. Frontiers in Cellular and Infection Microbiology, 8, 277. [Link]
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (URL not available)
-
Benzimidazole-1,2,3-triazole hybrid molecules: synthesis and study of their interaction with G-quadruplex DNA. RSC Medicinal Chemistry, 12(2), 246-255. [Link]
-
High-Throughput Screening of Entamoeba Identifies Compounds Which Target Both Life Cycle Stages and Which Are Effective Against Metronidazole Resistant Parasites. National Institutes of Health. [Link]
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- 2. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. researchgate.net [researchgate.net]
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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Antibodies for 2-Chloro-5-(trifluoromethyl)benzylamine Derivatives
Introduction: The Imperative of Specificity in Small Molecule Immunoassays
This guide provides a comprehensive framework for analyzing the cross-reactivity of polyclonal and monoclonal antibodies raised against CTBA derivatives. We will delve into the rationale behind experimental design, provide detailed, field-tested protocols, and offer insights into interpreting the resulting data. Our focus is not just on the "how," but the "why," empowering researchers to develop robust and trustworthy immunoassays.
The Challenge: Eliciting a Specific Response to a Small Molecule
Small molecules like CTBA, often referred to as haptens, are generally not immunogenic on their own; they are too small to be effectively recognized by the immune system to trigger antibody production.[6][7] To elicit an immune response, the hapten must be covalently conjugated to a larger, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[7][8][9] This hapten-carrier conjugate can then be used to immunize an animal and generate antibodies.[10]
The design of this immunogen is a critical first step that profoundly influences the specificity of the resulting antibodies.[11] The site of conjugation on the hapten and the nature of the linker arm used can determine which parts of the small molecule are exposed to the immune system, thereby shaping the antibody's binding site (paratope).[7][11] Antibodies may be generated against the hapten, the linker, or the carrier protein itself. A successful immunization strategy yields a high titer of antibodies that specifically recognize the unique structural features of the hapten.[7]
Comparative Methodologies for Cross-Reactivity Assessment
Several techniques can be employed to assess antibody specificity. While methods like Western Blotting and Immunoprecipitation are invaluable for large protein antigens[3][12], for small molecule haptens, the most informative and widely used techniques are competitive immunoassays and Surface Plasmon Resonance (SPR).
| Method | Principle | Advantages | Disadvantages |
| Competitive ELISA | The analyte in the sample competes with a labeled antigen (hapten-enzyme conjugate or immobilized hapten) for a limited number of antibody binding sites.[13][14] | High-throughput, cost-effective, highly sensitive, requires standard lab equipment.[2] | Indirect measurement, can be susceptible to matrix effects.[15] |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.[16] | Provides real-time kinetic data (association/dissociation rates), label-free, high sensitivity for small molecules.[16][17][18] | Requires specialized and expensive equipment, lower throughput than ELISA.[19] |
For its accessibility, high throughput, and sensitivity, this guide will focus on the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as the primary method for cross-reactivity analysis.
Experimental Design: A Framework for Rigorous Validation
A robust cross-reactivity study begins with a well-conceived experimental plan. The goal is to challenge the antibody with a panel of carefully selected compounds to map its binding profile.
Workflow for Cross-Reactivity Analysis
Caption: Workflow for antibody cross-reactivity analysis.
Selection of Potential Cross-Reactants
The choice of compounds to test is critical. The panel should include molecules that are structurally similar to the target analyte, 2-Chloro-5-(trifluoromethyl)benzylamine. This provides a logical basis for challenging the antibody's specificity.
Example Panel for CTBA:
-
Parent Compound: 2-Chloro-5-(trifluoromethyl)aniline (precursor)
-
Structural Analogs (positional isomers):
-
3-Chloro-5-(trifluoromethyl)benzylamine
-
2-Chloro-4-(trifluoromethyl)benzylamine
-
-
Analogs with different substitutions:
-
2-Bromo-5-(trifluoromethyl)benzylamine
-
2-Chloro-5-(difluoromethyl)benzylamine
-
5-(Trifluoromethyl)benzylamine (lacks chloro group)
-
-
Potential Metabolites: 2-Chloro-5-(trifluoromethyl)benzoic acid
-
Unrelated Negative Control: Benzylamine
Detailed Protocol: Indirect Competitive ELISA
This protocol assumes an indirect competitive format where the hapten is immobilized on the plate, and the free hapten in the sample competes with it for binding to the primary antibody.
Principle of Indirect Competitive ELISA
Caption: Principle of the indirect competitive ELISA.
Materials and Reagents
-
High-binding 96-well microtiter plates
-
Coating Antigen: CTBA conjugated to a carrier protein different from the immunogen (e.g., CTBA-BSA if KLH was used for immunization)
-
Primary Antibody: Serum (polyclonal) or purified antibody (monoclonal) raised against CTBA-KLH
-
Cross-Reactant Compounds
-
Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-rabbit IgG-HRP)
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6)
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk in PBST
-
Assay Buffer: 1% BSA in PBST
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2 M H₂SO₄
-
Microplate reader (450 nm)
Step-by-Step Procedure
-
Antigen Coating:
-
Dilute the CTBA-BSA coating antigen to an optimal concentration (e.g., 1-10 µg/mL, determined by checkerboard titration) in Coating Buffer.
-
Add 100 µL of the diluted coating antigen to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the hapten onto the solid phase, creating the competitive binding surface. Using a different carrier protein for coating than for immunization (e.g., BSA vs. KLH) is crucial to prevent the detection of antibodies raised against the carrier protein itself.[7]
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature (RT).
-
Rationale: Washing removes unbound coating antigen. Blocking prevents non-specific binding of subsequent antibodies to the plastic surface, which would cause high background signal.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (CTBA) and each potential cross-reactant in Assay Buffer. A typical range might be from 1000 ng/mL down to 0.01 ng/mL.
-
Dilute the primary anti-CTBA antibody to its optimal working concentration (predetermined by titration) in Assay Buffer.
-
In a separate dilution plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody. Incubate this mixture for 30 minutes at RT.
-
Wash the coated-and-blocked assay plate 3 times with Wash Buffer.
-
Transfer 100 µL of the pre-incubated antibody/analyte mixture to the corresponding wells of the assay plate. Run all samples in duplicate or triplicate.
-
Include controls:
-
B₀ (Maximum Signal): 50 µL Assay Buffer + 50 µL primary antibody (no competitor).
-
NSB (Non-Specific Binding): 100 µL Assay Buffer (no primary antibody).
-
-
Incubate for 1 hour at RT.
-
Rationale: This is the core competitive step. The amount of primary antibody that binds to the plate is inversely proportional to the concentration of free analyte in the solution.
-
-
Secondary Antibody Incubation:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at RT.
-
Rationale: The secondary antibody binds to the primary antibody captured on the plate, bringing the HRP enzyme along with it.
-
-
Signal Development and Measurement:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at RT for 15-30 minutes. Monitor for color development.
-
Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes.[15]
-
Rationale: The HRP enzyme catalyzes the conversion of TMB into a colored product. The intensity of the color is directly proportional to the amount of primary antibody bound to the plate.
-
Data Analysis and Interpretation
Generating the Inhibition Curve
For each compound tested (the target analyte and all potential cross-reactants), you will generate a standard curve.
-
First, calculate the average absorbance for each duplicate/triplicate.
-
Subtract the average absorbance of the NSB wells from all other average absorbances.
-
Calculate the percentage of binding (%B/B₀) for each concentration point using the formula: %B/B₀ = (Average Absorbance of Sample / Average Absorbance of B₀) * 100
-
Plot %B/B₀ (Y-axis) against the logarithm of the analyte concentration (X-axis). This will generate a sigmoidal dose-response curve.[14]
Determining the IC50 Value
The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal (i.e., where %B/B₀ = 50%). This value is a key measure of the antibody's affinity for that specific compound. Determine the IC50 from the inhibition curve for the target analyte (CTBA) and for each cross-reactant.[20]
Calculating Percent Cross-Reactivity
The cross-reactivity of the antibody for a given analog is calculated relative to its affinity for the primary target analyte. The formula is:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) * 100 [21]
Example Data and Interpretation
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| This compound (Target) | 1.5 | 100% | Reference compound. |
| 5-(Trifluoromethyl)benzylamine | 30.0 | 5.0% | Low cross-reactivity. The chloro group is an important part of the epitope. |
| 2-Bromo-5-(trifluoromethyl)benzylamine | 4.5 | 33.3% | Moderate cross-reactivity. The antibody can tolerate a substitution of Cl with Br. |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | >1000 | <0.15% | Negligible cross-reactivity. The benzylamine group is critical for binding. |
| Benzylamine | >1000 | <0.15% | Negligible cross-reactivity. The substituted phenyl ring is critical. |
A highly specific antibody will have a low IC50 for the target analyte and very high IC50 values (resulting in low % cross-reactivity) for all other compounds.
Troubleshooting Common ELISA Problems
| Problem | Potential Cause | Solution |
| High Background | Insufficient blocking; secondary antibody concentration too high; insufficient washing.[15] | Increase blocking time/concentration; titrate secondary antibody; increase number/duration of wash steps. |
| Weak or No Signal | Reagents inactive or expired; incorrect antibody dilutions; incubation times too short.[15][22] | Use fresh reagents; re-optimize antibody concentrations via titration; increase incubation times as recommended.[15] |
| High Coefficient of Variation (CV) | Pipetting error; improper mixing of reagents; plate edge effects.[15] | Use calibrated pipettes; ensure thorough mixing; use a plate sealer during incubations and randomize sample placement.[15] |
Conclusion
The development of a specific antibody-based assay for a small molecule like this compound is a multi-step process that demands rigorous validation. A thorough cross-reactivity analysis, as detailed in this guide, is not merely a quality control step but the very foundation upon which the reliability and accuracy of the final assay are built. By systematically challenging the antibody with structurally related compounds and quantifying its binding preferences, researchers can establish a clear specificity profile. This ensures that the resulting immunoassay is a powerful and trustworthy tool for research, diagnostics, and drug development, ultimately contributing to scientific integrity and reproducibility.[3][4]
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Corti, A., & Fassina, G. (1991). Antibodies against small molecules. Annali dell'Istituto Superiore di Sanità, 27(1), 139–143. Retrieved from [Link]
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Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]
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Mauriz, E., et al. (2006). Synthesis and Characterization of Hapten–Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 17(6), 1530–1536. Retrieved from [Link]
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Gee, S. J., et al. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 325(2), 295–303. Retrieved from [Link]
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Singh, S., et al. (2002). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 13(6), 1297–1302. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Antibody Specificity Validation. Retrieved from [Link]
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Rivnak, A. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(51), 17873–17881. Retrieved from [Link]
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Al-Shehri, M. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PLOS ONE, 14(2), e0212048. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of 2-Chloro-5-(trifluoromethyl)benzylamine: A Technical Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Chloro-5-(trifluoromethyl)benzylamine (CAS No. 15996-78-8). As a halogenated aromatic amine, this compound requires meticulous management to ensure personnel safety and environmental compliance. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, from point of generation to final disposal.
Hazard Assessment and Causality
This compound is a toxic and corrosive compound. Understanding its hazard profile is fundamental to appreciating the causality behind the stringent disposal protocols.
-
Toxicity: The primary hazard is its acute oral toxicity.[1][2] Ingestion can be fatal.
-
Corrosivity: It is known to cause severe skin burns and serious eye damage.[3] This necessitates the use of robust personal protective equipment (PPE) to prevent all direct contact.
-
Sensitization: It may cause an allergic skin reaction upon contact.[1][2]
-
Environmental Hazard: This chemical is toxic to aquatic organisms, and release to the environment must be avoided.[4]
Due to these properties, this compound and its associated waste are classified as hazardous. Improper disposal, such as drain disposal or mixing with non-hazardous waste, is prohibited by law and poses a significant risk to human health and the environment.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all necessary safety measures are in place. The choice of PPE is dictated by the compound's corrosivity and potential for skin absorption.
Required PPE
-
Hand Protection: Standard nitrile gloves are not recommended for prolonged contact with chlorinated aromatic compounds due to short breakthrough times (often less than one hour).[5] For spill cleanup or handling of significant quantities, use heavy-duty Viton™ or multi-layer laminate gloves. For splash protection during routine lab use, double-gloving with nitrile gloves may be acceptable, but gloves must be changed immediately upon contamination.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes that can cause severe eye damage.[2]
-
Body Protection: A chemically resistant lab coat or apron over regular lab attire is required. For large-scale operations or spill response, a chemically impervious suit may be necessary.
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood. If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with a combination organic vapor/acid gas (OV/AG) cartridge is required.[2]
| Parameter | Specification | Source |
| CAS Number | 15996-78-8 | [2] |
| Molecular Formula | C₈H₇ClF₃N | [6] |
| Density | 1.338 g/mL at 25 °C | [2] |
| Flash Point | 103 °C (217.4 °F) | [2] |
| Hazards | Toxic if swallowed, Causes severe skin burns and eye damage, May cause an allergic skin reaction. | [1][3] |
| Occupational Exposure Limit (OEL) | No specific OSHA PEL or NIOSH REL has been established. Use caution and handle as a highly toxic substance. The OSHA PEL for Aniline is 5 ppm. | [1] |
Waste Disposal Workflow
The proper disposal of this compound follows a strict workflow to ensure segregation and compliant handling. In-laboratory neutralization of this compound is not recommended due to the potential for hazardous reaction byproducts. The primary disposal route is through a licensed hazardous waste contractor.
Caption: Decision workflow for compliant disposal.
Step-by-Step Disposal Protocols
Protocol for Bulk Liquid Waste
This protocol applies to quantities greater than 50 mL, including reaction residues, and solvent rinses.
-
Segregation: Designate a specific waste container for "Halogenated Organic Liquids." This compound falls under this category due to the presence of chlorine and fluorine.[7] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[8]
-
Container Selection: Use a clean, dry, and chemically compatible container with a secure, tight-fitting screw cap. High-density polyethylene (HDPE) or glass bottles are appropriate.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[9] Clearly write the full chemical name, "this compound," and list any other solvents or reagents present with their approximate percentages.
-
Transfer: Conduct all transfers in a chemical fume hood. Use a funnel to prevent spills. Keep the container closed at all times except when actively adding waste.[10]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation. The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Disposal: Once the container is full, or within the time limits specified by your institution's hazardous waste program, arrange for pickup by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The final disposal method will likely be high-temperature incineration, which is effective for destroying halogenated organic compounds.[7]
Protocol for Contaminated Solid Waste
This protocol applies to items such as gloves, absorbent pads, and contaminated glassware.
-
Segregation: Collect all solid waste contaminated with this compound separately from non-hazardous trash.
-
Containment: Place contaminated items in a designated, leak-proof container, such as a sturdy, lined cardboard box or a plastic pail.
-
Labeling: Clearly label the container as "Hazardous Waste" and list "Solid Waste contaminated with this compound."
-
Disposal: Manage the container as hazardous waste and arrange for pickup through your institution's EHS department.
Protocol for Spill Cleanup
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab. Restrict access to the area.
-
Assemble PPE: Don the appropriate PPE as described in Section 2.0, including heavy-duty gloves and a face shield.
-
Containment: For liquid spills, contain the spill by creating a dike around it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorption: Cover the spill with the inert absorbent material and allow it to be fully absorbed.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth or sponge wetted with a decontamination solution. While specific data for this compound is not available, a solution designed for aromatic amines may be effective for surface cleaning.[8][11] Follow this with a soap and water wash. All cleaning materials must be disposed of as hazardous solid waste.
-
Disposal: Seal, label, and dispose of the container of spill cleanup debris as hazardous waste.
Protocol for Empty Containers
An "empty" container that held this chemical must still be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: The solvent rinsate from each rinse must be collected and disposed of as bulk halogenated liquid hazardous waste. Do not pour the rinsate down the drain.
-
Container Disposal: Once triple-rinsed, the container may be considered decontaminated depending on local regulations. Deface the original label, and dispose of the container according to your institution's policy, which may allow for glass recycling or disposal as non-hazardous waste.
Regulatory Grounding
The disposal of this compound is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a discarded chemical product, it may be classified under a "U-List" or "P-List" code if unused. More commonly, as a process waste, it would be characterized by its properties. Waste streams containing this compound are typically classified as hazardous due to:
-
Toxicity (D-Code): If it leaches specific contaminants above regulatory levels.
-
Corrosivity (D002): As an amine, it is basic and may be considered corrosive if the pH is ≥12.5.[2]
-
F-Listed Waste: If it is mixed with or derived from certain spent halogenated solvents used in degreasing (e.g., F001, F002).[7][12]
It is the responsibility of the waste generator to ensure proper classification, labeling, and disposal in accordance with federal, state, and local regulations.[13]
References
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Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617-621. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Available at: [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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SKC Ltd. (n.d.). Aromatic Amines Test Kit Instructions. Available at: [Link]
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Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Available at: [Link]
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Braun Research Group, University of Delaware. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
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A Comprehensive Guide to the Safe Handling of 2-Chloro-5-(trifluoromethyl)benzylamine
This document provides essential safety and logistical information for the handling and disposal of 2-Chloro-5-(trifluoromethyl)benzylamine (CAS RN: 15996-78-8). The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment. The protocols described are grounded in established safety principles and authoritative data to foster a culture of proactive safety and scientific integrity.
Hazard Analysis and Risk Assessment
This compound is a compound that demands careful handling due to its significant health hazards. A thorough understanding of its toxicological profile is the cornerstone of safe laboratory practice. The primary hazards associated with this chemical are:
-
Acute Oral Toxicity: The compound is classified as toxic if swallowed.[1][2]
-
Skin Corrosion/Irritation: It is known to cause skin irritation, and some data suggests it may cause severe skin burns.[1][3] It may also cause an allergic skin reaction.[1] Skin contact can be harmful, with the potential for systemic effects following absorption.[4]
-
Serious Eye Damage/Irritation: Direct contact causes serious eye irritation and potentially severe eye damage.[1][3]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[5]
Given these hazards, a rigorous risk assessment must be conducted before any experimental work begins. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to prevent exposure to this compound. The following table summarizes the minimum required PPE, with explanations rooted in the chemical's hazardous properties.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Protects against skin irritation, burns, and potential systemic absorption. Standard nitrile gloves may offer limited protection and should be avoided for prolonged contact.[6] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][3] | Provides comprehensive protection against splashes that can cause serious eye damage. A face shield is crucial when handling larger quantities or during procedures with a high splash risk. |
| Respiratory Protection | A NIOSH-approved respirator with a type ABEK (EN14387) filter.[2] | Necessary to prevent the inhalation of harmful vapors or mists, especially when working outside of a certified chemical fume hood or with heated material. |
| Body Protection | A flame-retardant lab coat worn over personal clothing, supplemented with a chemical-resistant apron.[6] | Protects the body from accidental spills and splashes. |
| Footwear | Closed-toe, chemical-resistant shoes.[7] | Ensures protection from spills that may reach the floor. |
Operational Protocol: From Benchtop to Disposal
This section outlines a step-by-step workflow for the safe handling of this compound. Adherence to this protocol is mandatory to minimize the risk of exposure and ensure a controlled experimental environment.
Pre-Operational Safety Checks
-
Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year and is functioning correctly.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Spill Kit: Confirm the availability of a chemical spill kit appropriate for corrosive and toxic materials.
-
Waste Container: Prepare a designated, clearly labeled hazardous waste container for all materials contaminated with this compound.
Experimental Workflow
The following diagram illustrates the critical stages of handling this compound, emphasizing the integration of safety measures at each step.
Step-by-Step Handling Procedure
-
Donning PPE: Before entering the laboratory area where the chemical is stored or handled, put on all required PPE as detailed in the table above.
-
Working in a Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Weighing and Transfer:
-
When weighing the solid, use a disposable weigh boat to prevent contamination of balances.
-
Handle the material gently to avoid creating dust.
-
If transferring a solution, use a syringe or cannula to prevent splashes.
-
-
Running the Reaction:
-
Maintain a clean and organized workspace within the fume hood.
-
Keep the container tightly closed when not in use.[5]
-
Avoid heating the compound unless necessary and with appropriate engineering controls in place.
-
-
Decontamination:
-
All glassware and equipment that have come into contact with the chemical must be decontaminated.
-
Rinse contaminated items with an appropriate solvent (e.g., ethanol or acetone) in the fume hood, collecting the rinsate as hazardous waste.
-
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and decisive action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill Response:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety (EHS) department.
-
For small spills, wear appropriate PPE and cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan: Environmental Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste, including reaction residues and decontamination rinsates, in a clearly labeled, sealed container.
-
Solid Waste: Dispose of all contaminated solid waste, such as gloves, weigh boats, and paper towels, in a separate, clearly labeled, sealed container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. This material should be disposed of by a licensed professional waste disposal service, often through incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of this chemical down the drain or in regular trash.[8]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the environment.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
